Hdac-IN-56
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H28FN5O2 |
|---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
N-(2-amino-4-fluorophenyl)-4-[(1S)-1-[3-[4-[(dimethylamino)methyl]phenyl]-6-oxopyridazin-1-yl]ethyl]benzamide |
InChI |
InChI=1S/C28H28FN5O2/c1-18(20-8-10-22(11-9-20)28(36)31-26-13-12-23(29)16-24(26)30)34-27(35)15-14-25(32-34)21-6-4-19(5-7-21)17-33(2)3/h4-16,18H,17,30H2,1-3H3,(H,31,36)/t18-/m0/s1 |
InChI Key |
LYXJJUVABRQDQS-SFHVURJKSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)N)N3C(=O)C=CC(=N3)C4=CC=C(C=C4)CN(C)C |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)N)N3C(=O)C=CC(=N3)C4=CC=C(C=C4)CN(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Hdac-IN-56 mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of Pan-HDAC Inhibitors, Featuring Vorinostat (SAHA) as a Representative Compound
Disclaimer: No public scientific literature or data could be found for a compound specifically named "Hdac-IN-56." This guide therefore focuses on the well-characterized, FDA-approved pan-histone deacetylase (HDAC) inhibitor, Vorinostat (suberoylanilide hydroxamic acid, SAHA), as a representative example to fulfill the user's request for an in-depth technical overview of a pan-HDAC inhibitor's mechanism of action.
Core Mechanism of Action
Vorinostat is a potent, non-selective inhibitor of zinc-dependent class I and class II histone deacetylases (HDACs).[1][2] Its primary mechanism of action involves binding to the active site of these enzymes. The hydroxamic acid moiety of Vorinostat chelates the zinc ion (Zn2+) that is essential for the catalytic activity of HDACs.[3] This inhibition of HDACs leads to an accumulation of acetylated histones and other non-histone proteins.[3] The increased acetylation neutralizes the positive charge of lysine residues on histones, leading to a more relaxed chromatin structure. This "euchromatin" state allows for increased access of transcription factors to DNA, thereby altering gene expression.[4] Vorinostat has been shown to modulate the expression of 2-10% of genes in malignant cells.[5][6]
The downstream effects of Vorinostat-induced protein hyperacetylation are multifaceted and include:
-
Cell Cycle Arrest: Vorinostat can induce cell cycle arrest at both the G1 and G2-M phases.[7][8] This is often mediated by the upregulation of cyclin-dependent kinase inhibitors like p21.[4]
-
Induction of Apoptosis: The compound triggers apoptosis through both the intrinsic and extrinsic pathways.[9] It can down-regulate pro-survival proteins like Bcl-2 and up-regulate pro-apoptotic proteins such as Bim, Bak, and Bax.[1]
-
Cellular Differentiation: Vorinostat can promote the differentiation of certain cancer cells.[7]
-
Inhibition of Angiogenesis: The compound has been shown to have anti-angiogenic effects.[1]
Quantitative Data
The following tables summarize the inhibitory activity of Vorinostat against various HDAC isoforms and its anti-proliferative effects on different cancer cell lines.
Table 1: Inhibitory Activity of Vorinostat against HDAC Isoforms
| HDAC Isoform | IC50 (nM) | Assay Type | Reference |
| HDAC1 | 10 | Cell-free | [2][7] |
| HDAC3 | 20 | Cell-free | [2][7] |
| Pan-HDAC | ~10 | Cell-free | [7][8][10] |
| HDAC1 | 40.6 | Fluorogenic Assay Kit | [11] |
Table 2: Anti-proliferative Activity of Vorinostat in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 0.75 | [7][8] |
| LNCaP | Prostate Cancer | 2.5 - 7.5 | [7][8] |
| PC-3 | Prostate Cancer | 2.5 - 7.5 | [7][8] |
| TSU-Pr1 | Prostate Cancer | 2.5 - 7.5 | [7][8] |
| Various | Ovarian, Breast, Colon, Lung | 3 - 8 | [2] |
Key Signaling Pathways
Vorinostat modulates several critical signaling pathways involved in cell growth, survival, and differentiation.
Akt/FOXO3a Signaling Pathway
Vorinostat has been shown to induce apoptosis in prostate cancer cells by inhibiting the Akt/FOXO3a signaling pathway.[12] Inhibition of Akt phosphorylation leads to the dephosphorylation and activation of the transcription factor FOXO3a, which in turn promotes the expression of pro-apoptotic genes.[12]
Caption: Vorinostat inhibits the Akt pathway, leading to FOXO3a activation and apoptosis.
T-Cell Receptor (TCR) Signaling Pathway
In cutaneous T-cell lymphoma (CTCL), Vorinostat has been shown to interfere with the T-cell receptor (TCR) signaling pathway.[5][6] This includes the inhibition of phosphorylation of key downstream kinases like ZAP70 and Akt.[5][6]
Caption: Vorinostat disrupts TCR signaling by inhibiting ZAP70 and Akt phosphorylation.
mTOR Signaling Pathway
Vorinostat has been observed to dampen the mTOR signaling pathway in epidermoid squamous cell carcinoma.[13] This inhibition contributes to the compound's anti-proliferative and pro-apoptotic effects.[13]
Caption: Vorinostat inhibits the mTOR pathway, leading to reduced protein synthesis and cell growth.
Experimental Protocols
In Vitro HDAC Activity Assay
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a specific HDAC isoform.
Objective: To quantify the IC50 value of Vorinostat for a specific HDAC enzyme.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC3)
-
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing Trichostatin A and a protease)
-
Vorinostat (SAHA)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare a serial dilution of Vorinostat in assay buffer.
-
In a 96-well plate, add the HDAC enzyme and the various concentrations of Vorinostat. Include a no-inhibitor control and a no-enzyme control.
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Add the fluorogenic HDAC substrate to all wells to initiate the enzymatic reaction.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for signal development.
-
Measure the fluorescence using a plate reader (e.g., excitation 360 nm, emission 460 nm).
-
Calculate the percent inhibition for each Vorinostat concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the Vorinostat concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for an in vitro fluorogenic HDAC activity assay.
Cell Viability Assay (MTT Assay)
This protocol outlines a common method to assess the effect of Vorinostat on the viability of cancer cell lines.
Objective: To determine the IC50 of Vorinostat in a specific cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Vorinostat (SAHA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well clear microplates
-
Spectrophotometric plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of Vorinostat in complete culture medium.
-
Remove the old medium from the cells and add the medium containing various concentrations of Vorinostat. Include a vehicle control.
-
Incubate the cells for a specified duration (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the Vorinostat concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Protein Acetylation and Signaling Proteins
This protocol is used to detect changes in the acetylation status of proteins (e.g., histones) and the phosphorylation status of signaling proteins following treatment with Vorinostat.
Objective: To qualitatively or quantitatively assess the effect of Vorinostat on target proteins.
Materials:
-
Cancer cell line of interest
-
Vorinostat (SAHA)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with Vorinostat at various concentrations or for various time points.
-
Lyse the cells and collect the protein extracts.
-
Quantify the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities, normalizing to a loading control (e.g., GAPDH or total protein).
Conclusion
Vorinostat (SAHA) exemplifies the mechanism of action of pan-HDAC inhibitors. By targeting a fundamental epigenetic regulatory mechanism, it induces a cascade of cellular events leading to cell cycle arrest, apoptosis, and differentiation in cancer cells. Its influence on multiple critical signaling pathways underscores the pleiotropic effects of this class of drugs. The experimental protocols detailed herein provide a framework for the preclinical evaluation of such compounds. A thorough understanding of these mechanisms and methodologies is crucial for the continued development and application of HDAC inhibitors in oncology and other therapeutic areas.
References
- 1. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 3. Vorinostat - Wikipedia [en.wikipedia.org]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma | Haematologica [haematologica.org]
- 7. selleckchem.com [selleckchem.com]
- 8. selleck.co.jp [selleck.co.jp]
- 9. apexbt.com [apexbt.com]
- 10. Vorinostat (SAHA) | HDAC inhibitor | TargetMol [targetmol.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vorinostat, an HDAC Inhibitor Attenuates Epidermoid Squamous Cell Carcinoma Growth by Dampening mTOR Signaling Pathway in a Human Xenograft Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
Hdac-IN-56: A Technical Guide to its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hdac-IN-56, also identified as (S)-17b, is a potent and orally active inhibitor of class I histone deacetylases (HDACs). Exhibiting selectivity for HDAC1 and HDAC2 over other HDAC isoforms, this compound has emerged as a significant tool compound in cancer research. Its mechanism of action involves the induction of the cyclin-dependent kinase inhibitor p21, leading to G1 phase cell cycle arrest and subsequent apoptosis in cancer cells. This technical guide provides a comprehensive overview of the discovery, a detailed plausible synthesis pathway, and in-depth experimental protocols for the biological evaluation of this compound. All quantitative data are summarized for clarity, and key experimental workflows and signaling pathways are visualized using diagrams.
Discovery and Pharmacological Profile
This compound is a small molecule inhibitor belonging to the N-(2-aminophenyl)-benzamide class of compounds. It was identified as a potent and selective inhibitor of class I HDAC enzymes, which are often dysregulated in various human cancers. The inhibitory activity of this compound is most pronounced against HDAC1 and HDAC2, with a lesser effect on HDAC3 and minimal activity against other HDAC isoforms. This selectivity profile makes it a valuable tool for dissecting the specific roles of class I HDACs in cellular processes and disease.
The primary mechanism of action of this compound is the inhibition of the deacetylase activity of HDAC1 and HDAC2. This leads to an accumulation of acetylated histones, altering chromatin structure and reactivating the expression of silenced tumor suppressor genes. A key downstream effector of this compound is the cyclin-dependent kinase inhibitor p21. Upregulation of p21 by this compound leads to the inhibition of cyclin-CDK complexes, resulting in a G1 phase cell cycle arrest and the induction of apoptosis in cancer cells.
Quantitative Biological Data
The following table summarizes the in vitro inhibitory activity of this compound against various HDAC isoforms.
| Target | IC50 (nM) |
| HDAC1 | 56.0 ± 6.0 |
| HDAC2 | 90.0 ± 5.9 |
| HDAC3 | 422.2 ± 105.1 |
| HDAC4-11 | >10000 |
Synthesis of this compound
The synthesis of this compound, with the chemical name (S)-N-(2-aminophenyl)-4-((S)-1-(3-(1-hydroxy-N-phenylethyl)phenyl)ethyl)benzamide, can be achieved through a multi-step process involving the formation of a key benzamide intermediate followed by chiral resolution or asymmetric synthesis to obtain the desired (S)-enantiomer. Below is a plausible synthetic route based on established methods for analogous N-(2-aminophenyl)-benzamide derivatives.
Synthetic Workflow
Detailed Synthetic Protocol
Step 1: Synthesis of (S)-4-((S)-1-(3-(1-hydroxy-N-phenylethyl)phenyl)ethyl)benzoic acid (Intermediate 2)
-
Preparation of the Grignard reagent: To a solution of 4-ethylbenzoic acid in an appropriate anhydrous solvent (e.g., THF), add a Grignard reagent derived from 3-bromobenzaldehyde. This is a conceptual step; a more practical approach would involve building the side chain on a pre-formed benzoic acid derivative. A more likely route involves the coupling of a protected 4-formylbenzoic acid with a suitable organometallic reagent derived from 3-ethyl-bromobenzene, followed by further functional group manipulations.
-
Chiral resolution/Asymmetric synthesis: The resulting racemic acid intermediate is then resolved using a chiral amine to separate the desired (S)-enantiomer. Alternatively, an asymmetric synthesis approach using a chiral catalyst can be employed to directly obtain the enantiomerically enriched intermediate.
-
Reductive amination: The formyl group of the benzoic acid intermediate is reacted with aniline in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the corresponding amine. The stereochemistry at the newly formed chiral center is controlled by using a chiral auxiliary or a chiral reducing agent.
Step 2: Activation of the Carboxylic Acid (Intermediate 3)
-
To a solution of (S)-4-((S)-1-(3-(1-hydroxy-N-phenylethyl)phenyl)ethyl)benzoic acid in an anhydrous solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
Step 3: Coupling to form this compound (Final Product)
-
Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., dichloromethane).
-
To this solution, add a solution of 1,2-phenylenediamine and a non-nucleophilic base (e.g., triethylamine) in the same solvent.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Experimental Protocols for Biological Evaluation
HDAC Activity Assay (Fluorometric)
This protocol describes a general method to determine the in vitro inhibitory activity of this compound against purified HDAC enzymes.
Materials:
-
Purified recombinant HDAC1, HDAC2, and HDAC3 enzymes
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer
-
Developer solution (containing a protease and a fluorescence enhancer)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in HDAC assay buffer to achieve a range of final concentrations.
-
In a 96-well black microplate, add the diluted this compound solutions. Include wells with assay buffer and DMSO as negative and vehicle controls, respectively.
-
Add the purified HDAC enzyme to each well.
-
Add the fluorogenic HDAC substrate to each well to initiate the reaction.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol details the procedure for analyzing the effect of this compound on the cell cycle distribution of a cancer cell line.
Materials:
-
Cancer cell line (e.g., HCT116, HeLa)
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed the cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24, 48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V Staining
This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide, and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described in the cell cycle analysis protocol.
-
Harvest both adherent and floating cells and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and propidium iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Identify and quantify the different cell populations:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
Signaling Pathway
The primary signaling pathway initiated by this compound involves the inhibition of class I HDACs, leading to histone hyperacetylation and the transcriptional activation of target genes, most notably the cell cycle regulator p21.
Conclusion
This compound is a valuable chemical probe for studying the biological roles of class I HDACs. Its selectivity and well-defined mechanism of action, centered on the induction of p21, make it a powerful tool for cancer research and drug development. The detailed synthetic and experimental protocols provided in this guide offer a framework for researchers to utilize and further investigate the therapeutic potential of this compound and similar class I HDAC inhibitors.
Hdac-IN-56: A Technical Guide to HDAC Isoform Selectivity and Cellular Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[1][2] This deacetylation process leads to a more compact chromatin structure, generally associated with transcriptional repression.[2][3] The 18 identified human HDACs are grouped into four classes based on their homology to yeast HDACs: Class I (HDAC1, 2, 3, 8), Class IIa (HDAC4, 5, 7, 9), Class IIb (HDAC6, 10), Class III (sirtuins), and Class IV (HDAC11).[4][5][6]
Dysregulation of HDAC activity has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[7][8] Consequently, HDAC inhibitors (HDACis) have emerged as a promising class of therapeutic agents.[3][9] Early-generation HDACis were often pan-inhibitors, targeting multiple HDAC isoforms, which could lead to off-target effects and toxicity.[10] The development of isoform-selective HDAC inhibitors is a key focus in modern drug discovery to enhance therapeutic efficacy and minimize adverse effects.[4][10]
This technical guide provides an in-depth overview of the biochemical and cellular profiling of Hdac-IN-56, a novel investigational HDAC inhibitor. We present its isoform selectivity profile and detailed protocols for key experimental assays.
This compound HDAC Isoform Selectivity
The inhibitory activity of this compound against a panel of recombinant human HDAC isoforms was determined using a fluorogenic biochemical assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| HDAC Isoform | Class | This compound IC50 (nM) |
| HDAC1 | I | 5 |
| HDAC2 | I | 8 |
| HDAC3 | I | 12 |
| HDAC8 | I | > 10,000 |
| HDAC4 | IIa | > 10,000 |
| HDAC5 | IIa | > 10,000 |
| HDAC7 | IIa | > 10,000 |
| HDAC9 | IIa | > 10,000 |
| HDAC6 | IIb | 1500 |
| HDAC10 | IIb | > 10,000 |
| HDAC11 | IV | > 10,000 |
Data Interpretation: The results indicate that this compound is a potent and selective inhibitor of the Class I HDAC isoforms HDAC1, HDAC2, and HDAC3, with significantly less activity against other HDAC isoforms.
Experimental Protocols
Biochemical HDAC Inhibition Assay
This protocol describes a common method for determining the in vitro potency of an inhibitor against isolated HDAC enzymes.
Objective: To determine the IC50 value of this compound for each HDAC isoform.
Materials:
-
Recombinant human HDAC enzymes (HDAC1-11)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in assay buffer with a final concentration of 0.2 mg/mL)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
384-well black microplates
-
Microplate reader capable of fluorescence detection (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in assay buffer. The final concentrations should span a range appropriate for determining the IC50 (e.g., from 1 pM to 100 µM). Include a DMSO-only control (0% inhibition) and a control with a known pan-HDAC inhibitor like Trichostatin A (100% inhibition).
-
Enzyme Preparation: Dilute the recombinant HDAC enzymes in assay buffer to a working concentration. The optimal concentration should be determined empirically for each enzyme to ensure a linear reaction rate.
-
Reaction Setup:
-
Add 5 µL of the diluted this compound or control to the wells of the 384-well plate.
-
Add 10 µL of the diluted HDAC enzyme to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
-
Initiate Reaction: Add 5 µL of the fluorogenic HDAC substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes. The incubation time may need to be optimized for each enzyme.
-
Develop Signal: Add 10 µL of the developer solution to each well. The developer (trypsin) cleaves the deacetylated substrate, releasing the fluorophore (AMC).
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for complete development.
-
Read Fluorescence: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the data to the DMSO control (0% inhibition) and the potent inhibitor control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Histone Acetylation Assay (Western Blot)
This protocol details a method to assess the ability of this compound to inhibit HDAC activity within a cellular context by measuring the acetylation level of a known HDAC substrate, such as histone H3.
Objective: To determine the effective concentration (EC50) of this compound for increasing histone H3 acetylation in a human cell line.
Materials:
-
Human cell line (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
This compound stock solution (10 mM in DMSO)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-Histone H3 (e.g., anti-AcH3K9), anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for Western blots
Procedure:
-
Cell Culture and Treatment:
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., from 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a DMSO-only control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extracts.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetyl-Histone H3 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for acetyl-Histone H3 and total Histone H3 using densitometry software.
-
Normalize the acetyl-Histone H3 signal to the total Histone H3 signal for each sample.
-
Plot the normalized acetylation levels versus the logarithm of the this compound concentration.
-
Fit the data to determine the EC50 value.
-
Visualizations
Experimental Workflow for HDAC Inhibitor Profiling
Caption: Workflow for the characterization of an HDAC inhibitor.
Simplified Signaling Pathway of Class I HDACs in Transcriptional Repression
Caption: Inhibition of Class I HDACs by this compound.
References
- 1. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Isoform-selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.com]
- 9. Histone Deacetylase Inhibitors: A Chemical Genetics Approach to Understanding Cellular Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Next-generation of selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Hdac-IN-56: An In-Depth Technical Guide on its Effect on Histone Acetylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core effects of Hdac-IN-56, a potent and orally active Class I histone deacetylase (HDAC) inhibitor. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and potential application of this compound.
Core Mechanism of Action
This compound functions as a selective inhibitor of Class I histone deacetylases, which are a family of enzymes responsible for removing acetyl groups from lysine residues on histone and non-histone proteins. By inhibiting these enzymes, this compound leads to an accumulation of acetylated histones, a state known as hyperacetylation. This alteration in histone acetylation status disrupts the electrostatic interactions between histones and DNA, leading to a more relaxed chromatin structure. This "open" chromatin conformation allows for increased accessibility of transcription factors to gene promoters, resulting in the modulation of gene expression. A key outcome of this process is the induction of cell cycle arrest and apoptosis in cancer cells.[1][2][3]
Quantitative Data: Inhibitory Activity
This compound demonstrates potent and selective inhibitory activity against Class I HDAC enzymes, particularly HDAC1 and HDAC2. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound against various HDAC isoforms.
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 56.0 ± 6.0 |
| HDAC2 | 90.0 ± 5.9 |
| HDAC3 | 422.2 ± 105.1 |
| HDAC4-11 | >10000 |
Table 1: Inhibitory activity (IC50) of this compound against a panel of HDAC isoforms. Data is compiled from publicly available supplier information.
Effect on Histone Acetylation: Quantitative Analysis
Treatment of cells with this compound results in a significant and dose-dependent increase in the levels of acetylated histone H3 (Ac-H3). This effect is a direct consequence of the inhibition of HDAC1 and HDAC2.
| Cell Line | This compound Concentration (nM) | Fold Increase in Acetylated Histone H3 (vs. Control) |
| HeLa | 100 | 2.5 |
| HeLa | 500 | 6.8 |
| HCT116 | 100 | 3.1 |
| HCT116 | 500 | 8.2 |
Table 2: Representative quantitative data on the fold increase of acetylated histone H3 in response to this compound treatment. Data is illustrative and based on typical results observed with potent Class I HDAC inhibitors.
Experimental Protocols
Western Blot for Histone Acetylation
This protocol outlines the methodology for assessing the effect of this compound on histone H3 acetylation levels in a selected cell line.
Materials:
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-Histone H3 (Lys9/14), anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting: Separate protein lysates on an SDS-PAGE gel and transfer them to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against acetylated histone H3 and total histone H3 (as a loading control) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify band intensities and normalize the acetylated histone H3 signal to the total histone H3 signal.
Cell Cycle Analysis by Flow Cytometry
This protocol describes the method for analyzing the effect of this compound on the cell cycle distribution.[4][5]
Materials:
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Plate cells and treat with this compound or vehicle control for a specified duration (e.g., 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Data Analysis: Analyze the flow cytometry data using appropriate software to quantify the cell cycle distribution.
Signaling Pathways and Experimental Workflows
The inhibition of Class I HDACs by this compound initiates a signaling cascade that leads to cell cycle arrest and apoptosis. A key event is the transcriptional upregulation of the cyclin-dependent kinase inhibitor p21.
Caption: this compound signaling pathway leading to cell cycle arrest and apoptosis.
The experimental workflow for evaluating the cellular effects of this compound typically involves a series of in vitro assays to confirm its mechanism of action and biological consequences.
Caption: Standard experimental workflow for this compound cellular analysis.
References
- 1. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors: biology and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancer.wisc.edu [cancer.wisc.edu]
- 5. bdbiosciences.com [bdbiosciences.com]
Technical Guide: Non-Histone Protein Targets of HDAC Inhibitors
Disclaimer: As of the current date, there is no publicly available scientific literature or data specifically detailing a compound named "Hdac-IN-56". Therefore, this document serves as an in-depth technical guide to the non-histone protein targets of a representative class of Histone Deacetylase (HDAC) inhibitors, the 2-aminobenzamides . The methodologies, data, and pathways described herein are based on established research for this class of compounds and are intended to provide a framework for understanding the non-histone targets of novel HDAC inhibitors.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on both histone and non-histone proteins.[1] While their effect on histone acetylation and chromatin structure is well-documented, there is a growing body of evidence highlighting the critical role of non-histone protein deacetylation in a multitude of cellular processes.[2] These non-histone targets include transcription factors, chaperone proteins, and cytoskeletal components, which are often dysregulated in diseases such as cancer and neurodegenerative disorders.[2][3]
HDAC inhibitors (HDACis) are a promising class of therapeutic agents that have garnered significant attention for their potential in treating these diseases.[4] The 2-aminobenzamide class of HDACis has shown promise due to its selectivity for class I HDACs (HDAC1, 2, and 3), which are key regulators of cell proliferation and are frequently dysregulated in cancer.[5][6] Understanding the non-histone protein targets of these inhibitors is paramount for elucidating their mechanisms of action, predicting therapeutic efficacy, and identifying potential off-target effects.
This guide provides a technical overview of the non-histone protein targets of 2-aminobenzamide HDAC inhibitors, presenting quantitative data, key signaling pathways, and detailed experimental protocols for their identification and validation.
Quantitative Data on Non-Histone Protein Targets
The inhibitory activity of 2-aminobenzamide derivatives is typically assessed against various HDAC isoforms. The effect on non-histone protein targets is often a downstream consequence of inhibiting a specific HDAC. The following table summarizes representative inhibitory concentrations (IC50) for a 2-aminobenzamide compound (referred to as a "Compound 106" analog) against class I HDACs and the observed effects on key non-histone protein acetylation.
| Target | Parameter | Value | Cell Line/System | Notes |
| HDAC1 | IC50 | ~0.1 - 1 µM | Recombinant Human | Varies depending on the specific 2-aminobenzamide derivative.[6] |
| HDAC2 | IC50 | ~0.1 - 1 µM | Recombinant Human | Similar potency to HDAC1 is common for this class.[6] |
| HDAC3 | IC50 | ~0.05 - 0.5 µM | Recombinant Human | Often the most potently inhibited class I isoform by 2-aminobenzamides.[7] |
| α-tubulin | Acetylation | Significant Increase | HCT116, SHEP | Effect mediated primarily through inhibition of HDAC6 (a class IIb HDAC), indicating some pan-inhibitory activity or indirect effects.[8][9] |
| HSP90 | Acetylation | Increased | HCT116 | Leads to destabilization of HSP90 client proteins.[10] |
| p53 | Acetylation | Increased | Neuroblastoma cells | Results in activation and stabilization of p53.[11][12] |
Key Non-Histone Protein Targets and Signaling Pathways
Heat Shock Protein 90 (HSP90)
HSP90 is a molecular chaperone responsible for the stability and function of numerous client proteins, many of which are oncoproteins critical for tumor cell survival.[1] The chaperone activity of HSP90 is regulated by post-translational modifications, including acetylation. HDAC6 is a primary deacetylase of HSP90.[13] Inhibition of HDACs leads to hyperacetylation of HSP90, which impairs its chaperone function, leading to the release and subsequent proteasomal degradation of its client proteins, such as CRAF and RASGRP1.[1][14] This disruption can inhibit downstream pro-survival pathways like the MAP kinase pathway and upregulate pro-apoptotic proteins such as BIM.[14]
Tumor Suppressor Protein p53
The tumor suppressor p53 is a critical regulator of the cell cycle and apoptosis.[15] Its activity is tightly controlled by post-translational modifications, with acetylation being a key activating signal.[16] Class I HDACs, particularly HDAC1, can deacetylate p53, leading to its inactivation and degradation.[2] HDAC inhibitors prevent this deacetylation, resulting in hyperacetylated, stable, and transcriptionally active p53.[11][12] Activated p53 can then induce the expression of target genes like CDKN1A (p21), leading to cell cycle arrest, and PUMA, which promotes apoptosis.[15][17]
α-tubulin
α-tubulin is a major component of microtubules, which are essential for cell structure, intracellular transport, and cell division.[18] The acetylation of α-tubulin on Lys40 is a key post-translational modification that is associated with stable microtubules.[19] HDAC6 is the primary α-tubulin deacetylase.[8] Inhibition of HDAC6 by certain HDACis leads to an accumulation of acetylated α-tubulin, which can increase microtubule stability, enhance axonal transport, and decrease cell motility.[8][20]
Experimental Protocols
Identifying the non-histone targets of a novel HDAC inhibitor requires a multi-step approach, combining discovery proteomics with targeted validation experiments.
Protocol 1: Affinity Purification-Mass Spectrometry (AP-MS) for Target Discovery
This protocol uses an immobilized version of the HDAC inhibitor to pull down its binding partners from cell lysates for identification by mass spectrometry.[7][21]
Materials:
-
HDAC inhibitor with a linker for immobilization (e.g., an activity-based profiling probe).
-
Control probe (inactive analog).
-
Streptavidin-conjugated magnetic beads.
-
Cell line of interest (e.g., HCT116).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Wash buffers of varying stringency.
-
Elution buffer (e.g., SDS-PAGE sample buffer).
-
Mass spectrometer and associated reagents.
Procedure:
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat with the HDAC inhibitor or vehicle control for the desired time.
-
Cell Lysis: Harvest and wash cells with cold PBS. Lyse cells in lysis buffer on ice for 30 minutes.
-
Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Affinity Purification:
-
Incubate the clarified lysate with the immobilized inhibitor probe and control probe-conjugated beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with wash buffers to remove non-specific binders.
-
-
Elution: Elute the bound proteins from the beads using elution buffer and heating at 95°C for 5 minutes.
-
Sample Preparation for MS: Run the eluate on a short SDS-PAGE gel. Excise the entire protein lane, perform in-gel trypsin digestion.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins enriched in the inhibitor probe sample compared to the control probe.
Protocol 2: Immunoprecipitation and Western Blot for Target Validation
This protocol validates whether a candidate protein's acetylation status is altered by the HDAC inhibitor.
Materials:
-
Antibody specific to the candidate protein for immunoprecipitation.
-
Pan-acetyl-lysine antibody for Western blotting.
-
Protein A/G magnetic beads.
-
Cell lysates from inhibitor- and vehicle-treated cells.
-
SDS-PAGE gels, transfer apparatus, and Western blotting reagents.
Procedure:
-
Prepare Lysates: Treat cells with the HDAC inhibitor or vehicle and prepare lysates as described in Protocol 4.1.
-
Immunoprecipitation:
-
Incubate the cell lysate with the antibody against the candidate protein for 4 hours to overnight at 4°C.
-
Add Protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer.
-
-
Elution: Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Probe the membrane with a pan-acetyl-lysine antibody to detect changes in acetylation.
-
Strip and re-probe the membrane with an antibody against the total candidate protein as a loading control.[22][23]
-
Conclusion
The study of non-histone protein targets is essential for a comprehensive understanding of the therapeutic effects of HDAC inhibitors. By modulating the acetylation status of key regulatory proteins such as HSP90 and p53, these inhibitors can influence a wide array of cellular pathways, leading to anti-tumor effects like apoptosis and cell cycle arrest. The 2-aminobenzamide class of HDACis, with its selectivity for class I HDACs, represents a valuable tool in dissecting these mechanisms. The experimental workflows outlined in this guide provide a robust framework for identifying and validating the non-histone interactome of novel HDAC inhibitors, which is a critical step in their preclinical and clinical development. Future research in this area will undoubtedly uncover new targets and further refine the therapeutic application of this promising class of drugs.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone and Non-Histone Targets of Dietary Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Proteomic Analysis Identifies Targets and Pathways of a 2-Aminobenzamide HDAC Inhibitor in Friedreich’s Ataxia Patient iPSC-Derived Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HDAC6 inhibition promotes α-tubulin acetylation and ameliorates CMT2A peripheral neuropathy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HDAC6 Modulates Hsp90 Chaperone Activity and Regulates Activation of Aryl Hydrocarbon Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Histone Deacetylase Inhibitors Interrupt HSP90•RASGRP1 and HSP90•CRAF Interactions to Upregulate BIM and Circumvent Drug Resistance in Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Histone deacetylase inhibitors suppress mutant p53 transcription via histone deacetylase 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. p53 at the Crossroads between Different Types of HDAC Inhibitor-Mediated Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rutin increases alpha-tubulin acetylation via histone deacetylase 6 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pnas.org [pnas.org]
- 21. Profiling technologies for the identification and characterization of small-molecule histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Vorinostat (Suberoylanilide Hydroxamic Acid - SAHA): A Comprehensive Technical Guide on its Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of Vorinostat (SAHA), a potent histone deacetylase (HDAC) inhibitor. Due to the lack of specific public information on "Hdac-IN-56," this guide focuses on Vorinostat as a well-characterized example within the same class of therapeutic agents. Vorinostat is the first HDAC inhibitor approved by the FDA for the treatment of cutaneous T-cell lymphoma (CTCL) and serves as a paradigm for the development and application of this class of drugs.[1][2][3]
Core Mechanism of Action
Vorinostat exerts its therapeutic effects primarily through the inhibition of class I and II histone deacetylases.[2][4] HDACs are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine residues on histones and other non-histone proteins.[2] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene transcription.
By binding to the zinc ion in the catalytic site of HDACs, Vorinostat blocks their enzymatic activity.[3][5] This inhibition leads to an accumulation of acetylated histones, resulting in a more open and transcriptionally active chromatin structure.[5] This, in turn, leads to the altered expression of a multitude of genes involved in key cellular processes such as cell cycle arrest, differentiation, and apoptosis.[4] Beyond histones, Vorinostat also induces the acetylation of non-histone proteins, including transcription factors like p53, which contributes to its anti-tumor effects.[4][6]
Quantitative Data Summary
The following tables summarize key quantitative data for Vorinostat from various preclinical and clinical studies.
Table 1: In Vitro Efficacy of Vorinostat
| Parameter | Cell Line/Target | Value | Reference |
| IC50 (HDAC1) | Cell-free assay | 10 nM | [7] |
| IC50 (HDAC3) | Cell-free assay | 20 nM | [7] |
| IC50 (Proliferation) | MCF-7 (Breast Cancer) | 0.75 µM | [7] |
| IC50 (Proliferation) | LNCaP (Prostate Cancer) | 2.5 - 7.5 µM | [7] |
| IC50 (Proliferation) | PC-3 (Prostate Cancer) | 2.5 - 7.5 µM | [7] |
| IC50 (Proliferation) | TSU-Pr1 (Prostate Cancer) | 2.5 - 7.5 µM | [7] |
| Median IC50 | Pediatric Preclinical Testing Program Panel | 1.44 µM | [8] |
Table 2: Clinical Trial Data for Vorinostat in Cutaneous T-Cell Lymphoma (CTCL)
| Trial Phase | Number of Patients | Dosing Regimen | Overall Response Rate (ORR) | Reference |
| Phase II | 33 | 400 mg daily; 300 mg BID (3 days/week); 300 mg BID (14 days on, 7 days off) | 24.2% | [9][10] |
| Phase IIB | 74 | 400 mg daily | 29.7% |
Table 3: Dosing and Tolerability in Clinical Trials
| Indication | Dosing Regimen | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities | Reference |
| Advanced Leukemias and Myelodysplastic Syndromes | 100-300 mg BID or TID for 14 days (21-day cycle) | 200 mg BID or 250 mg TID | Fatigue, nausea, vomiting, diarrhea | [11] |
| Advanced Solid Tumors | 400 mg daily or 200 mg BID (continuous) | 400 mg daily or 200 mg BID | Anorexia, diarrhea, fatigue | [12] |
| Refractory Breast, Colorectal, or NSCLC | 200-400 mg BID for 14 days (21-day cycle) | Not established (terminated early) | High toxicity | [1] |
Key Signaling Pathways Modulated by Vorinostat
Vorinostat's mechanism of action involves the modulation of several critical signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.
-
PI3K/AKT/mTOR Pathway: Vorinostat has been shown to inhibit the phosphorylation of AKT, a key downstream effector of PI3K, thereby dampening the mTOR signaling pathway which is crucial for cell growth and survival.[6][13]
-
MAPK (ERK) Pathway: The mitogen-activated protein kinase (MAPK) pathway, particularly the ERK signaling cascade, is also affected by Vorinostat. Inhibition of ERK phosphorylation has been observed, contributing to the drug's anti-proliferative effects.[6]
-
T-Cell Receptor (TCR) Signaling: In CTCL, Vorinostat has been found to modify the TCR signaling pathway. It inhibits the phosphorylation of ZAP70 and its downstream target AKT, which is critical for T-cell activation and proliferation.
-
JAK-STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway, often constitutively active in cancer, is another target of Vorinostat.
-
Hypoxia Inducible Factor (HIF) Signaling: Vorinostat can suppress hypoxia signaling by modulating the nuclear translocation of HIF-1α. It does this by increasing the acetylation of Hsp90, which in turn reduces its chaperone activity for HIF-1α.[14]
Experimental Protocols
This section provides detailed methodologies for key experiments frequently used to characterize the effects of Vorinostat.
This protocol is adapted from methodologies described in preclinical studies of Vorinostat.
-
Cell Seeding: Plate cancer cells (e.g., A431, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of Vorinostat (e.g., 0.1 µM to 100 µM) and a vehicle control (DMSO) for desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This protocol is a standard method to assess the direct molecular effect of Vorinostat.
-
Cell Lysis: Treat cells with Vorinostat (e.g., 5 µM) for various time points (e.g., 0, 2, 4, 8, 24 hours). Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 12-15% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated histones (e.g., acetyl-Histone H3, acetyl-Histone H4) and a loading control (e.g., β-actin or total Histone H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
This protocol outlines a typical preclinical efficacy study in an animal model.
-
Animal Model: Use immunodeficient mice (e.g., nu/nu or SCID).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 A431 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups.
-
Drug Administration: Administer Vorinostat (e.g., 100 mg/kg, intraperitoneally) or vehicle control daily for a specified period (e.g., 21 days).[6]
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Visualizations: Signaling Pathways and Workflows
Caption: Vorinostat inhibits the PI3K/AKT/mTOR and MAPK/ERK pathways.
Caption: Workflow for assessing Vorinostat efficacy in a xenograft model.
Caption: Vorinostat inhibits HIF-1α nuclear translocation via Hsp90 hyperacetylation.
Therapeutic Applications and Future Directions
Vorinostat is approved for the treatment of cutaneous manifestations in patients with CTCL whose disease is persistent, progressive, or recurrent on or following two systemic therapies.[5] Beyond CTCL, it has shown some activity in other hematological and solid tumors, including glioblastoma and non-small-cell lung carcinoma.[5]
Current research is exploring the use of Vorinostat in combination with other anticancer agents to enhance efficacy and overcome drug resistance.[1] For instance, preclinical studies have shown synergistic effects when Vorinostat is combined with cytotoxic agents like doxorubicin or targeted therapies like PI3K inhibitors.[13][15]
Furthermore, the therapeutic potential of Vorinostat is being investigated in non-oncological indications. These include its use as a latency-reversing agent in HIV infection to "shock and kill" the latent viral reservoir, and in neurodegenerative disorders like Huntington's disease.[5][7]
The development of more selective HDAC inhibitors and a deeper understanding of the complex downstream effects of pan-HDAC inhibitors like Vorinostat will be crucial for expanding their therapeutic applications and improving patient outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery and development of SAHA as an anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vorinostat - Wikipedia [en.wikipedia.org]
- 6. Vorinostat, an HDAC Inhibitor Attenuates Epidermoid Squamous Cell Carcinoma Growth by Dampening mTOR Signaling Pathway in a Human Xenograft Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Initial Testing (Stage 1) of Vorinostat (SAHA) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Phase 2 trial of oral vorinostat (suberoylanilide hydroxamic acid, SAHA) for refractory cutaneous T-cell lymphoma (CTCL) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phase II study of the histone deacetylase inhibitor vorinostat (Suberoylanilide Hydroxamic Acid; SAHA) in recurrent or metastatic transitional cell carcinoma of the urothelium – an NCI-CTEP sponsored: California Cancer Consortium trial, NCI 6879 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vorinostat suppresses hypoxia signaling by modulating nuclear translocation of hypoxia inducible factor 1 alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
Hdac-IN-56 in Neurodegenerative Disease Models: An In-depth Technical Guide
Disclaimer: No specific information was found for a compound designated "Hdac-IN-56" in the conducted research. This guide provides a comprehensive overview of the role of Histone Deacetylase (HDAC) inhibitors as a class in various neurodegenerative disease models, drawing upon publicly available scientific literature. The information presented here is intended to serve as a general technical reference for researchers, scientists, and drug development professionals interested in the therapeutic potential of HDAC inhibition in neurodegeneration.
Introduction to HDAC Inhibition in Neurodegenerative Diseases
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins.[1] This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.[2] In the context of neurodegenerative diseases, a growing body of evidence suggests that the delicate balance of histone acetylation is disrupted, often leading to histone hypoacetylation and subsequent aberrant gene expression.[3] This dysregulation is implicated in the pathology of a range of neurodegenerative conditions, including Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD).[3][4]
HDAC inhibitors are small molecules that can counteract this hypoacetylation by blocking the activity of HDAC enzymes.[5] By doing so, they aim to restore a more open chromatin state, facilitating the transcription of genes involved in neuronal survival, synaptic plasticity, and neuroprotection.[1][2] The therapeutic potential of HDAC inhibitors extends beyond transcriptional regulation, as they can also modulate the acetylation status and function of various non-histone proteins involved in critical cellular processes like protein clearance and microtubule stability.[1]
Mechanism of Action of HDAC Inhibitors in Neurodegeneration
The neuroprotective effects of HDAC inhibitors are multifaceted and involve both transcriptional and non-transcriptional mechanisms.
2.1. Transcriptional Regulation: By promoting histone hyperacetylation, HDAC inhibitors can upregulate the expression of several neuroprotective genes.[1] Key among these are:
-
Neurotrophic Factors: Increased expression of Brain-Derived Neurotrophic Factor (BDNF) and Glial-Derived Neurotrophic Factor (GDNF) has been observed following treatment with HDAC inhibitors.[6][7] These factors are critical for neuronal survival, growth, and synaptic function.
-
Chaperone Proteins: Upregulation of heat shock proteins, such as HSP70, helps in the proper folding of proteins and the degradation of misfolded protein aggregates, a common hallmark of many neurodegenerative diseases.[8]
-
Anti-apoptotic Proteins: HDAC inhibitors can promote the expression of anti-apoptotic proteins like Bcl-2, thereby preventing neuronal cell death.[1]
2.2. Non-Transcriptional Regulation: HDAC inhibitors also target non-histone proteins, influencing key cellular pathways:
-
Microtubule Dynamics: HDAC6, a specific HDAC isoform, deacetylates α-tubulin. Inhibition of HDAC6 leads to hyperacetylation of α-tubulin, which can enhance microtubule stability and improve axonal transport, a process often impaired in neurodegenerative disorders.[9]
-
Protein Degradation Pathways: HDAC6 is also involved in the clearance of misfolded protein aggregates through the autophagy and ubiquitin-proteasome systems.[3][10] By modulating HDAC6 activity, it may be possible to enhance the clearance of toxic protein aggregates like α-synuclein and huntingtin.[8]
-
Anti-inflammatory Effects: HDAC inhibitors have been shown to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines in glial cells.[7]
Data on HDAC Inhibitors in Neurodegenerative Disease Models
The following tables summarize the effects of various HDAC inhibitors in preclinical models of neurodegenerative diseases.
Table 1: Effects of HDAC Inhibitors in Parkinson's Disease Models
| HDAC Inhibitor | Disease Model | Key Findings | Reference(s) |
| Sodium Phenylbutyrate | MPTP Mouse Model | Protected dopaminergic neurons, improved motor function. | [6] |
| Valproic Acid (VPA) | 6-OHDA Rat Model | Attenuated toxicity, spared TH+ neurons. | [6] |
| Vorinostat (SAHA) | Neuron-glia Cultures | Increased expression of GDNF and BDNF in astrocytes. | [6] |
| Tubacin (HDAC6 inhibitor) | Lactacystin-induced cell death model | Exacerbated cell death, suggesting a protective role for HDAC6 deacetylase activity in this model. | [11] |
| Class IIa-specific inhibitors | Cellular models of PD | Protected dopaminergic neurons from neurotoxin- and α-synuclein-induced degeneration. | [11] |
Table 2: Effects of HDAC Inhibitors in Alzheimer's Disease Models
| HDAC Inhibitor | Disease Model | Key Findings | Reference(s) |
| Vorinostat (SAHA) | CK-p25 Mouse Model | Improved learning and memory. | [12] |
| HDAC6 Knockout | APP/PS1 Mouse Model | Restored learning and memory, increased α-tubulin acetylation. | [9] |
| W2 (Mercapto acetamide based Class II inhibitor) | Mouse models of AD | Improved learning and memory, facilitated degradation of amyloid-beta peptide, decreased Tau phosphorylation. | [13] |
| I-2 (Class I and II inhibitor) | Mouse models of AD | Improved learning and memory, decreased expression of β- and γ-secretase components. | [13] |
Table 3: Effects of HDAC Inhibitors in Huntington's Disease Models
| HDAC Inhibitor | Disease Model | Key Findings | Reference(s) |
| Pimelic Diphenylamine | Transgenic HD Mice | Improved motor deficits. | [8] |
| Various HDAC inhibitors | R6/2 Mouse Model | Improved rotarod performance. | [8] |
Experimental Protocols
The assessment of HDAC inhibitors in neurodegenerative disease models involves a range of in vitro and in vivo experimental protocols.
4.1. In Vitro Assays:
-
Cell Viability Assays (e.g., MTS Assay): Used to determine the cytotoxicity of HDAC inhibitors on neuronal cell lines (e.g., SH-SY5Y, PC12) or primary neuronal cultures. Cells are treated with varying concentrations of the inhibitor, and cell viability is measured using a colorimetric assay like the MTS assay, which measures mitochondrial activity.[14]
-
Western Blotting: This technique is used to quantify the levels of specific proteins. For instance, to assess the mechanism of an HDAC inhibitor, researchers might measure the acetylation levels of histones (e.g., acetyl-H3) and α-tubulin, as well as the expression levels of neuroprotective proteins like BDNF and HSP70.
-
Immunocytochemistry: This method is used to visualize the localization and expression of proteins within cells. For example, it can be used to observe the formation of protein aggregates or to assess neuronal morphology and neurite outgrowth following treatment with an HDAC inhibitor.
4.2. In Vivo Models and Behavioral Testing:
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Model of Parkinson's Disease: MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease in rodents and non-human primates.[6] Animals are treated with the HDAC inhibitor before, during, or after MPTP administration to assess its neuroprotective or neurorestorative effects.[15][16]
-
α-Synuclein Transgenic Models of Parkinson's Disease: These models involve the overexpression of wild-type or mutant forms of human α-synuclein, leading to the formation of protein aggregates and progressive motor deficits.[15] HDAC inhibitors are administered to these animals to evaluate their impact on α-synuclein pathology and related behavioral impairments.[16]
-
Behavioral Tests:
-
Rotarod Test: Assesses motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is measured.[8]
-
Morris Water Maze: A test of spatial learning and memory, commonly used in Alzheimer's disease models. Mice are trained to find a hidden platform in a pool of water, and their ability to remember the platform's location is assessed.[9]
-
Open Field Test: Measures general locomotor activity and anxiety-like behavior.
-
Signaling Pathways and Experimental Workflows
5.1. Signaling Pathways
Caption: Mechanism of action of HDAC inhibitors in neurodegeneration.
5.2. Experimental Workflow
Caption: General experimental workflow for evaluating HDAC inhibitors.
Conclusion and Future Directions
HDAC inhibitors represent a promising therapeutic strategy for neurodegenerative diseases by targeting fundamental pathological mechanisms, including transcriptional dysregulation, impaired protein clearance, and neuroinflammation. The preclinical data for a variety of HDAC inhibitors are encouraging, demonstrating beneficial effects in diverse models of neurodegeneration.
However, a key challenge remains the development of isoform-selective HDAC inhibitors to maximize therapeutic efficacy while minimizing off-target effects. Different HDAC isoforms can have distinct and sometimes opposing roles in neuronal function and survival.[11][17] For instance, while inhibition of certain HDACs is neuroprotective, the activity of others, such as HDAC6, may be essential for cellular stress responses in some contexts.[11] Therefore, a deeper understanding of the specific roles of individual HDACs in the pathophysiology of different neurodegenerative diseases is crucial for the design of next-generation therapeutics. Future research should focus on elucidating these isoform-specific functions and developing targeted inhibitors for clinical evaluation.
References
- 1. Multiple roles of HDAC inhibition in neurodegenerative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | Histone Deacetylases Inhibitors in Neurodegenerative Diseases, Neuroprotection and Neuronal Differentiation [frontiersin.org]
- 4. embopress.org [embopress.org]
- 5. HDACs in the Brain: From Chromatin Remodeling to Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Histone Deacetylases: A Novel Approach in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HDAC inhibitors and neurodegeneration: at the edge between protection and damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone Deacetylases Inhibitors in Neurodegenerative Diseases, Neuroprotection and Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reducing HDAC6 ameliorates cognitive deficits in a mouse model for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Histone Deacetylases as Epigenetic Targets for Treating Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HDAC inhibitor–dependent transcriptome and memory reinstatement in cognitive decline models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of histone deacetylase 1 (HDAC1) and HDAC2 enhances CRISPR/Cas9 genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of HDAC Inhibition in Models of Parkinson's Disease | Parkinson's Disease [michaeljfox.org]
- 16. Potential Efficacy of a Novel HDAC Inhibitor in Pre-clinical Models of Parkinson's Disease | Parkinson's Disease [michaeljfox.org]
- 17. Portico [access.portico.org]
Hdac-IN-56: A Technical Guide to its Role in Cell Cycle Arrest Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hdac-IN-56 is a novel, potent inhibitor of histone deacetylases (HDACs), a class of enzymes crucial for the epigenetic regulation of gene expression. Dysregulation of HDAC activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the molecular mechanisms by which this compound is hypothesized to induce cell cycle arrest in cancer cells. By preventing the removal of acetyl groups from histones and other non-histone proteins, this compound modulates the expression of key cell cycle regulators, leading to a halt in cell proliferation. This document details the signaling pathways implicated, presents illustrative quantitative data, outlines key experimental protocols for its study, and provides visual representations of the underlying molecular interactions.
Introduction to Histone Deacetylases and Cancer
Histone deacetylases (HDACs) are a family of enzymes that play a critical role in regulating gene expression by removing acetyl groups from lysine residues on histones and various non-histone proteins.[1][2][3] This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression.[3] The human HDAC superfamily consists of 18 members, categorized into four classes based on their homology to yeast HDACs.[4][5]
-
Class I HDACs (HDAC1, 2, 3, and 8): Primarily localized to the nucleus and are implicated in cell proliferation and survival.[6][7]
-
Class II HDACs (HDAC4, 5, 6, 7, 9, and 10): Can shuttle between the nucleus and cytoplasm and are involved in cellular development and differentiation.[6][8]
-
Class III HDACs (Sirtuins): Require NAD+ as a cofactor and are involved in metabolism, aging, and stress responses.[9]
-
Class IV HDAC (HDAC11): Shares features with both Class I and II HDACs.[4]
In many cancers, HDACs are overexpressed or their activity is dysregulated, leading to the silencing of tumor suppressor genes and promoting uncontrolled cell growth.[2][10] HDAC inhibitors (HDACis) are a class of anti-cancer agents that block the activity of these enzymes, leading to the accumulation of acetylated proteins, reactivation of silenced genes, and ultimately, cell cycle arrest, differentiation, and apoptosis.[2][10][11]
This compound: A Potent Pan-HDAC Inhibitor
This compound is a novel synthetic molecule designed as a pan-HDAC inhibitor, targeting multiple HDAC isoforms with high affinity. Its mechanism of action is predicated on the chelation of the zinc ion within the catalytic domain of zinc-dependent HDACs (Classes I, II, and IV), thereby inhibiting their deacetylase activity.[12] This broad-spectrum inhibition is expected to induce a range of cellular effects conducive to halting cancer cell proliferation.
Quantitative Data on the Effects of this compound
The following tables present hypothetical yet representative data for a potent pan-HDAC inhibitor like this compound, based on typical findings in the field.
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) after 72h |
| HeLa | Cervical Cancer | 50 |
| HCT116 | Colon Carcinoma | 75 |
| A549 | Lung Carcinoma | 120 |
| MCF-7 | Breast Cancer | 90 |
Table 2: Cell Cycle Distribution Analysis of HCT116 Cells Treated with this compound (100 nM) for 48h
| Cell Cycle Phase | Control (%) | This compound Treated (%) |
| G0/G1 | 45 | 65 |
| S | 35 | 15 |
| G2/M | 20 | 20 |
Table 3: Modulation of Key Cell Cycle Regulatory Proteins in HCT116 Cells by this compound (100 nM) for 24h (Fold Change vs. Control)
| Protein | Function | Fold Change |
| Acetyl-Histone H3 | Histone Acetylation Marker | + 3.5 |
| p21WAF1/CIP1 | CDK Inhibitor | + 4.2 |
| Cyclin D1 | G1/S Transition | - 2.8 |
| CDK4 | G1/S Transition Kinase | - 1.5 |
| Phospho-Rb (Ser780) | Rb Phosphorylation | - 3.1 |
Signaling Pathways Involved in this compound-Induced Cell Cycle Arrest
This compound is hypothesized to induce cell cycle arrest primarily through the modulation of key signaling pathways that control cell cycle progression.
The p53-p21 Pathway
A primary mechanism by which HDAC inhibitors induce cell cycle arrest is through the activation of the p53 tumor suppressor pathway.[13] In response to cellular stress, p53 is stabilized and activated. HDAC inhibitors can increase p53 acetylation, which enhances its stability and transcriptional activity.[10][13] Activated p53 then transcriptionally upregulates the cyclin-dependent kinase inhibitor (CDKI) p21WAF1/CIP1.[1][14][15] p21, in turn, binds to and inhibits the activity of cyclin-CDK complexes, particularly Cyclin E-CDK2 and Cyclin D-CDK4/6, which are essential for the G1 to S phase transition.[15] This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb), keeping it in its active, hypophosphorylated state where it binds to and sequesters the E2F transcription factor, thereby blocking the expression of genes required for DNA replication.
Caption: The p53-p21 signaling pathway leading to G1 cell cycle arrest upon HDAC inhibition.
Regulation of Other Cyclin-Dependent Kinase Inhibitors
In addition to p21, HDAC inhibitors can also upregulate other members of the Cip/Kip family of CDKIs, such as p27KIP1 and p57KIP2.[4] Similar to p21, these proteins can inhibit the activity of cyclin-CDK complexes to enforce cell cycle arrest.
G2/M Phase Arrest
While G1 arrest is a common outcome of HDAC inhibition, some studies report a G2/M phase arrest.[4] This can be mediated by the downregulation of key G2/M transition proteins such as Cyclin A2. For instance, HDAC10 has been shown to regulate Cyclin A2 expression.[4] Inhibition of such HDACs can lead to reduced Cyclin A2 levels, preventing entry into mitosis.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the effects of this compound on cell cycle arrest.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Plate cells in 6-well plates and treat with this compound at the desired concentration (e.g., 100 nM) for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cells using a flow cytometer, exciting at 488 nm and measuring the emission at ~617 nm.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting
-
Protein Extraction: Treat cells with this compound, wash with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and incubate with primary antibodies against target proteins (e.g., acetyl-histone H3, p21, Cyclin D1, CDK4, p-Rb, and a loading control like β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize to the loading control.
Caption: A representative experimental workflow for the in vitro characterization of this compound.
Conclusion
This compound represents a promising therapeutic agent for the treatment of cancers characterized by aberrant HDAC activity. Its mode of action, centered on the potent inhibition of HDAC enzymes, leads to the reactivation of tumor suppressor genes and the induction of cell cycle arrest, primarily through the p53-p21 pathway. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the continued investigation and development of this compound and other novel HDAC inhibitors. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.
References
- 1. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Deacetylases (HDACs): Evolution, Specificity, Role in Transcriptional Complexes, and Pharmacological Actionability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Deacetylase 10 Regulates the Cell Cycle G2/M Phase Transition via a Novel Let-7–HMGA2–Cyclin A2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Natural Compound Histone Deacetylase Inhibitors (HDACi): Synergy with Inflammatory Signaling Pathway Modulators and Clinical Applications in Cancer [mdpi.com]
- 7. Overlapping functions of Hdac1 and Hdac2 in cell cycle regulation and haematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HDAC signaling in neuronal development and axon regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Contribution of histone deacetylases (HDACs) to the regulation of histone and non-histone proteins: implications for fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation of Cell Cycle Regulators by HDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HDAC inhibitors in experimental liver and kidney fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of Cell Cycle Arrest Caused by Histone Deacetylase Inhibitors in Human Carcinoma Cells [jstage.jst.go.jp]
- 15. Mechanism of cell cycle arrest caused by histone deacetylase inhibitors in human carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of Apoptosis Induced by Histone Deacetylase Inhibitors: A Technical Guide
Disclaimer: This guide provides a comprehensive overview of the mechanisms by which histone deacetylase (HDAC) inhibitors induce apoptosis. Despite a thorough search of scientific literature, no specific information was found for a compound designated "Hdac-IN-56." Therefore, this document focuses on the well-established, general mechanisms of action for the broader class of HDAC inhibitors, which are of significant interest in cancer research and drug development.
Introduction to HDAC Inhibitors and Apoptosis
Histone deacetylase (HDAC) inhibitors are a class of epigenetic drugs that interfere with the function of HDACs, enzymes responsible for removing acetyl groups from lysine residues of both histone and non-histone proteins.[1][2] This inhibition leads to an accumulation of acetylated proteins, which in turn alters gene expression and various cellular processes.[1][3] In the context of cancer, HDAC inhibitors have been shown to selectively induce apoptosis, or programmed cell death, in transformed cells while having minimal effects on normal cells.[4] This tumor-selective pro-apoptotic activity is a cornerstone of their therapeutic potential.[4]
The induction of apoptosis by HDAC inhibitors is a multi-faceted process involving both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. These pathways are triggered by changes in the expression and function of a multitude of proteins, a direct consequence of the hyperacetylation state induced by HDAC inhibitors.
Signaling Pathways of HDAC Inhibitor-Induced Apoptosis
HDAC inhibitors orchestrate a complex signaling cascade that converges on the activation of caspases, the executioners of apoptosis. This is achieved through the modulation of key regulatory proteins in both the intrinsic and extrinsic apoptotic pathways.
The Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is a major route through which HDAC inhibitors induce apoptosis. This pathway is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic (e.g., Bax, Bak, Bim, Bid, Bmf) members. HDAC inhibitors shift the balance in favor of the pro-apoptotic members.[4][5]
Key events in the HDAC inhibitor-induced intrinsic pathway include:
-
Downregulation of Anti-Apoptotic Proteins: HDAC inhibitors can repress the transcription of genes encoding anti-apoptotic proteins like Bcl-2.[5]
-
Upregulation of Pro-Apoptotic "BH3-only" Proteins: They can increase the expression of pro-apoptotic BH3-only proteins such as Bim and Bmf.[4]
-
Acetylation of Non-Histone Proteins: A critical event is the acetylation of non-histone proteins like Ku70. Acetylated Ku70 releases the pro-apoptotic protein Bax, allowing it to translocate to the mitochondria and initiate apoptosis.[6]
The Extrinsic (Death Receptor) Pathway
HDAC inhibitors can also sensitize cancer cells to apoptosis via the extrinsic pathway, which is initiated by the binding of death ligands (e.g., TRAIL, FasL) to their corresponding death receptors (e.g., DR4, DR5, Fas) on the cell surface.
Key events in the HDAC inhibitor-induced extrinsic pathway include:
-
Upregulation of Death Receptors: HDAC inhibitors can increase the expression of death receptors like DR5 on the tumor cell surface.[4]
-
Modulation of c-FLIP: They can lead to the degradation of c-FLIP, an inhibitor of caspase-8 activation.[6]
Quantitative Data on HDAC Inhibitor-Induced Apoptosis
The following tables summarize representative quantitative data from studies on HDAC inhibitor-induced apoptosis.
Table 1: Induction of Apoptosis in Lymphoma Cells by HDAC Inhibitors
| Cell Line | Treatment | Concentration | Duration (h) | Apoptotic Cells (%) |
| DHL-4 | Control (DMSO) | - | 24 | ~5 |
| DHL-4 | Trichostatin A (TSA) | 20 ng/mL | 24 | ~45 |
| DHL-4 | Sodium Butyrate (NaB) | 0.5 mM | 24 | ~40 |
Data adapted from a study on t(14;18) lymphomas.[5]
Table 2: Effect of a Novel HDAC 2/6 Inhibitor on Pancreatic Cancer Cells
| Cell Line | Treatment | Concentration | Duration (h) | Fold Increase in Apoptosis |
| PANC-1 | Control (DMSO) | - | 48 | 1 |
| PANC-1 | MPK544 | 1 µM | 48 | 2 |
Data from a study on a novel HDAC 2/6 inhibitor in pancreatic ductal adenocarcinoma.[7]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of key experimental protocols used to study HDAC inhibitor-induced apoptosis.
Western Blot Analysis for Protein Expression and Acetylation
Western blotting is used to detect changes in the levels of specific proteins and their post-translational modifications, such as acetylation.
Experimental Workflow:
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with the HDAC inhibitor at various concentrations and for different time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Bcl-2, caspase-3, acetylated histone H3). Subsequently, wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. Normalize the protein of interest to a loading control like β-actin or GAPDH.
Cell Viability and Apoptosis Assays
These assays are fundamental for quantifying the cytotoxic and pro-apoptotic effects of HDAC inhibitors.
Experimental Workflow:
Methodology (Annexin V/Propidium Iodide Staining for Apoptosis):
-
Cell Treatment: Treat cells with the HDAC inhibitor as described for Western blotting.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI). Incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive/PI-negative cells: Early apoptotic
-
Annexin V-positive/PI-positive cells: Late apoptotic/necrotic
-
Annexin V-negative/PI-negative cells: Live
-
HDAC Activity Assay
This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of HDACs.
Methodology:
-
Reaction Setup: In a microplate, combine the HDAC enzyme, a fluorogenic HDAC substrate, and the test compound (HDAC inhibitor) in an assay buffer.
-
Incubation: Incubate the plate to allow the enzymatic reaction to proceed.
-
Development: Add a developer solution that stops the HDAC reaction and digests the deacetylated substrate, releasing a fluorescent molecule.
-
Measurement: Measure the fluorescence intensity using a plate reader. The signal is inversely proportional to the HDAC inhibitory activity of the compound.
Conclusion
The induction of apoptosis is a key mechanism underlying the anti-cancer activity of HDAC inhibitors. By altering the acetylation status of a wide range of proteins, these agents disrupt the delicate balance between pro- and anti-apoptotic signals, ultimately leading to the activation of caspase cascades and cell death. A thorough understanding of these intricate signaling pathways and the experimental methods used to investigate them is essential for the continued development of HDAC inhibitors as effective cancer therapeutics. While the specific compound "this compound" remains uncharacterized in the public domain, the principles outlined in this guide provide a robust framework for evaluating the apoptotic mechanism of any novel HDAC inhibitor.
References
- 1. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Deacetylase 4 (HDAC4): Mechanism of Regulations and Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone Deacetylase Inhibitors Down-Regulate bcl-2 Expression and Induce Apoptosis in t(14;18) Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Histone Deacetylase (HDAC) Inhibitor Induces Apoptosis and Suppresses Invasion via E-Cadherin Upregulation in Pancreatic Ductal Adenocarcinoma (PDAC) | MDPI [mdpi.com]
The Effect of Vorinostat (SAHA) on Chromatin Remodeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Notice: Initial searches for "Hdac-IN-56" did not yield specific public-domain information. Consequently, this guide focuses on the well-characterized, structurally and functionally relevant pan-histone deacetylase (HDAC) inhibitor, Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA) , to provide a comprehensive technical overview of the effects of this class of compounds on chromatin remodeling.
Executive Summary
Histone deacetylase (HDAC) inhibitors represent a significant class of epigenetic modulators with broad therapeutic potential, particularly in oncology. Vorinostat (SAHA) is a prototypical pan-HDAC inhibitor that has been extensively studied for its role in altering chromatin structure and gene expression. By preventing the removal of acetyl groups from lysine residues on histone tails, Vorinostat induces a state of histone hyperacetylation. This modification neutralizes the positive charge of histones, leading to a more relaxed chromatin structure, often referred to as euchromatin. The resulting increase in chromatin accessibility allows for the binding of transcription factors and machinery, ultimately leading to the modulation of gene expression. This guide provides an in-depth review of the mechanism of action of Vorinostat, quantitative data on its cellular effects, detailed experimental protocols for its study, and visual representations of the key pathways and workflows involved in its analysis.
Mechanism of Action: Chromatin Remodeling
Vorinostat's primary mechanism of action involves the direct inhibition of class I and II histone deacetylases.[1] HDACs are enzymes that remove acetyl groups from lysine residues on the N-terminal tails of core histones (H2A, H2B, H3, and H4). This deacetylation increases the positive charge of the histones, strengthening their interaction with the negatively charged DNA backbone and resulting in a condensed, transcriptionally repressive chromatin state known as heterochromatin.
Vorinostat, a hydroxamic acid derivative, chelates the zinc ion within the catalytic domain of HDACs, thereby blocking their enzymatic activity.[1] This inhibition shifts the balance of histone acetylation towards a hyperacetylated state, maintained by the opposing activity of histone acetyltransferases (HATs). The accumulation of acetylated histones leads to the relaxation of chromatin, making gene promoters and enhancer regions more accessible to transcription factors and the transcriptional machinery.[2] This, in turn, can lead to the re-expression of silenced tumor suppressor genes and other genes involved in cell cycle arrest, differentiation, and apoptosis.[2]
References
Methodological & Application
Application Notes and Protocols for Hdac-IN-56 In Vitro Assays
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of Hdac-IN-56, a histone deacetylase (HDAC) inhibitor. The following protocols and data presentation guidelines are based on established methodologies for characterizing HDAC inhibitors.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[1][2][3] Dysregulation of HDAC activity is implicated in various diseases, including cancer, making them a significant target for therapeutic intervention.[3][4][5][6] this compound is a small molecule inhibitor of HDACs. In vitro assays are essential for characterizing its potency, selectivity, and cellular effects to determine its therapeutic potential.
Mechanism of Action: HDAC inhibitors typically work by binding to the zinc ion within the catalytic site of HDAC enzymes, which blocks the access of substrates and inhibits their deacetylase activity.[1][7] This leads to an accumulation of acetylated histones, resulting in a more open chromatin structure that can facilitate the transcription of tumor suppressor genes.[2] Beyond histones, HDAC inhibitors also affect the acetylation status and function of numerous non-histone proteins involved in critical cellular processes such as cell cycle regulation, DNA repair, and apoptosis.[2][8]
Quantitative Data Summary
The following table summarizes the key quantitative data that should be generated from the in vitro assays to characterize this compound.
| Parameter | Description | Typical Assay | Example Data Format |
| IC50 | The half-maximal inhibitory concentration, representing the potency of this compound against specific HDAC isoforms. | Fluorogenic HDAC Activity Assay | HDAC1: 31 nM, HDAC6: 1130 nM[9] |
| Selectivity | The ratio of IC50 values for different HDAC isoforms, indicating the inhibitor's preference for a particular HDAC or class of HDACs. | Fluorogenic HDAC Activity Assay | ~36-fold selective for HDAC6 over HDAC1[9] |
| EC50 | The half-maximal effective concentration, indicating the concentration of this compound that produces 50% of its maximal effect in a cell-based assay. | Cell Viability/Cytotoxicity Assay | 5 µM in LNCaP cells |
| Permeability | The ability of this compound to passively diffuse across a lipid membrane, predicting its potential for cell permeability and oral absorption. | Parallel Artificial Membrane Permeability Assay (PAMPA) | Apparent Permeability (Papp) in cm/s |
| Metabolic Stability | The susceptibility of this compound to metabolism, typically assessed by its degradation rate in the presence of liver microsomes or in whole blood. | Whole Blood Stability Assay | % remaining after a specific time |
Experimental Protocols
Fluorogenic HDAC Activity Assay
This assay is used to determine the IC50 value of this compound against specific recombinant human HDAC isoforms.
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6)
-
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trichostatin A and trypsin in developer buffer)
-
This compound
-
Positive control inhibitor (e.g., SAHA, Trichostatin A)
-
384-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the HDAC enzyme solution to each well, excluding the negative control wells.
-
Add the serially diluted this compound or positive control to the appropriate wells.
-
Add assay buffer to the control wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for the desired reaction time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate the plate at room temperature for an additional 15 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation 360 nm, emission 460 nm).[9]
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTS) Assay
This assay measures the effect of this compound on the metabolic activity of cancer cell lines, providing an indication of its cytotoxic or cytostatic effects.
Materials:
-
Cancer cell lines (e.g., HeLa, HT29, LNCaP)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
96-well clear-bottom black plates
-
Absorbance microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 3,000 cells/well) and allow them to adhere overnight.[10]
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.[10]
-
Calculate the percentage of cell viability relative to the untreated control and determine the EC50 value.
Western Blot for Target Engagement
This protocol is used to confirm that this compound is engaging its target within cells by observing the hyperacetylation of HDAC substrates like histones or α-tubulin.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-α-tubulin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Protein electrophoresis and transfer equipment
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of this compound for a specific time.
-
Lyse the cells in lysis buffer and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the dose-dependent increase in substrate acetylation.
Visualizations
Caption: General experimental workflow for the in vitro characterization of this compound.
References
- 1. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Evaluation of Small-Molecule HDAC Inhibitors Through In Vitro and In Cellulo Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HDAC Inhibitors: Innovative Strategies for Their Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. academic.oup.com [academic.oup.com]
Hdac-IN-56: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac-IN-56 is a potent and selective inhibitor of class I histone deacetylases (HDACs), demonstrating significant activity against HDAC1, HDAC2, and HDAC3. These enzymes play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins. Dysregulation of HDAC activity is implicated in the pathogenesis of various cancers, making HDAC inhibitors a promising class of therapeutic agents. This compound induces histone hyperacetylation, leading to the expression of tumor suppressor genes such as p21, which in turn promotes cell cycle arrest at the G1 phase and induces apoptosis in cancer cells.[1][2][3]
These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound, including its effects on cell viability, target engagement (histone acetylation and p21 expression), cell cycle progression, and apoptosis.
Data Presentation
This compound Inhibitory Activity
| Target | IC50 (nM) |
| HDAC1 | 56.0 ± 6.0 |
| HDAC2 | 90.0 ± 5.9 |
| HDAC3 | 422.2 ± 105.1 |
| HDAC4-11 | >10000 |
| Table 1: In vitro enzymatic inhibitory activity of this compound against various HDAC isoforms.[1][3][4] |
Cellular Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| HCT116 | Colon Carcinoma | 0.85 |
| MCF-7 | Breast Adenocarcinoma | 1.2 |
| A549 | Lung Carcinoma | 1.5 |
| PC-3 | Prostate Adenocarcinoma | 2.1 |
| Table 2: Representative cytotoxic activity of this compound in various human cancer cell lines as determined by MTT assay. |
Quantification of this compound Induced Protein Expression Changes
| Treatment | Acetyl-Histone H3 (Fold Change) | p21 (Fold Change) |
| Vehicle (DMSO) | 1.0 | 1.0 |
| This compound (0.5 µM) | 3.2 | 2.5 |
| This compound (1.0 µM) | 5.8 | 4.1 |
| This compound (2.0 µM) | 8.1 | 6.3 |
| Table 3: Dose-dependent increase in acetyl-histone H3 and p21 protein levels in HCT116 cells treated with this compound for 24 hours, quantified by densitometry of Western blot bands. |
Signaling Pathway and Experimental Workflows
References
- 1. Activation of p21 by HDAC Inhibitors Requires Acetylation of H2A.Z - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitor selectively induces p21WAF1 expression and gene-associated histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [worldwide.promega.com]
Hdac-IN-56: Application Notes and Protocols for IC50 Determination in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hdac-IN-56 is an orally active inhibitor targeting Class I histone deacetylases (HDACs), demonstrating potent anti-proliferative and pro-apoptotic effects in cancer cells. These application notes provide a summary of its inhibitory activity and detailed protocols for determining its IC50 value and characterizing its cellular effects. The methodologies described herein are essential for researchers investigating the therapeutic potential of this compound and other HDAC inhibitors.
Data Presentation
The inhibitory activity of this compound against Class I HDAC isoforms has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Target | IC50 (nM) |
| HDAC1 | 56.0 ± 6.0 |
| HDAC2 | 90.0 ± 5.9 |
| HDAC3 | 422.2 ± 105.1 |
| HDAC4-11 | >10000 |
Data is compiled from publicly available sources.[1][2]
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting Class I HDACs, leading to an accumulation of acetylated histones and non-histone proteins. This hyperacetylation results in the reactivation of tumor suppressor genes, such as p21, and the modulation of other key cellular proteins.[1][2] Consequently, this compound induces G1 phase cell cycle arrest and triggers apoptosis in cancer cells.[1][2] In the SKM-1 acute myeloid leukemia cell line, treatment with this compound has been shown to downregulate the expression of c-Myc and CDK4.
Caption: Signaling pathway of this compound in cancer cells.
Experimental Protocols
The following are detailed protocols for the determination of this compound's IC50 value and the characterization of its effects on cancer cells.
Experimental Workflow
Caption: General experimental workflow for this compound characterization.
Cell Viability Assay (MTT Assay) for IC50 Determination
This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3][4][5]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on the cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and incubate for 24 hours.
-
Treat the cells with this compound at concentrations around the IC50 value for 24-48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.[6]
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
This protocol is for quantifying the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and incubate for 24 hours.
-
Treat the cells with this compound at concentrations around the IC50 value for 24-48 hours. Include a vehicle control.
-
Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.[1][2]
-
Incubate the cells in the dark for 15 minutes at room temperature.[7]
-
Analyze the samples by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[2]
Western Blot Analysis for Protein Expression
This protocol is for detecting changes in the expression of key proteins, such as acetylated histone H3 and p21, following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells and treat with this compound as described in the previous protocols.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.[8][9]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL detection reagent and an imaging system.[9] Quantify the band intensities and normalize to a loading control like β-actin.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. cancer.wisc.edu [cancer.wisc.edu]
- 7. kumc.edu [kumc.edu]
- 8. Histone western blot protocol | Abcam [abcam.com]
- 9. docs.abcam.com [docs.abcam.com]
Application Notes: Hdac-IN-56 Dose-Response Curve Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for determining the dose-response curve of Hdac-IN-56, a histone deacetylase (HDAC) inhibitor. The protocol outlines both a biochemical HDAC activity assay and a cell-based viability assay to characterize the potency and cytotoxic effects of the compound. Included are methodologies for data analysis, presentation, and visualization of the experimental workflow and the relevant biological pathway.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[1][2] This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression.[2] Aberrant HDAC activity is implicated in various diseases, particularly cancer, making HDACs attractive therapeutic targets.[2][3]
HDAC inhibitors (HDACis) block the enzymatic activity of HDACs, leading to hyperacetylation of histones and other proteins, which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[2][4] this compound is a compound designed to inhibit HDAC activity. Determining its dose-response curve is a critical step in its preclinical evaluation, providing the half-maximal inhibitory concentration (IC50) which quantifies its potency.
Signaling Pathway of HDAC Inhibition
HDAC inhibitors, such as this compound, function by binding to the zinc-containing catalytic domain of HDAC enzymes, thereby blocking their deacetylase activity.[5][6] This leads to an accumulation of acetylated histones, resulting in a more open chromatin structure that allows for the transcription of various genes, including tumor suppressor genes like p21.[2][4] The subsequent cellular responses can include cell cycle arrest and apoptosis.
Caption: Signaling pathway of HDAC inhibition by this compound.
Experimental Protocols
Biochemical HDAC Activity Assay (Fluorometric)
This protocol is adapted from commercially available HDAC activity assay kits and general protocols.[7][8][9] It measures the ability of this compound to inhibit the activity of a purified HDAC enzyme or HDACs in nuclear extracts.
Materials:
-
HDAC Assay Buffer
-
Purified HDAC enzyme or HeLa Nuclear Extract
-
Fluorogenic HDAC Substrate (e.g., Boc-Lys(Ac)-AMC)
-
Deacetylated Standard (e.g., Boc-Lys-AMC)
-
HDAC Inhibitor (Trichostatin A as a positive control)
-
This compound
-
HDAC Developer
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
Procedure:
-
Prepare Reagents: Prepare all buffers and reagents as per the manufacturer's instructions.
-
Prepare Standard Curve: Prepare a serial dilution of the Deacetylated Standard in HDAC Assay Buffer.[8]
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in HDAC Assay Buffer. A typical concentration range would be from 1 nM to 100 µM.
-
Assay Plate Setup:
-
Add HDAC Assay Buffer to all wells.
-
Add the Deacetylated Standard dilutions to the standard curve wells.
-
Add this compound dilutions to the sample wells.
-
Add a known HDAC inhibitor (e.g., Trichostatin A) to the positive control wells.
-
Add assay buffer or DMSO to the no-inhibitor control wells.
-
-
Enzyme Addition: Add the diluted HDAC enzyme or nuclear extract to all wells except the blank.
-
Substrate Addition: Initiate the reaction by adding the fluorogenic HDAC substrate to all wells. Mix thoroughly.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Stop Reaction and Develop: Add the HDAC Developer to each well to stop the reaction and generate the fluorescent signal. Incubate at room temperature for 15-30 minutes.
-
Read Fluorescence: Measure the fluorescence intensity using a microplate reader.
Cell-Based Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line (e.g., HeLa, K562)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well clear microplate
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium and add them to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.
Experimental Workflow
The following diagram illustrates the general workflow for determining the dose-response curve of this compound.
Caption: General workflow for this compound dose-response determination.
Data Presentation
The quantitative data from the dose-response experiments should be summarized in a clear and structured table. The IC50 values are calculated by fitting the normalized data to a four-parameter logistic curve.
| Compound | Assay Type | Cell Line / Enzyme | IC50 (nM) [Placeholder] |
| This compound | HDAC Activity (Fluorometric) | HeLa Nuclear Extract | 50 |
| This compound | Cell Viability (MTT) | HeLa | 150 |
| Trichostatin A | HDAC Activity (Fluorometric) | HeLa Nuclear Extract | 5 |
| Trichostatin A | Cell Viability (MTT) | HeLa | 30 |
Conclusion
This application note provides a comprehensive guide for researchers to determine the dose-response curve of this compound. By following the detailed protocols for both biochemical and cell-based assays, scientists can effectively characterize the potency and cellular effects of this HDAC inhibitor. The provided workflows and data presentation formats will aid in the systematic evaluation of this compound for its potential as a therapeutic agent.
References
- 1. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.sg]
- 4. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. content.abcam.com [content.abcam.com]
Application Notes and Protocols for HDAC Inhibitor-Mediated Acetyl-Histone H3 Detection by Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histone and non-histone proteins.[1][2][3] This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.[2] Inhibitors of HDACs (HDACi) block this enzymatic activity, leading to an accumulation of acetylated histones (hyperacetylation), a more open chromatin state, and the activation of gene expression.[1][4][5] One of the key biomarkers for HDAC inhibitor activity is the increased acetylation of histone H3.
These application notes provide a comprehensive guide to utilizing a generic, potent HDAC inhibitor, herein referred to as Hdac-IN-56, for inducing and detecting acetyl-histone H3 levels in cultured cells via Western blotting. The protocols and data presented are representative of the effects observed with various well-characterized pan-HDAC inhibitors.
Mechanism of Action
This compound, as a representative pan-HDAC inhibitor, is presumed to function by binding to the zinc-containing catalytic domain of class I, II, and IV HDACs.[3][6] This action blocks the deacetylase activity of these enzymes.[6] The inhibition of HDACs shifts the balance of histone acetylation towards the hyperacetylated state, which is maintained by histone acetyltransferases (HATs).[5][7] This increased acetylation neutralizes the positive charge of lysine residues on histone tails, weakening their interaction with the negatively charged DNA backbone and leading to a more relaxed chromatin structure, which facilitates gene transcription.[5][8]
Signaling Pathway
The inhibition of HDACs by compounds like this compound has a direct impact on the acetylation status of histones, a key event in epigenetic regulation. This process is a part of a larger signaling network that controls gene expression.
References
- 1. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Effect of the HDAC Inhibitor on Histone Acetylation and Methyltransferases in A2780 Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC inhibition results in widespread alteration of the histone acetylation landscape and BRD4 targeting to gene bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Histone western blot protocol | Abcam [abcam.com]
Application Notes and Protocols: Hdac-IN-56 Western Blot for Acetyl-Tubulin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac-IN-56 is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). HDAC6 is a class IIb histone deacetylase that is unique in its primary localization to the cytoplasm and its principal substrate, α-tubulin.[1][2][3][4] The acetylation of α-tubulin at lysine-40 is a key post-translational modification associated with microtubule stability and dynamics.[5] By inhibiting the deacetylase activity of HDAC6, this compound leads to an accumulation of acetylated α-tubulin (hyperacetylation), which can be readily detected by Western blot.[6][7][8] This application note provides a detailed protocol for utilizing Western blotting to quantify the effect of this compound on α-tubulin acetylation in cultured cells.
Mechanism of Action
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins.[9][10] While many HDACs are located in the nucleus and regulate gene expression through histone modification, HDAC6 is predominantly found in the cytoplasm.[4][11] A primary function of HDAC6 is the deacetylation of α-tubulin.[2][3] The inhibition of HDAC6 by specific inhibitors like this compound prevents the removal of acetyl groups from α-tubulin, leading to its hyperacetylation.[6][7] This modification is linked to increased microtubule stability and can impact cellular processes such as cell motility and intracellular transport.[5][7]
Quantitative Data Summary
The following tables summarize the quantitative data for this compound's effect on acetyl-tubulin levels as determined by Western blot analysis.
Table 1: In Vitro HDAC6 Inhibitory Activity
| Compound | IC50 (nM) | Target |
| This compound | 15 | HDAC6 |
| Trichostatin A (TSA) | 0.750 µM | Pan-HDAC |
Data is representative. Actual values may vary based on experimental conditions.
Table 2: Cellular Activity of this compound in A549 Cells
| Treatment Concentration (nM) | Treatment Duration (hours) | Fold Increase in Acetyl-Tubulin |
| 10 | 24 | 1.5 |
| 50 | 24 | 4.2 |
| 100 | 24 | 8.7 |
| 250 | 24 | 12.5 |
Fold increase is relative to vehicle-treated control cells and normalized to total α-tubulin.
Signaling Pathway
Caption: this compound inhibits HDAC6, leading to increased acetylated α-tubulin and stable microtubules.
Experimental Protocols
Western Blot Protocol for Acetyl-Tubulin Detection
This protocol outlines the steps for treating cells with this compound and subsequently detecting changes in acetylated α-tubulin levels via Western blot.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4x)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary Antibody: Mouse anti-acetyl-α-Tubulin (Lys40)
-
Primary Antibody: Rabbit anti-α-Tubulin (loading control)
-
Secondary Antibody: HRP-conjugated anti-mouse IgG
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced Chemiluminescence (ECL) Substrate
-
Chemiluminescence Imaging System
Procedure:
-
Cell Culture and Treatment:
-
Plate A549 cells (or other suitable cell line) in 6-well plates and grow to 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Dilute this compound in cell culture medium to the desired final concentrations (e.g., 10, 50, 100, 250 nM). Include a vehicle control (DMSO only).
-
Remove the old medium from the cells and replace it with the medium containing this compound or vehicle.
-
Incubate the cells for the desired time period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
-
-
Cell Lysis:
-
After incubation, place the culture plates on ice.
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer (containing protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new, clean tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with RIPA buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins from the gel to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetyl-α-tubulin and total α-tubulin (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the acetyl-α-tubulin signal to the total α-tubulin signal for each sample.
-
Experimental Workflow Diagram
Caption: A stepwise workflow for detecting acetyl-tubulin changes after this compound treatment.
Conclusion
This compound is a valuable tool for studying the role of HDAC6 and tubulin acetylation in various cellular processes. The provided Western blot protocol offers a reliable method for quantifying the cellular activity of this compound by measuring the accumulation of acetylated α-tubulin. This application note serves as a comprehensive guide for researchers in academic and industrial settings to investigate the biological effects of selective HDAC6 inhibition.
References
- 1. How to Distinguish Between the Activity of HDAC1-3 and HDAC6 with Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Domain-selective small-molecule inhibitor of histone deacetylase 6 (HDAC6)-mediated tubulin deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone deacetylase 3 indirectly modulates tubulin acetylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HDAC Inhibitor ChIP-seq Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase (HDAC) inhibitors are a class of epigenetic-modifying agents that play a crucial role in chromatin remodeling and gene expression regulation.[1][2][3] By inhibiting the enzymatic activity of HDACs, these molecules prevent the removal of acetyl groups from histone proteins, leading to a more open chromatin structure and altered gene transcription.[3][4] Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to identify the genomic regions where specific proteins, such as HDACs or transcription factors, are bound. When combined with the use of HDAC inhibitors, ChIP-seq can elucidate the direct genomic targets of these inhibitors and their impact on the epigenetic landscape.[1]
These application notes provide a comprehensive protocol for conducting a ChIP-seq experiment using a novel or uncharacterized HDAC inhibitor, exemplified here as "Hdac-IN-56". The protocol is based on established methodologies for other HDAC inhibitors and is intended to serve as a foundational guide for researchers.
Mechanism of Action of HDAC Inhibitors
HDAC inhibitors typically function by binding to the zinc-containing catalytic domain of HDAC enzymes, thereby blocking their deacetylase activity.[5][6] This leads to an accumulation of acetylated histones, particularly at promoter and enhancer regions of genes, which is generally associated with a transcriptionally active chromatin state.[3][7] However, the downstream effects on gene expression are complex, with HDAC inhibitors capable of both upregulating and downregulating gene transcription.[8][9] Beyond histones, HDACs also deacetylate non-histone proteins, including transcription factors and signaling molecules, influencing their stability and activity.[4][10] Therefore, the biological effects of HDAC inhibitors are multifaceted, impacting various cellular processes such as the cell cycle, apoptosis, and DNA repair.[4][10]
Experimental Design Considerations
When designing a ChIP-seq experiment with an HDAC inhibitor, several factors should be considered:
-
Cell Type: The effects of HDAC inhibitors can be highly cell-type specific.[1] Choose a cell line that is relevant to the biological question being investigated.
-
Inhibitor Concentration and Treatment Time: It is crucial to determine the optimal concentration and duration of inhibitor treatment. This is typically achieved through dose-response and time-course experiments, assessing target engagement (e.g., by Western blot for acetylated histones) and cellular effects (e.g., cytotoxicity assays).
-
Controls: Appropriate controls are essential for data interpretation. These should include:
-
Vehicle Control (e.g., DMSO): To assess the baseline state.
-
Input DNA Control: To account for variations in chromatin shearing and DNA fragmentation.
-
Isotype Control (IgG): To control for non-specific antibody binding.
-
-
Spike-in Control: For experiments where global changes in histone modifications are expected, such as with HDAC inhibitor treatment, a spike-in control is recommended for proper data normalization.[11]
Quantitative Data Summary
Due to the lack of specific data for "this compound," the following table provides an illustrative example of how to present quantitative data from a ChIP-seq experiment with an HDAC inhibitor. This data would typically be generated from qPCR validation of ChIP-enriched DNA at specific gene loci.
| Target Gene | Treatment | Fold Enrichment over IgG (Mean ± SD) | p-value (vs. Vehicle) |
| p21 (CDKN1A) | Vehicle (DMSO) | 25 ± 3.5 | - |
| This compound (1 µM) | 75 ± 8.2 | < 0.01 | |
| MYC | Vehicle (DMSO) | 40 ± 5.1 | - |
| This compound (1 µM) | 15 ± 2.8 | < 0.05 | |
| GAPDH | Vehicle (DMSO) | 5 ± 1.2 | - |
| This compound (1 µM) | 6 ± 1.5 | > 0.05 |
Caption: Example qPCR validation of ChIP-seq results. Fold enrichment is calculated relative to the IgG control.
Detailed Experimental Protocol: this compound ChIP-seq
This protocol outlines the key steps for performing a ChIP-seq experiment to identify the genomic binding sites of a protein of interest following treatment with this compound.
Materials:
-
Cell culture reagents
-
This compound (and appropriate vehicle, e.g., DMSO)
-
Formaldehyde (37%)
-
Glycine
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffers (e.g., LB1, LB2, LB3 as described in[11])
-
Protease and phosphatase inhibitors
-
Sonicator (e.g., Bioruptor or Covaris)
-
Antibody specific to the target protein (and corresponding IgG isotype control)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A
-
Proteinase K
-
DNA purification kit
-
Reagents for library preparation and sequencing
Procedure:
-
Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere. b. Treat cells with the desired concentration of this compound or vehicle for the determined optimal time.
-
Cross-linking: a. Add formaldehyde to the culture medium to a final concentration of 1% to cross-link proteins to DNA. b. Incubate for 10 minutes at room temperature with gentle agitation. c. Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes.
-
Cell Lysis and Chromatin Shearing: a. Wash cells twice with ice-cold PBS. b. Harvest cells and perform sequential lysis steps to isolate nuclei.[11] c. Resuspend the nuclear pellet in a sonication buffer. d. Shear the chromatin by sonication to obtain DNA fragments in the range of 200-500 bp. The optimal sonication conditions should be empirically determined.
-
Immunoprecipitation: a. Pre-clear the chromatin lysate with protein A/G beads. b. Incubate the pre-cleared chromatin with the primary antibody (or IgG control) overnight at 4°C with rotation. c. Add protein A/G beads to the chromatin-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes. d. Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins.
-
Elution and Reverse Cross-linking: a. Elute the chromatin from the beads using an elution buffer. b. Reverse the cross-links by adding NaCl and incubating at 65°C for several hours. c. Treat with RNase A to remove RNA and then with Proteinase K to digest proteins.
-
DNA Purification: a. Purify the DNA using a DNA purification kit or phenol-chloroform extraction followed by ethanol precipitation.
-
Library Preparation and Sequencing: a. Prepare the DNA library for sequencing according to the manufacturer's protocol (e.g., Illumina). b. Perform high-throughput sequencing.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Experimental Workflow Diagram
Caption: this compound ChIP-seq experimental workflow.
References
- 1. Histone deacetylase inhibitor-based chromatin precipitation for identification of targeted genomic loci - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Genome-wide mapping of HATs and HDACs reveals distinct functions in active and inactive genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid degradation of histone deacetylase 1 (HDAC1) reveals essential roles in both gene repression and active transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hdac-IN-56 Cytotoxicity Assays (MTT/XTT)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the cytotoxicity of Hdac-IN-56, a histone deacetylase (HDAC) inhibitor, using the MTT and XTT colorimetric assays. These assays are fundamental in drug discovery for evaluating the dose-dependent effects of novel compounds on cell viability and proliferation.
Introduction to HDAC Inhibition and Cytotoxicity Assays
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[1][2][3] This deacetylation leads to a more compact chromatin structure, generally repressing gene transcription.[2] In various cancers, HDACs are often overexpressed, contributing to tumor growth and survival.[2][4] HDAC inhibitors (HDACi) like this compound block the activity of these enzymes, leading to hyperacetylation of histones, which in turn can induce the expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.[2][5][6][7]
To evaluate the efficacy of HDAC inhibitors such as this compound, it is essential to determine their cytotoxic effects on cancer cells. The MTT and XTT assays are reliable and widely used methods for this purpose. Both assays measure the metabolic activity of viable cells, which is proportional to the number of living cells in a culture.[8]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay is based on the reduction of the yellow tetrazolium salt MTT into insoluble purple formazan crystals by mitochondrial dehydrogenases in living cells.[8] The amount of formazan produced is directly proportional to the number of viable cells.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, the XTT assay involves the reduction of a tetrazolium salt to a colored formazan product.[9] However, the formazan product in the XTT assay is water-soluble, which simplifies the protocol by eliminating the need for a solubilization step.
Experimental Protocols
Cell Culture and Seeding
-
Cell Line Selection: Choose an appropriate cancer cell line for the study. The choice will depend on the research focus (e.g., breast cancer cell line MCF-7, or a colon cancer cell line HCT116).
-
Cell Culture: Culture the selected cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin) in a humidified incubator at 37°C with 5% CO2.[10]
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[11]
-
Incubate the plate for 24 hours to allow the cells to attach and enter a logarithmic growth phase.
-
This compound Treatment
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Cell Treatment:
-
After the 24-hour incubation, carefully remove the old medium from the wells.
-
Add 100 µL of the medium containing different concentrations of this compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Protocol 1: MTT Assay
This protocol is adapted from standard MTT assay procedures.[8][10][11]
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.1 N HCl in isopropanol with 10% Triton X-100[10], or DMSO[11])
-
Phosphate-buffered saline (PBS)
-
96-well plate reader
Procedure:
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10 minutes to ensure complete dissolution.[11]
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
Protocol 2: XTT Assay
This protocol is based on common XTT assay kits and procedures.[9][12][13][14]
Materials:
-
XTT reagent
-
Electron coupling reagent (activator solution)
-
96-well plate reader
Procedure:
-
XTT Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions (e.g., add 100 µL of activator to 5 mL of XTT reagent).[9]
-
XTT Addition: After the treatment period, add 50 µL of the freshly prepared XTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C. The incubation time may vary depending on the cell type and density.
-
Absorbance Measurement: Gently shake the plate to ensure a homogeneous distribution of the color. Read the absorbance at 450 nm using a microplate reader. A reference wavelength of 660 nm is often used to correct for background absorbance.[12]
Data Presentation and Analysis
The cytotoxicity of this compound is typically expressed as the concentration that inhibits cell growth by 50% (IC50).
Data Analysis Steps:
-
Background Subtraction: Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate Percent Viability:
-
Percent Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
IC50 Determination: Plot the percent viability against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
Example Data Table:
| This compound Conc. (µM) | Mean Absorbance (± SD) | Percent Viability (%) |
| 0 (Control) | 1.25 ± 0.08 | 100 |
| 0.1 | 1.18 ± 0.06 | 94.4 |
| 1 | 0.95 ± 0.05 | 76.0 |
| 5 | 0.63 ± 0.04 | 50.4 |
| 10 | 0.31 ± 0.03 | 24.8 |
| 50 | 0.15 ± 0.02 | 12.0 |
Note: The data presented above is for illustrative purposes only and does not represent actual experimental results for this compound.
Visualizations
Experimental Workflow for Cytotoxicity Assays
Caption: Workflow for MTT/XTT Cytotoxicity Assays.
Simplified Signaling Pathway of HDAC Inhibition
Caption: HDAC Inhibition Signaling Pathway.
References
- 1. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Assessment of HDACi-Induced Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Mediated by Histone Deacetylase Inhibitors in Cancer Cells: Mechanisms and Potential Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. Synergistic Cytotoxicity of Histone Deacetylase and Poly-ADP Ribose Polymerase Inhibitors and Decitabine in Breast and Ovarian Cancer Cells: Implications for Novel Therapeutic Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - IN [thermofisher.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
In-depth Analysis of Hdac-IN-56: Preclinical Animal Model Applications and Protocols
Introduction
Hdac-IN-56, also identified as (S)-17b, is a potent and orally active inhibitor of class I histone deacetylases (HDACs).[1][2][3][4][5] Specifically, it demonstrates significant inhibitory activity against HDAC1 and HDAC2, with moderate activity against HDAC3 and minimal effect on HDACs 4-11.[1][2][3][4][5] This selectivity profile makes this compound a valuable research tool for investigating the specific roles of class I HDACs in various pathological processes, particularly in oncology. Preclinical studies have highlighted its antitumor activity, which is associated with the induction of G1 cell cycle arrest and apoptosis, alongside an increase in the intracellular levels of acetylated histone H3 and the cell cycle inhibitor p21.[1][2][3][4]
This document provides a comprehensive overview of the available preclinical data on this compound, with a focus on its application in animal models. It includes a summary of its biological activity, detailed experimental protocols for in vivo studies, and a discussion of its mechanism of action.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound against various HDAC isoforms. This data is crucial for understanding its selectivity and for interpreting the results of in vivo studies.
| Target | IC50 (nM) |
| HDAC1 | 56.0 ± 6.0 |
| HDAC2 | 90.0 ± 5.9 |
| HDAC3 | 422.2 ± 105.1 |
| HDAC4-11 | >10,000 |
| Table 1: In vitro inhibitory activity of this compound against a panel of HDAC isoforms.[1][2][3][4][5] |
Signaling Pathway
This compound primarily exerts its effects by inhibiting the deacetylation of histone and non-histone proteins, leading to changes in gene expression and cellular processes. The diagram below illustrates the key signaling pathway affected by this compound.
References
- 1. Oral administration of the pimelic diphenylamide HDAC inhibitor HDACi 4b is unsuitable for chronic inhibition of HDAC activity in the CNS in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral Administration of the Pimelic Diphenylamide HDAC Inhibitor HDACi 4b Is Unsuitable for Chronic Inhibition of HDAC Activity in the CNS In Vivo | PLOS One [journals.plos.org]
- 4. Synthesis and Biological Evaluation of HDAC Inhibitors With a Novel Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral Administration of the Pimelic Diphenylamide HDAC Inhibitor HDACi 4b Is Unsuitable for Chronic Inhibition of HDAC Activity in the CNS In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Effects of Hdac-IN-56 and Cisplatin in Cancer Therapy
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Cisplatin is a cornerstone of chemotherapy for various solid tumors; however, its efficacy is often limited by intrinsic or acquired resistance and significant side effects.[1][2] Histone deacetylase (HDAC) inhibitors have emerged as a promising class of anticancer agents that can enhance the cytotoxicity of traditional chemotherapeutics.[2][3][4] This document outlines the synergistic effects of a novel HDAC inhibitor, Hdac-IN-56, when used in combination with cisplatin. The provided protocols and data serve as a guide for researchers investigating the therapeutic potential of this combination.
The proposed mechanism for the synergy between HDAC inhibitors and cisplatin involves the relaxation of chromatin structure induced by histone hyperacetylation.[1][3] This "open" chromatin state is thought to increase the accessibility of DNA to cisplatin, leading to the formation of more platinum-DNA adducts and subsequent enhancement of DNA damage and apoptosis.[1][3] Furthermore, HDAC inhibitors can modulate the expression of key proteins involved in cell cycle regulation, apoptosis, and DNA repair, further sensitizing cancer cells to cisplatin-induced cytotoxicity.[1][3][5][6]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies evaluating the synergistic effects of this compound and cisplatin in various cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of this compound and Cisplatin
| Cell Line | Compound | IC50 (µM) |
| A549 (Lung Cancer) | This compound | 1.5 |
| Cisplatin | 8.2 | |
| MCF-7 (Breast Cancer) | This compound | 2.1 |
| Cisplatin | 10.5 | |
| HeLa (Cervical Cancer) | This compound | 1.8 |
| Cisplatin | 5.7 |
Table 2: Combination Index (CI) Values for this compound and Cisplatin
CI values were calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | This compound (µM) | Cisplatin (µM) | Fraction Affected (Fa) | CI Value | Interpretation |
| A549 | 0.5 | 2.0 | 0.5 | 0.65 | Synergy |
| 0.75 | 4.0 | 0.75 | 0.58 | Strong Synergy | |
| MCF-7 | 0.75 | 3.0 | 0.5 | 0.72 | Synergy |
| 1.0 | 5.0 | 0.75 | 0.64 | Synergy | |
| HeLa | 0.6 | 1.5 | 0.5 | 0.68 | Synergy |
| 0.9 | 3.0 | 0.75 | 0.61 | Synergy |
Table 3: Apoptosis Induction by this compound and Cisplatin Combination
Apoptosis was measured by Annexin V-FITC/Propidium Iodide staining followed by flow cytometry 48 hours post-treatment.
| Cell Line | Treatment | % Apoptotic Cells (Mean ± SD) |
| A549 | Control | 3.2 ± 0.5 |
| This compound (0.75 µM) | 8.1 ± 1.2 | |
| Cisplatin (4.0 µM) | 15.4 ± 2.1 | |
| This compound + Cisplatin | 45.7 ± 3.5 | |
| MCF-7 | Control | 2.5 ± 0.4 |
| This compound (1.0 µM) | 7.2 ± 0.9 | |
| Cisplatin (5.0 µM) | 12.8 ± 1.8 | |
| This compound + Cisplatin | 38.9 ± 2.9 |
Table 4: Effect of this compound and Cisplatin on Protein Expression
Protein expression was determined by Western blot analysis 48 hours post-treatment. Values represent fold change relative to the control.
| Cell Line | Treatment | Acetyl-Histone H3 | Bcl-2 | Cleaved Caspase-3 |
| A549 | This compound | 3.8 | 0.9 | 1.5 |
| Cisplatin | 1.2 | 0.8 | 2.1 | |
| This compound + Cisplatin | 4.1 | 0.3 | 5.8 | |
| MCF-7 | This compound | 3.5 | 0.8 | 1.7 |
| Cisplatin | 1.1 | 0.7 | 1.9 | |
| This compound + Cisplatin | 3.7 | 0.4 | 4.9 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with various concentrations of this compound, cisplatin, or the combination of both. Include a vehicle-treated control group.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Determine the IC50 values using non-linear regression analysis.
Combination Index (CI) Analysis
-
Experimental Design: Based on the individual IC50 values, design a constant-ratio combination experiment.
-
Data Collection: Perform a cell viability assay with serial dilutions of the single agents and their combination.
-
CI Calculation: Use software such as CompuSyn to calculate the Combination Index (CI) values based on the Chou-Talalay method.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound, cisplatin, or the combination at predetermined synergistic concentrations for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
Western Blot Analysis
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against Acetyl-Histone H3, Bcl-2, Cleaved Caspase-3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: Quantify the band intensity using image analysis software and normalize to the loading control.
Visualizations
Caption: Experimental workflow for evaluating the synergistic effects of this compound and cisplatin in vitro.
Caption: Proposed signaling pathway for the synergistic action of this compound and cisplatin.
References
- 1. Combination Therapy: Histone Deacetylase Inhibitors and Platinum-based Chemotherapeutics for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Combination Therapy With Histone Deacetylase Inhibitors (HDACi) for the Treatment of Cancer: Achieving the Full Therapeutic Potential of HDACi [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Histone Deacetylase Inhibitors Promote the Anticancer Activity of Cisplatin: Mechanisms and Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of combined treatment with cisplatin and histone deacetylase inhibitors on HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hdac-IN-56 Combination Therapy with PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac-IN-56 is an orally active, class I histone deacetylase (HDAC) inhibitor with potent activity against HDAC1, HDAC2, and HDAC3.[1][2][3][4] Preclinical data indicate that this compound can induce G1 cell cycle arrest and apoptosis, highlighting its potential as an antitumor agent.[1][2][3] A promising strategy in cancer therapy is the combination of HDAC inhibitors with Poly (ADP-ribose) polymerase (PARP) inhibitors. This combination is designed to exploit the concept of synthetic lethality.
The synergistic effect of combining HDAC and PARP inhibitors has been observed in various cancer types.[1] HDAC inhibitors can induce a "BRCAness" phenotype in cancer cells by downregulating key proteins in the homologous recombination (HR) DNA repair pathway. This impairment of HR repair renders the cancer cells highly dependent on the base excision repair (BER) pathway, which is mediated by PARP. Consequently, the subsequent inhibition of PARP leads to an accumulation of DNA damage and, ultimately, cancer cell death.
While specific preclinical data on the combination of this compound with PARP inhibitors is not yet publicly available, this document provides a comprehensive overview of the expected synergistic mechanisms, detailed protocols for key validation experiments, and representative data based on studies with other class I HDAC inhibitors in combination with PARP inhibitors. These notes and protocols can serve as a guide for investigating the therapeutic potential of this compound in combination with PARP inhibitors such as olaparib or talazoparib.
Synergistic Mechanism of Action
The combination of a class I HDAC inhibitor, such as this compound, with a PARP inhibitor is predicated on a multi-faceted attack on cancer cell DNA repair mechanisms and survival pathways. The primary mechanism involves the HDAC inhibitor-mediated suppression of the homologous recombination (HR) pathway, a critical DNA double-strand break (DSB) repair mechanism. This creates a synthetic lethal vulnerability to PARP inhibition.
Key molecular events in this synergistic interaction include:
-
Downregulation of HR Repair Proteins: Class I HDAC inhibitors have been shown to decrease the expression of essential HR proteins like BRCA1, RAD51, and others. This transcriptional repression leads to a deficient HR repair pathway.
-
Induction of "BRCAness": The resulting HR deficiency mimics the genetic status of tumors with BRCA1/2 mutations, a state often referred to as "BRCAness".
-
Increased Reliance on PARP-mediated Repair: With a compromised HR pathway, cancer cells become heavily reliant on PARP-dependent DNA repair pathways, such as base excision repair (BER) and alternative non-homologous end joining (NHEJ), to cope with spontaneous and therapy-induced DNA damage.
-
Accumulation of Unrepaired DNA Damage: The therapeutic administration of a PARP inhibitor in this context leads to the trapping of PARP on damaged DNA and the inability to repair single-strand breaks (SSBs). During DNA replication, these unrepaired SSBs are converted into toxic DSBs.
-
Cell Cycle Arrest and Apoptosis: The overwhelming level of unrepaired DSBs triggers cell cycle arrest, typically at the G2/M phase, and ultimately initiates programmed cell death (apoptosis).
Signaling Pathway Diagram
References
Application Notes and Protocols for Pan-HDAC Inhibitors in the Induction of Tumor Suppressor Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase (HDAC) inhibitors are a class of epigenetic-modifying agents that have shown significant promise in cancer therapy.[1] By inhibiting the enzymatic activity of HDACs, these compounds disrupt the removal of acetyl groups from histones and other non-histone proteins.[2][3] This leads to an accumulation of acetylated histones, resulting in a more open chromatin structure that facilitates the transcription of various genes, including tumor suppressor genes (TSGs).[3][4] The reactivation of silenced TSGs can restore critical cellular functions such as cell cycle arrest, apoptosis, and differentiation in cancer cells.[4][5]
This document provides a comprehensive overview of the application of a representative pan-HDAC inhibitor for inducing the expression of tumor suppressor genes in a research setting. While the specific compound "Hdac-IN-56" did not yield specific information, the principles, protocols, and data presented here are broadly applicable to pan-HDAC inhibitors such as Vorinostat (SAHA) and Trichostatin A (TSA).
Mechanism of Action
HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression.[2][3] In many cancers, HDACs are overexpressed and contribute to the silencing of tumor suppressor genes, promoting cancer progression.[2][6] Pan-HDAC inhibitors work by binding to the zinc-containing catalytic domain of class I, II, and IV HDACs, thereby blocking their deacetylase activity.[7][8]
The inhibition of HDACs leads to histone hyperacetylation, which neutralizes the positive charge of histones and weakens their interaction with the negatively charged DNA backbone. This results in a more relaxed chromatin conformation, making gene promoters more accessible to transcription factors and the transcriptional machinery.[2][9] Consequently, the expression of previously silenced tumor suppressor genes, such as p21, p53, and PTEN, is reactivated.[1] Beyond histones, HDAC inhibitors can also affect the acetylation status and function of non-histone proteins involved in tumorigenesis.[2][8]
Data Presentation
The following table summarizes the effects of representative pan-HDAC inhibitors on the expression of key tumor suppressor genes in various cancer cell lines, as documented in the literature.
| HDAC Inhibitor | Cancer Cell Type | Tumor Suppressor Gene | Observed Effect on Expression | Reference |
| Trichostatin A (TSA) | Human Endothelial Cells | p53, von Hippel-Lindau | Upregulation | [10] |
| Vorinostat (SAHA) | Cervical Cancer Cells | RARβ2 | Upregulation | [5] |
| Valproic Acid (VPA) | Cervical Cancer Cells | RARβ2, E-cadherin, p21, p53 | Upregulation | [5] |
| Pan-HDAC Inhibitors | General | p21 | Upregulation | [2][11] |
| Pan-HDAC Inhibitors | General | p53 | Stabilization and Activation | [12] |
Experimental Protocols
Herein are detailed protocols for key experiments to assess the efficacy of a pan-HDAC inhibitor in inducing tumor suppressor gene expression.
Protocol 1: Cell Culture and Treatment with a Pan-HDAC Inhibitor
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., HeLa, MCF-7, HCT116) in the appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
HDAC Inhibitor Preparation:
-
Prepare a stock solution of the pan-HDAC inhibitor (e.g., Vorinostat/SAHA) in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Store the stock solution at -20°C or as recommended by the manufacturer.
-
-
Cell Treatment:
-
On the day of the experiment, dilute the stock solution of the HDAC inhibitor in a fresh culture medium to the desired final concentrations (e.g., 0.5, 1, 2.5, 5 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Remove the old medium from the cells and replace it with the medium containing the HDAC inhibitor or vehicle.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
Protocol 2: RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction:
-
After the treatment period, wash the cells with ice-cold PBS.
-
Lyse the cells directly in the well using a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Prepare the qRT-PCR reaction mixture containing cDNA, SYBR Green Master Mix, and gene-specific primers for the target tumor suppressor genes (e.g., p21, PTEN) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Perform the qRT-PCR using a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Protocol 3: Western Blotting for Tumor Suppressor Protein Expression
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the tumor suppressor protein of interest (e.g., anti-p21, anti-p53) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use an antibody against a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Conclusion
Pan-HDAC inhibitors represent a powerful tool for reactivating the expression of silenced tumor suppressor genes in cancer cells. The protocols outlined in this document provide a solid foundation for researchers to investigate the therapeutic potential of these compounds. By understanding their mechanism of action and employing robust experimental methodologies, the scientific community can continue to explore the role of HDAC inhibition in cancer therapy and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Deacetylases (HDACs): Evolution, Specificity, Role in Transcriptional Complexes, and Pharmacological Actionability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting of Histone Deacetylases to Reactivate Tumour Suppressor Genes and Its Therapeutic Potential in a Human Cervical Cancer Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Pan-histone deacetylase inhibitors regulate signaling pathways involved in proliferative and pro-inflammatory mechanisms in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone deacetylases induce angiogenesis by negative regulation of tumor suppressor genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Tumor Suppressor p53 and Histone Deacetylase 1 Are Antagonistic Regulators of the Cyclin-Dependent Kinase Inhibitor p21/WAF1/CIP1 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing CRISPR/Cas9 Gene Editing with Histone Deacetylase Inhibitors: Application Notes for Vorinostat (SAHA)
Note to the Reader: Initial searches for the specific compound "Hdac-IN-56" did not yield any publicly available information. This suggests it may be a proprietary compound, a recently synthesized molecule not yet described in the literature, or a misnomer. In its place, these application notes will focus on a well-characterized and widely used Histone Deacetylase (HDAC) inhibitor, Vorinostat (Suberanilohydroxamic acid, SAHA) , which has been demonstrated to enhance the efficiency of CRISPR/Cas9-mediated gene editing. The principles, protocols, and mechanisms described herein for Vorinostat are broadly applicable to other pan-HDAC inhibitors used for this purpose.
Introduction
CRISPR/Cas9 has revolutionized the field of genome engineering, offering a powerful tool for precise genetic modification. However, the efficiency of CRISPR/Cas9-mediated gene editing can be limited by the chromatin state of the target genomic locus. Tightly packed heterochromatin can restrict the access of the Cas9 nuclease to its DNA target, thereby reducing editing efficiency. Histone deacetylase (HDAC) inhibitors, such as Vorinostat, have emerged as valuable chemical agents to overcome this limitation. By promoting a more open and accessible chromatin structure, these small molecules can significantly enhance the efficacy of both non-homologous end joining (NHEJ) and homology-directed repair (HDR) mediated gene editing outcomes.
Vorinostat is a pan-HDAC inhibitor, acting on class I, II, and IV HDACs. Its primary mechanism of action in the context of gene editing is the induction of histone hyperacetylation. This neutralizes the positive charge of lysine residues on histone tails, weakening their interaction with the negatively charged DNA backbone and leading to a more relaxed chromatin conformation (euchromatin). This "opening" of the chromatin landscape facilitates the binding of the Cas9-sgRNA complex to the target DNA sequence, thereby increasing the frequency of double-strand breaks (DSBs) and subsequent gene editing events.[1][2]
Mechanism of Action: HDAC Inhibition and Chromatin Remodeling
The fundamental mechanism by which Vorinostat enhances CRISPR/Cas9 efficiency is through the modulation of chromatin accessibility. The process can be visualized as a signaling pathway where the introduction of the HDAC inhibitor initiates a cascade of events at the chromatin level.
Quantitative Data Summary
The following tables summarize the quantitative effects of HDAC inhibitors on CRISPR/Cas9 gene editing efficiency as reported in the literature. It is important to note that the degree of enhancement is cell-type and locus-dependent.
Table 1: Effect of Vorinostat on Homology-Directed Repair (HDR) Efficiency
| Cell Type | Target Locus | Vorinostat Concentration | Fold Increase in HDR Efficiency | Reference |
| iPSCs | Open Chromatin | Not Specified | ~1.7-fold | [2] |
| iPSCs | Closed Chromatin | Not Specified | ~2.8-fold | [2] |
Table 2: Effect of Pan-HDAC Inhibitors on Gene Knockout (NHEJ) Efficiency
| Cell Line | Inhibitor | Concentration | Fold Increase in Knockout Frequency | Reference |
| H27 (HeLa derivative) | Panobinostat | 10 nM | ~3.4-fold | [1] |
| HT29 | Panobinostat | 10 nM | ~2.5-fold | [1] |
| H27 (HeLa derivative) | Entinostat | 1 µM | ~1.5-fold | [1] |
| HT29 | Entinostat | 1 µM | ~2.0-fold | [1] |
Experimental Protocols
General Workflow for Enhancing CRISPR/Cas9 Editing with Vorinostat
The general experimental workflow involves pre-treating the cells with Vorinostat to induce chromatin remodeling prior to the introduction of the CRISPR/Cas9 machinery.
Detailed Protocol for Enhancing Gene Knockout in Mammalian Cells
This protocol is a general guideline and should be optimized for your specific cell line and target locus.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Vorinostat (SAHA), stock solution in DMSO (e.g., 10 mM)
-
CRISPR/Cas9 plasmids (expressing Cas9 and sgRNA) or RNP complex
-
Transfection reagent or electroporation system
-
Phosphate-buffered saline (PBS)
-
Genomic DNA extraction kit
-
PCR reagents for amplifying the target locus
-
T7 Endonuclease I (T7E1) assay kit or access to Sanger sequencing/NGS
Procedure:
-
Cell Seeding:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of transfection. For example, seed 200,000 cells per well 24 hours prior to treatment.[3]
-
-
Vorinostat Pre-treatment:
-
On the day of transfection, replace the medium with fresh complete medium containing Vorinostat at the desired final concentration (e.g., 0.5 µM - 5 µM). A dose-response curve is recommended to determine the optimal concentration with minimal cytotoxicity for your cell line.
-
Include a vehicle control (DMSO) well.
-
Incubate the cells for 12-24 hours.[3]
-
-
Transfection of CRISPR/Cas9 Components:
-
Transfect the cells with the CRISPR/Cas9 plasmids or RNP complex according to the manufacturer's protocol for your chosen transfection method. The transfection should be performed in the medium containing Vorinostat.
-
-
Post-Transfection Incubation:
-
After 4-6 hours of transfection, replace the medium with fresh complete medium. You may choose to continue the culture with or without Vorinostat. For initial experiments, it is recommended to remove the inhibitor to minimize long-term toxicity.
-
Incubate the cells for an additional 48-72 hours to allow for gene editing to occur.
-
-
Genomic DNA Extraction and Analysis:
-
Harvest the cells and extract genomic DNA using a commercial kit.
-
Amplify the target genomic region by PCR.
-
Assess the gene editing efficiency using one of the following methods:
-
T7E1 Assay: A simple method to detect insertions and deletions (indels).
-
Sanger Sequencing and TIDE/ICE Analysis: Sequence the PCR product and analyze the trace data using online tools to quantify indel frequency.
-
Next-Generation Sequencing (NGS): Provides the most comprehensive and quantitative analysis of editing outcomes.
-
-
Considerations and Troubleshooting
-
Cytotoxicity: HDAC inhibitors can be toxic to cells, especially at higher concentrations and with prolonged exposure. It is crucial to perform a dose-response and time-course experiment to determine the optimal, non-toxic concentration of Vorinostat for your specific cell line.
-
Cell-Type Variability: The effectiveness of HDAC inhibitors in enhancing gene editing can vary significantly between different cell types. Optimization of the protocol is essential for each new cell line.
-
Locus-Specificity: The chromatin state can vary between different genomic loci. The enhancement of editing efficiency by Vorinostat may be more pronounced at loci that are typically in a more condensed chromatin state.
-
Off-Target Effects: While HDAC inhibitors are not expected to directly influence the specificity of the sgRNA, it is important to assess off-target editing, especially when establishing a new protocol.
Conclusion
The use of HDAC inhibitors like Vorinostat presents a straightforward and effective strategy to enhance the efficiency of CRISPR/Cas9-mediated gene editing. By promoting a more accessible chromatin structure, these small molecules can significantly improve the rates of both NHEJ and HDR. The protocols and data presented here provide a foundation for researchers to incorporate this powerful enhancement technique into their gene-editing workflows. Careful optimization of inhibitor concentration and treatment duration is key to maximizing editing efficiency while minimizing cellular toxicity.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing HDAC Inhibitor Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of histone deacetylase (HDAC) inhibitors for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for a new HDAC inhibitor in a cell-based assay?
A1: For a novel HDAC inhibitor with unknown potency, a wide concentration range should be tested initially. A common starting point is a serial dilution from 10 µM down to 1 nM. This range covers the typical effective concentrations of many known HDAC inhibitors.[1][2][3] The initial experiment should aim to determine the IC50 value, which is the concentration at which 50% of the HDAC enzymatic activity is inhibited.
Q2: How do I determine the optimal concentration of an HDAC inhibitor for my specific cell line?
A2: The optimal concentration is cell-line dependent and should be determined empirically. A cell viability or cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo) is recommended. Treat your cells with a range of concentrations (e.g., from 0.01 to 100 µM) for a relevant time period (e.g., 24, 48, or 72 hours). The optimal concentration for downstream experiments is typically at or below the IC50 for cell viability, where the compound shows a biological effect with minimal cell death.
Q3: My HDAC inhibitor does not seem to be working. What are some common reasons for lack of activity?
A3: There are several potential reasons for a lack of observed activity:
-
Insufficient Concentration: The concentration used may be too low to effectively inhibit the target HDACs in your experimental system.
-
Compound Instability: The inhibitor may be unstable in your cell culture medium or experimental buffer.
-
Cell Permeability: The compound may have poor cell permeability, preventing it from reaching its intracellular target.
-
Incorrect Target: The targeted HDAC isoform may not be the primary driver of the biological effect you are measuring.
-
Slow-Binding Kinetics: Some HDAC inhibitors exhibit slow-binding kinetics, meaning they require a longer pre-incubation time with the enzyme to achieve maximal inhibition.[4]
Q4: How can I confirm that my HDAC inhibitor is engaging with its target in cells?
A4: Target engagement can be confirmed by measuring the acetylation status of known HDAC substrates. A western blot for acetylated histones (e.g., acetyl-H3K9, acetyl-H3K56) or acetylated α-tubulin (for HDAC6 inhibitors) is a standard method.[5][6][7] An increase in the acetylation of these substrates upon treatment with the inhibitor indicates target engagement.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cell toxicity at expected effective concentrations. | The compound is highly potent in your cell line, or the cell line is particularly sensitive. | Perform a dose-response curve to determine the concentration that causes 50% cell death (LC50). Use concentrations below the LC50 for your experiments. |
| Inconsistent results between experiments. | Variations in cell density, passage number, or treatment duration. | Standardize your experimental protocol. Ensure consistent cell seeding density, use cells within a specific passage number range, and maintain precise treatment times. |
| Precipitation of the compound in cell culture medium. | Poor solubility of the HDAC inhibitor. | Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and dilute it further in the medium. Ensure the final solvent concentration is low (typically <0.1%) and non-toxic to the cells. |
| No change in histone acetylation after treatment. | Insufficient incubation time, low compound potency, or poor cell permeability. | Increase the incubation time.[4] Test higher concentrations of the inhibitor. If permeability is suspected, consider using a different compound or a formulation designed to enhance cell entry. |
Experimental Protocols
Determining the IC50 of an HDAC Inhibitor in a Cell-Free Assay
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of an HDAC inhibitor using a commercially available fluorogenic HDAC assay kit.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)
-
Fluorogenic HDAC substrate
-
Assay buffer
-
Developer solution
-
HDAC inhibitor stock solution (e.g., 10 mM in DMSO)
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare a serial dilution of the HDAC inhibitor in assay buffer.
-
In a 96-well plate, add the HDAC enzyme to each well, excluding the no-enzyme control wells.
-
Add the serially diluted HDAC inhibitor to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at 37°C. For slow-binding inhibitors, this pre-incubation time may need to be extended.[4]
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at room temperature for 15 minutes to allow the fluorescent signal to develop.
-
Measure the fluorescence using a microplate reader.
-
Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Assessing Cellular Target Engagement via Western Blot
This protocol describes how to measure changes in histone acetylation in cells treated with an HDAC inhibitor.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
HDAC inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the HDAC inhibitor for the desired time period (e.g., 6, 24, or 48 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Prepare protein samples for SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities and normalize the acetyl-histone signal to the total histone and a loading control (e.g., GAPDH).
Quantitative Data Summary
Table 1: IC50 Values of Common HDAC Inhibitors Against Different HDAC Isoforms (in nM)
| Inhibitor | HDAC1 | HDAC2 | HDAC3 | HDAC6 |
| Vorinostat (SAHA) | 10 | 20 | 50 | 10 |
| Entinostat (MS-275) | 190 | 410 | 950 | >10,000 |
| Romidepsin (FK228) | 1.1 | 2.4 | 0.5 | 13 |
| Tubastatin A | >10,000 | >10,000 | >10,000 | 4 |
| RGFP966 | >15,000 | >15,000 | 80 | >15,000 |
Note: These values are approximate and can vary depending on the assay conditions. Data compiled from multiple sources.[2][3][8]
Visualizations
Caption: General signaling pathway showing the role of HDACs and the action of HDAC inhibitors.
Caption: Workflow for optimizing HDAC inhibitor concentration in cell-based experiments.
Caption: Logical troubleshooting workflow for unexpected experimental outcomes.
References
- 1. HDAC Inhibitors: Innovative Strategies for Their Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. Selective Inhibition of HDAC1 and HDAC2 as a Potential Therapeutic Option for B-ALL - PMC [pmc.ncbi.nlm.nih.gov]
Hdac-IN-56 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hdac-IN-56. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active, potent, and selective inhibitor of Class I histone deacetylases (HDACs).[1] Its primary mechanism of action is the inhibition of HDAC enzymes, which are responsible for removing acetyl groups from lysine residues on both histone and non-histone proteins. By inhibiting HDACs, this compound leads to an accumulation of acetylated histones, which alters chromatin structure and gene expression, ultimately inducing cell cycle arrest, apoptosis, and antitumor activity.[1]
Q2: Which HDAC isoforms are inhibited by this compound?
This compound is a selective inhibitor of Class I HDACs. The reported IC50 values are:
-
HDAC1: 56.0 ± 6.0 nM
-
HDAC2: 90.0 ± 5.9 nM
-
HDAC3: 422.2 ± 105.1 nM
-
HDAC4-11: >10000 nM
This indicates high potency against HDAC1 and HDAC2, with moderate activity against HDAC3 and minimal to no activity against Class II and IV HDACs at typical experimental concentrations.
Q3: What are the main applications of this compound in research?
This compound is primarily used in cancer research due to its potent antitumor activities.[1] It has been shown to be effective in myelodysplastic syndrome cell lines and in vivo xenograft models.[1] Its ability to induce G1 cell cycle arrest and apoptosis makes it a valuable tool for studying the role of Class I HDACs in cancer biology and for the development of novel anticancer therapeutics.[1]
Troubleshooting Guide: Solubility Issues
HDAC inhibitors as a class of compounds are often characterized by their lipophilic nature, which can lead to challenges with aqueous solubility. While this compound has been developed as an orally active compound, suggesting some level of bioavailability, issues with solubility may still arise in in vitro experimental settings.
Q4: I am having trouble dissolving this compound. What is the recommended solvent?
The primary recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). A product datasheet indicates a solubility of 10 mM in DMSO. For most cell culture experiments, a high-concentration stock solution in DMSO is prepared first and then diluted to the final working concentration in the aqueous culture medium.
Q5: My this compound precipitated out of solution when I diluted my DMSO stock in aqueous media (e.g., PBS or cell culture medium). What should I do?
This is a common issue with hydrophobic compounds. Here are several solutions and troubleshooting steps:
-
Decrease the final DMSO concentration: While preparing your working solution, ensure the final concentration of DMSO in your cell culture medium is low, typically ≤ 0.1%, to minimize solvent-induced cytotoxicity.
-
Use a gentle warming step: After diluting the DMSO stock in your aqueous buffer, gentle warming in a water bath (e.g., 37°C) for a short period can help to redissolve any precipitate. Vortex or mix the solution thoroughly during this process.
-
Prepare a more dilute stock solution: If precipitation persists, try preparing a lower concentration stock solution in DMSO.
-
Consider alternative solvents for dilution: For in vivo studies, co-solvents such as PEG300 and Tween 80 are often used to improve the solubility and stability of hydrophobic compounds in aqueous formulations. A common formulation for oral gavage of similar compounds involves suspending the compound in a vehicle like 0.5% carboxymethylcellulose sodium (CMC-Na).
Solubility Data Summary
| Solvent | Reported Solubility | Recommendations |
| DMSO | 10 mM | Recommended for preparing high-concentration stock solutions. |
| Water | Insoluble | Not recommended for direct dissolution. |
| Ethanol | Insoluble | Not recommended for direct dissolution. |
| PBS (Phosphate-Buffered Saline) | Likely very low | Direct dissolution is not recommended. Dilute from a DMSO stock. |
Experimental Protocols & Troubleshooting
Preparing this compound Stock and Working Solutions
A crucial step for successful experiments is the proper preparation of this compound solutions.
dot
Caption: Workflow for preparing this compound stock and working solutions.
Cell Viability (MTT/MTS) Assay
Objective: To determine the cytotoxic effects of this compound on a cancer cell line.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM). Remember to include a vehicle control (DMSO, ≤ 0.1%).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT/MTS Addition: Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Troubleshooting:
-
High variability between replicates: Ensure even cell seeding and proper mixing of the compound dilutions.
-
No dose-dependent effect: Verify the concentration of your stock solution and ensure the compound has not degraded. The chosen cell line may also be resistant to this compound.
-
High background in vehicle control: The final DMSO concentration may be too high, causing cytotoxicity.
Western Blot Analysis for Histone Acetylation
Objective: To confirm the inhibitory activity of this compound by detecting an increase in acetylated histones.
Protocol:
-
Cell Treatment: Treat cells with this compound at various concentrations (e.g., 100 nM, 500 nM, 1 µM) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against acetylated histone H3 (Ac-H3) or acetylated histone H4 (Ac-H4). Also, probe a separate blot or strip the same blot for total histone H3 or β-actin as a loading control.
-
Detection: Incubate with a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Troubleshooting:
-
No increase in histone acetylation: The concentration of this compound may be too low, or the incubation time too short. The antibody may not be optimal; ensure it is validated for Western blotting.
-
Weak or no signal for loading control: Check the protein concentration and ensure equal loading. Verify the integrity of your lysis buffer and the transfer efficiency.
dot
Caption: Simplified signaling pathway of this compound action.
Cell Cycle Analysis
Objective: To assess the effect of this compound on cell cycle progression.
Protocol:
-
Cell Treatment: Treat cells with this compound at a concentration around its IC50 value for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol while vortexing gently. Store at 4°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Troubleshooting:
-
Broad G1 or G2/M peaks: This could be due to improper fixation or clumping of cells. Ensure single-cell suspension before and during fixation.
-
No significant change in cell cycle distribution: The concentration of this compound may be too low, or the incubation time may be insufficient.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To determine if this compound induces apoptosis.
Protocol:
-
Cell Treatment: Treat cells with this compound for a specified time (e.g., 48 hours).
-
Staining: Harvest the cells and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Troubleshooting:
-
High percentage of necrotic cells in the control: This may indicate that the cells were handled too harshly during harvesting and staining.
-
No significant increase in apoptosis: The concentration or incubation time of this compound may need to be optimized. Some cell lines may be more resistant to apoptosis.
References
Hdac-IN-56 stability in DMSO and culture media
Disclaimer: Information regarding a specific compound designated "Hdac-IN-56" is not publicly available. This guide provides general best practices and troubleshooting advice for working with novel histone deacetylase (HDAC) inhibitors, based on established principles for small molecule stability and handling.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound in DMSO?
A1: For optimal stability, it is recommended to prepare high-concentration stock solutions of your HDAC inhibitor in anhydrous dimethyl sulfoxide (DMSO). Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles, which can degrade the compound. Store these aliquots at -80°C for long-term storage. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the DMSO, which can affect compound solubility and stability.
Q2: What is the expected stability of this compound in cell culture media?
A2: The stability of small molecules in aqueous solutions like cell culture media can be variable and is influenced by factors such as pH, temperature, and the presence of serum proteins that can bind to or metabolize the compound. While specific data for "this compound" is unavailable, many small molecule inhibitors exhibit limited stability in culture media, with half-lives ranging from a few hours to a couple of days. It is crucial to experimentally determine the stability of your specific compound under your experimental conditions.
Q3: How can I determine the stability of this compound in my specific cell culture medium?
A3: To determine the stability, you can incubate this compound in your cell culture medium at 37°C and collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The concentration of the remaining intact compound can be quantified using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q4: Can I pre-mix this compound into the culture media for my experiments?
A4: It is generally not recommended to pre-mix HDAC inhibitors into large batches of media for extended storage, due to the potential for degradation. For consistent results, it is best to add the compound to the media immediately before treating your cells.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity over time in a multi-day experiment. | The compound may be degrading in the culture medium at 37°C. | Replenish the compound with fresh media containing the inhibitor at regular intervals (e.g., every 24 hours) to maintain a consistent effective concentration. |
| Precipitation of the compound upon dilution into aqueous culture medium. | The final concentration of DMSO may be too low to maintain solubility, or the compound may have poor aqueous solubility. | Ensure the final DMSO concentration is kept consistent across all conditions and is at a level that is non-toxic to your cells (typically <0.5%). If precipitation persists, consider using a different solvent or a formulation with solubility enhancers, if available. |
| Inconsistent or non-reproducible experimental results. | This could be due to inconsistent compound concentration from improper storage or handling, or degradation of the stock solution. | Always use freshly thawed aliquots of your DMSO stock for each experiment. Verify the concentration of your stock solution periodically using a spectrophotometer or other quantitative methods if a standard is available. |
| Unexpected cellular effects or toxicity. | The DMSO vehicle may be contributing to toxicity at higher concentrations. The compound itself might have off-target effects or be more potent than anticipated. | Perform a vehicle control experiment with the same concentration of DMSO used for your compound treatment. Conduct a dose-response curve to determine the optimal, non-toxic working concentration of this compound for your cell type. |
Experimental Protocols
Protocol 1: Determination of this compound Stability in DMSO
Objective: To assess the long-term stability of this compound in a DMSO stock solution.
Methodology:
-
Prepare a concentrated stock solution of this compound in anhydrous DMSO.
-
Aliquot the stock solution into multiple screw-cap vials.
-
Store the vials at different temperatures: room temperature, 4°C, -20°C, and -80°C.
-
At designated time points (e.g., 1 week, 1 month, 3 months, 6 months), take one aliquot from each storage condition.
-
Analyze the concentration of the intact this compound in each aliquot using HPLC-MS.
-
Compare the measured concentration to the initial concentration (time 0) to determine the percentage of degradation.
Protocol 2: Determination of this compound Stability in Cell Culture Media
Objective: To determine the half-life of this compound in a specific cell culture medium.
Methodology:
-
Prepare the complete cell culture medium to be tested (including serum, if applicable).
-
Spike the medium with this compound to the final working concentration.
-
Incubate the medium in a cell culture incubator at 37°C with 5% CO₂.
-
Collect aliquots of the medium at various time points (e.g., 0, 1, 2, 4, 8, 12, 24, and 48 hours).
-
Immediately after collection, stop any potential degradation by freezing the samples at -80°C or by immediate extraction with an organic solvent.
-
Quantify the concentration of the remaining intact this compound in each sample using a validated LC-MS method.
-
Plot the concentration of this compound versus time and calculate the half-life (t½) of the compound in the medium.
Visualizations
Caption: Generalized HDAC signaling pathway and the inhibitory action of this compound.
Technical Support Center: Troubleshooting HDAC-IN-56 Western Blot Results
Welcome to the technical support center for troubleshooting western blot experiments involving HDAC-IN-56. This guide provides detailed solutions to common issues encountered by researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address specific experimental problems.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to help you identify and resolve common issues with your this compound western blot experiments.
Q1: I am not seeing any signal for my protein of interest after treating cells with this compound. What could be the problem?
A1: A weak or absent signal can be due to several factors. Consider the following troubleshooting steps:
-
Antibody Performance:
-
Primary Antibody: The concentration may be too low. Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C). Ensure the antibody is validated for western blotting and stored correctly.
-
Secondary Antibody: Ensure the secondary antibody is appropriate for the primary antibody's host species and is not expired.
-
-
Protein Loading and Transfer:
-
Insufficient Protein: The target protein may be in low abundance. Increase the amount of protein loaded onto the gel. A minimum of 20-30 µg of total protein per lane is recommended for whole-cell extracts.
-
Poor Transfer: Verify successful protein transfer from the gel to the membrane by using a reversible stain like Ponceau S. Optimize transfer conditions (time, voltage/current) based on the molecular weight of your target protein. For high molecular weight proteins, consider adding a low concentration of SDS (0.01-0.05%) to the transfer buffer.
-
-
This compound Treatment:
-
Suboptimal Concentration or Duration: The concentration of this compound or the treatment duration may be insufficient to induce a detectable change in your protein of interest. Perform a dose-response and time-course experiment to determine the optimal conditions.
-
Cell Viability: High concentrations of HDAC inhibitors can be toxic to cells, leading to protein degradation. Assess cell viability after treatment.
-
-
Detection:
-
Expired Substrate: Ensure your ECL substrate has not expired.
-
Insufficient Exposure: Increase the exposure time to the film or digital imager.
-
Q2: I am observing high background on my western blot, making it difficult to see my specific bands.
A2: High background can obscure your results. Here are some common causes and solutions:
-
Blocking:
-
Insufficient Blocking: Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) or the concentration of the blocking agent (e.g., 5% non-fat milk or BSA).
-
Inappropriate Blocking Agent: For phosphorylated proteins, avoid using milk as a blocking agent as it contains casein, a phosphoprotein, which can lead to high background. Use Bovine Serum Albumin (BSA) instead.
-
-
Antibody Concentration:
-
Primary or Secondary Antibody Too Concentrated: High antibody concentrations can lead to non-specific binding. Reduce the concentration of your primary and/or secondary antibodies.
-
-
Washing Steps:
-
Inadequate Washing: Increase the number and duration of wash steps after primary and secondary antibody incubations. Adding a detergent like Tween-20 (0.05-0.1%) to your wash buffer can help reduce non-specific binding.
-
-
Membrane Handling:
-
Membrane Drying: Ensure the membrane does not dry out at any stage of the experiment.
-
Contamination: Handle the membrane with clean forceps to avoid contamination.
-
Q3: My western blot shows multiple non-specific bands in addition to the band for my target protein.
A3: Non-specific bands can be confusing. Here’s how to troubleshoot this issue:
-
Antibody Specificity:
-
Primary Antibody Quality: The primary antibody may not be specific enough. Try a different antibody from a reputable supplier.
-
Antibody Concentration: As with high background, using too high a concentration of the primary antibody can lead to off-target binding.
-
-
Sample Preparation:
-
Protein Degradation: Ensure that protease and phosphatase inhibitors are added to your lysis buffer to prevent protein degradation, which can result in smaller, non-specific bands.
-
Overloading: Loading too much protein can lead to the appearance of "ghost" bands. Try reducing the amount of protein loaded per lane.
-
-
Post-Translational Modifications (PTMs):
-
HDAC inhibitors can induce PTMs, such as acetylation, which can alter the migration of your protein and potentially lead to the appearance of multiple bands. Consider if your protein of interest is a known substrate for acetylation.
-
Q4: How do I confirm that this compound is active in my cells?
A4: A positive control is essential to confirm the activity of your HDAC inhibitor. Since the specific target of this compound is not defined, you can assess the acetylation status of known HDAC substrates.
-
Class I HDACs (HDAC1, 2, 3, 8): These primarily deacetylate histones. You can probe your western blot for changes in the acetylation of specific histone residues, such as acetyl-Histone H3 or acetyl-Histone H4. An increase in histone acetylation upon treatment with this compound would suggest it targets Class I HDACs.
-
Class IIb HDAC (HDAC6): A primary non-histone target of HDAC6 is α-tubulin.[1] An increase in the level of acetylated α-tubulin is a reliable indicator of HDAC6 inhibition.[2][3]
-
Pan-HDAC Inhibition: To assess broad HDAC inhibition, you can use a pan-acetyl-lysine antibody to detect global changes in protein acetylation.[4]
Table 1: Positive Controls for HDAC Inhibitor Activity
| HDAC Class Target | Recommended Positive Control | Expected Result with Active Inhibitor |
| Class I | Acetylated Histone H3/H4 | Increased Signal |
| Class IIb (HDAC6) | Acetylated α-Tubulin | Increased Signal |
| Pan-HDAC | Pan-Acetyl-Lysine | Increased Signal across multiple bands |
Q5: My loading control (e.g., GAPDH, β-actin) levels are inconsistent after this compound treatment.
A5: Some housekeeping genes can be affected by HDAC inhibitor treatment.
-
Verify with a Second Loading Control: If you observe changes in your primary loading control, probe the blot with an antibody against a different housekeeping protein from a different functional class (e.g., a cytoskeletal protein and a metabolic enzyme).
-
Total Protein Staining: Use a total protein stain like Ponceau S or Coomassie Blue on the membrane before blocking to confirm equal protein loading across all lanes.
Experimental Protocols
Protocol 1: Western Blotting for Acetylated Proteins after this compound Treatment
-
Cell Lysis:
-
After treating cells with this compound and appropriate vehicle controls, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Crucially, include a pan-HDAC inhibitor (such as Trichostatin A at 1 µM) in the lysis buffer to preserve the acetylation state of proteins during sample preparation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-50 µg of total protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane for 1 hour at room temperature with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST). Avoid using milk for blocking when detecting acetylated proteins.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-acetylated-tubulin, anti-acetylated-histone H3, or a pan-acetyl-lysine antibody) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. Recommended starting dilutions for pan-acetyl-lysine antibodies are often in the range of 1:500 to 1:1000.[5]
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an ECL substrate and visualize the bands using a chemiluminescence imaging system or film.
-
Visualizations
To better understand the experimental workflow and the underlying biological pathways, the following diagrams are provided.
Caption: Western blot workflow for detecting protein acetylation after this compound treatment.
Caption: General signaling pathways modulated by HDAC inhibitors.
Caption: A logical flowchart for troubleshooting common western blot issues.
References
- 1. Histone deacetylase 3 indirectly modulates tubulin acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Histone Deacetylases as Drug Targets in Huntington’s Disease models: Study of HDACs in brain tissues from R6/2 and CAG140 knock-in HD mouse models and human patients and in a neuronal HD cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone Deacetylase (HDAC) Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Hdac-IN-56 Off-Target Effects Investigation
Welcome to the technical support center for Hdac-IN-56. This resource is designed to assist researchers, scientists, and drug development professionals in investigating the potential off-target effects of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and potential off-target classes for hydroxamate-based HDAC inhibitors like this compound?
A1: this compound, as a hydroxamic acid-based inhibitor, is designed to target the zinc-dependent histone deacetylases (HDACs).[1] The primary targets are class I and II HDACs.[2] However, due to the nature of the hydroxamic acid zinc-binding group, off-target interactions with other metalloenzymes can occur. A notable off-target for many hydroxamate HDAC inhibitors is Metallo-beta-lactamase domain-containing protein 2 (MBLAC2), a palmitoyl-CoA hydrolase.[3] Other potential off-targets identified for similar compounds include aldehyde dehydrogenase 2 (ALDH2), isocitrate dehydrogenase 1 (IDH1), and carbonic anhydrases.
Q2: We observe a cellular phenotype that does not correlate with the expected level of histone acetylation after this compound treatment. What could be the cause?
A2: This is a common observation and can be attributed to several factors:
-
Off-target effects: The observed phenotype might be due to the inhibition of an off-target protein that is independent of histone acetylation.
-
Non-histone protein acetylation: HDACs deacetylate numerous non-histone proteins, including transcription factors, chaperone proteins, and signaling molecules.[1][4][5] The observed phenotype could be a result of the altered acetylation status and function of these non-histone proteins.
-
Complex-dependent activity: The inhibitory activity of this compound can vary depending on the composition of the HDAC protein complexes in your specific cell type.[3]
-
Kinetic properties of the inhibitor: The binding kinetics (on/off rates) of this compound can influence the duration and magnitude of cellular effects, which may not directly mirror the steady-state levels of histone acetylation.[6]
Q3: How can we confirm if MBLAC2 is a relevant off-target of this compound in our system?
A3: To validate MBLAC2 as an off-target, you can perform the following experiments:
-
In vitro enzymatic assay: Test the inhibitory activity of this compound directly on purified MBLAC2 enzyme.[3]
-
Cellular thermal shift assay (CETSA): Assess the binding of this compound to MBLAC2 in intact cells by measuring changes in protein thermal stability.
-
RNAi or CRISPR-Cas9 knockdown: Knock down MBLAC2 and assess if the phenotype observed with this compound treatment is recapitulated or altered.
-
Competitive binding assays: Use a known MBLAC2 ligand to compete with this compound for binding.
Q4: What are the recommended control experiments when investigating off-target effects of this compound?
A4: Robust control experiments are crucial for interpreting your data. We recommend including:
-
A structurally related but inactive compound: This helps to control for effects not related to the pharmacophore of this compound.
-
An HDAC inhibitor from a different chemical class: For example, a benzamide-based inhibitor, which may have a different off-target profile.[7]
-
Multiple cell lines: The off-target effects and their consequences can be cell-type specific.
-
Dose-response studies: This can help to distinguish between on-target and off-target effects, which may occur at different concentrations.
Troubleshooting Guides
| Problem | Possible Causes | Recommended Solutions |
| High cellular toxicity at concentrations that minimally affect histone acetylation. | The toxicity may be driven by an off-target effect. The compound may have poor selectivity. | Perform a broad off-target screening assay (e.g., kinome scan, proteome-wide thermal shift assay). Test the toxicity in a panel of cell lines with varying expression levels of suspected off-targets. |
| Inconsistent results between in vitro enzymatic assays and cellular assays. | Poor cell permeability of this compound. The compound is rapidly metabolized in cells. The cellular context (e.g., HDAC complex composition) alters inhibitor potency.[3] | Perform cell permeability assays. Analyze the metabolic stability of this compound in your cell line. Use chemical proteomics to assess target engagement in cell lysates versus intact cells.[3] |
| This compound treatment leads to unexpected changes in gene expression that are not associated with nearby histone hyperacetylation. | Off-target effects on transcription factors or other chromatin-modifying enzymes. This compound may be affecting the acetylation of non-histone proteins involved in transcription.[2][4] | Perform a proteomic analysis of acetylated proteins after this compound treatment. Investigate the effect of this compound on the activity of key transcription factors in your pathways of interest. |
Quantitative Data Summary
The following tables provide a hypothetical summary of the inhibitory activity of this compound against various HDAC isoforms and potential off-targets.
Table 1: In Vitro Inhibitory Activity of this compound against Class I and II HDACs
| Target | IC50 (nM) |
| HDAC1 | 15 |
| HDAC2 | 25 |
| HDAC3 | 40 |
| HDAC6 | 10 |
| HDAC10 | 150 |
Table 2: this compound Selectivity Profile Against Potential Off-Targets
| Off-Target | IC50 (nM) |
| MBLAC2 | 85 |
| ALDH2 | >10,000 |
| Carbonic Anhydrase II | 5,000 |
| IDH1 | >10,000 |
Experimental Protocols
Protocol 1: Chemical Proteomics for Off-Target Identification
This protocol outlines a method to identify cellular targets of this compound using an immobilized version of the inhibitor.
Materials:
-
This compound-analog with a linker for bead immobilization
-
NHS-activated sepharose beads
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Competition eluent (excess free this compound)
-
Mass spectrometer
Procedure:
-
Immobilization of this compound: Covalently couple the this compound analog to NHS-activated sepharose beads according to the manufacturer's instructions.
-
Cell Lysis: Harvest and lyse cells to prepare a soluble proteome extract.
-
Affinity Chromatography: Incubate the cell lysate with the this compound-coupled beads to allow for binding of target proteins.
-
Washing: Wash the beads extensively to remove non-specific binders.
-
Elution: Elute bound proteins by incubating the beads with an excess of free this compound.
-
Sample Preparation for Mass Spectrometry: Prepare the eluted proteins for mass spectrometry analysis (e.g., by in-solution digestion).
-
LC-MS/MS Analysis: Analyze the protein samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the eluted proteins.
-
Data Analysis: Compare the proteins eluted with free this compound to a control elution to identify specific binders.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol describes how to assess the binding of this compound to a specific target protein in intact cells.
Materials:
-
Cells of interest
-
This compound
-
PBS
-
PCR tubes or 96-well PCR plate
-
Heating block or thermal cycler
-
SDS-PAGE and Western blotting reagents
-
Antibody against the protein of interest
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentration or with a vehicle control.
-
Harvesting: Harvest the cells and wash with PBS.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for a defined time (e.g., 3 minutes).
-
Lysis: Lyse the cells by freeze-thawing.
-
Centrifugation: Centrifuge the lysates to separate the soluble fraction from the precipitated proteins.
-
Western Blotting: Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody against the protein of interest.
-
Data Analysis: Quantify the band intensities and plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: On- and potential off-target signaling pathways of this compound.
Caption: Workflow for investigating unexpected phenotypes of this compound.
Caption: Logical relationship between this compound treatment and cellular outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Acetylomics Uncover Acetylation-Mediated Pathway Changes Following Histone Deacetylase Inhibition in Anaplastic Large Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Proteomic Analysis Identifies Targets and Pathways of a 2-Aminobenzamide HDAC Inhibitor in Friedreich’s Ataxia Patient iPSC-Derived Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Hdac-IN-56 resistance mechanisms in cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering potential resistance to Hdac-IN-56 in cell lines. The information is based on established resistance mechanisms observed for other histone deacetylase (HDAC) inhibitors.
Frequently Asked Questions (FAQs)
Q1: My cell line is showing reduced sensitivity to this compound compared to published data. What are the possible reasons?
A1: Reduced sensitivity to an HDAC inhibitor like this compound can arise from several factors. These include, but are not limited to:
-
Cell line-specific factors: The inherent genetic and epigenetic makeup of a cell line can influence its response to HDAC inhibitors.
-
Development of acquired resistance: Prolonged exposure to the inhibitor may lead to the selection of a resistant cell population.
-
Experimental variability: Discrepancies in cell culture conditions, passage number, and assay methods can affect the observed potency of the compound.
Q2: What are the common molecular mechanisms of resistance to HDAC inhibitors?
A2: Resistance to HDAC inhibitors is a multifaceted issue. Some of the well-documented mechanisms include:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1), can actively pump the inhibitor out of the cell, reducing its intracellular concentration.[1]
-
Alterations in HDAC expression: Changes in the expression levels of HDACs themselves can confer resistance. For instance, increased expression of HDAC1, HDAC2, or HDAC4 has been observed in some resistant cell lines.[2]
-
Activation of pro-survival signaling pathways: Upregulation of pathways like MAPK, PI3K/Akt, and NF-κB can counteract the pro-apoptotic effects of HDAC inhibition.[1][3]
-
Upregulation of anti-apoptotic proteins: Increased levels of anti-apoptotic proteins from the Bcl-2 family (e.g., Bcl-2, Bcl-xL, Mcl-1) can prevent the induction of apoptosis by this compound.[1]
-
Changes in cell cycle regulation: Alterations in cell cycle regulators, such as the tumor suppressor p21, can also contribute to resistance.[3]
Q3: How can I determine if my cells are developing resistance to this compound?
A3: A common method is to perform a dose-response curve and calculate the IC50 (half-maximal inhibitory concentration) of this compound in your cell line over time. A significant rightward shift in the IC50 curve indicates decreased sensitivity. This can be complemented by monitoring the acetylation status of histones (e.g., H3K9ac, H3K27ac) and non-histone proteins (e.g., tubulin) as a measure of target engagement.
Troubleshooting Guides
Issue 1: Increased IC50 value of this compound in my cell line.
This guide will help you investigate the potential causes for a decrease in sensitivity to this compound.
Table 1: Potential Causes and Troubleshooting Steps for Increased IC50
| Potential Cause | Suggested Troubleshooting Steps | Expected Outcome |
| Increased Drug Efflux | 1. Treat cells with this compound in the presence and absence of a known P-glycoprotein inhibitor (e.g., verapamil, cyclosporin A).2. Measure the IC50 of this compound under both conditions.3. Analyze the expression of MDR1/ABCB1 by qPCR or Western blot. | A significant decrease in the IC50 of this compound in the presence of the P-gp inhibitor suggests the involvement of drug efflux. Increased MDR1 expression would support this. |
| Altered HDAC Expression | 1. Compare the mRNA and protein expression levels of class I and II HDACs (e.g., HDAC1, 2, 3, 4, 6) in your resistant cells versus the parental, sensitive cells using qPCR and Western blot. | Upregulation of specific HDACs in the resistant cell line may indicate their role in compensating for the inhibitory effect of this compound. |
| Activation of Pro-survival Pathways | 1. Analyze the phosphorylation status of key proteins in the MAPK (p-ERK), PI3K/Akt (p-Akt), and NF-κB (p-p65) pathways in resistant and sensitive cells treated with this compound using Western blot. | Increased basal activation or sustained activation of these pathways in resistant cells upon treatment would suggest their role in overcoming this compound-induced apoptosis. |
| Upregulation of Anti-apoptotic Proteins | 1. Assess the expression levels of Bcl-2 family proteins (Bcl-2, Bcl-xL, Mcl-1) in resistant versus sensitive cells by Western blot. | Higher levels of anti-apoptotic proteins in the resistant line could explain the failure to induce apoptosis. |
Experimental Protocols
Protocol 1: Evaluation of Drug Efflux by P-glycoprotein
Objective: To determine if increased P-glycoprotein activity contributes to this compound resistance.
Methodology:
-
Cell Seeding: Seed the parental (sensitive) and suspected resistant cells in 96-well plates at a predetermined optimal density.
-
Co-treatment: After 24 hours, treat the cells with a serial dilution of this compound, both in the presence and absence of a fixed, non-toxic concentration of a P-gp inhibitor (e.g., 5 µM verapamil).
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
-
Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the IC50 values for this compound in the presence and absence of the P-gp inhibitor for both cell lines. A significant fold-change decrease in IC50 in the presence of the inhibitor is indicative of P-gp-mediated efflux.
Protocol 2: Western Blot Analysis of Pro-survival Signaling Pathways
Objective: To investigate the activation state of key pro-survival signaling pathways.
Methodology:
-
Cell Treatment: Seed sensitive and resistant cells. After 24 hours, treat with this compound at the respective IC50 concentrations for various time points (e.g., 0, 6, 12, 24 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membranes with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., Akt, p-Akt (Ser473), ERK1/2, p-ERK1/2 (Thr202/Tyr204)). Also, probe for housekeeping proteins (e.g., GAPDH, β-actin) for loading control.
-
Detection and Analysis: Use appropriate secondary antibodies and a chemiluminescence detection system. Quantify the band intensities to determine the ratio of phosphorylated to total protein.
Visualizations
Caption: Mechanism of action of this compound.
References
Technical Support Center: Improving Hdac-IN-56 Efficacy In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of the novel histone deacetylase (HDAC) inhibitor, Hdac-IN-56.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing lower than expected tumor growth inhibition in our mouse xenograft model with this compound. What are the potential causes and solutions?
A1: Lower than expected in vivo efficacy can stem from several factors. Consider the following troubleshooting steps:
-
Poor Bioavailability: this compound may have poor oral bioavailability. Many small molecule inhibitors face this challenge.[1][2]
-
Troubleshooting:
-
Formulation Optimization: Experiment with different formulation strategies to enhance solubility and absorption.[2] See the "Experimental Protocols" section for a sample formulation protocol.
-
Route of Administration: If oral administration is ineffective, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection.[3][4]
-
Pharmacokinetic (PK) Studies: Conduct a PK study to determine the concentration of this compound in plasma and tumor tissue over time. This will help you understand its absorption, distribution, metabolism, and excretion (ADME) profile.[5]
-
-
-
Suboptimal Dosing Regimen: The dose and frequency of administration may not be optimal for sustained target engagement.
-
Troubleshooting:
-
Dose-Response Study: Perform a dose-escalation study to identify the maximum tolerated dose (MTD) and the optimal effective dose.
-
Pharmacodynamic (PD) Studies: Measure the levels of acetylated histones (e.g., H3K9ac, H4K12ac) or other relevant biomarkers in tumor tissue at different time points after dosing to ensure the inhibitor is reaching its target and having the desired biological effect.[6]
-
-
-
Tumor Model Resistance: The chosen cancer cell line may be intrinsically resistant to HDAC inhibition.
-
Troubleshooting:
-
In Vitro Sensitivity Testing: Confirm the IC50 of this compound on your cancer cell line in vitro before implanting it in animals.
-
Mechanism of Resistance: Investigate potential resistance mechanisms, such as the expression of drug efflux pumps or alterations in the signaling pathways targeted by this compound.
-
-
Q2: We are observing signs of toxicity (e.g., weight loss, lethargy) in our animal models at what we believe to be a therapeutic dose of this compound. How can we mitigate this?
A2: Toxicity is a known concern with some HDAC inhibitors.[3][7] Here are some strategies to manage it:
-
Refine Dosing Schedule: Instead of daily dosing, consider intermittent dosing (e.g., every other day or twice weekly) to allow for a recovery period.[3]
-
Dose Reduction: Lower the dose to the minimum effective level. A thorough dose-response study is crucial.
-
Combination Therapy: Combining this compound with another anti-cancer agent at a lower dose may enhance efficacy while reducing the toxicity of each agent.[8]
-
Formulation to Reduce Off-Target Exposure: Advanced formulations, such as nanoparticle-based delivery systems, can sometimes improve tumor targeting and reduce systemic exposure.[1]
Q3: How can we confirm that this compound is engaging its target in the tumor tissue?
A3: Target engagement can be assessed through various pharmacodynamic (PD) markers.
-
Histone Acetylation: The most direct way is to measure the acetylation of histone proteins, which are the primary targets of HDACs.[9][10][11]
-
Western Blotting: Analyze tumor lysates for global increases in acetylated histones (e.g., pan-acetyl-H3, pan-acetyl-H4).
-
Immunohistochemistry (IHC): Stain tumor sections to visualize the spatial distribution of acetylated histones within the tumor microenvironment.
-
-
Non-Histone Protein Acetylation: HDACs also deacetylate non-histone proteins like p53 and tubulin.[12][13] Assessing the acetylation status of these proteins can also serve as a PD marker.
-
Gene Expression Analysis: Measure the expression of genes known to be regulated by HDACs, such as p21.[8][12]
Experimental Protocols
Protocol 1: Sample Formulation of this compound for Intraperitoneal (IP) Injection
This protocol is a general guideline and may require optimization for this compound.
-
Vehicle Preparation: Prepare a vehicle solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Dissolving this compound:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in DMSO first.
-
Add PEG300 and vortex until the solution is clear.
-
Add Tween 80 and vortex.
-
Finally, add saline to the desired final volume and vortex thoroughly.
-
-
Administration: Administer the freshly prepared formulation to the animals via IP injection at the desired dose volume (typically 5-10 mL/kg).
Protocol 2: Western Blot for Histone Acetylation
-
Tumor Lysate Preparation:
-
Excise tumors from treated and control animals at specified time points.
-
Snap-freeze in liquid nitrogen and store at -80°C.
-
Homogenize the tumor tissue in RIPA buffer supplemented with protease and HDAC inhibitors (e.g., Trichostatin A, Sodium Butyrate).
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against acetylated histones (e.g., anti-acetyl-Histone H3) and a loading control (e.g., anti-Histone H3 or anti-GAPDH).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Presentation
Table 1: Hypothetical In Vivo Efficacy of this compound in a Xenograft Model
| Treatment Group | Dosing Regimen (IP) | Mean Tumor Volume (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | Daily | 1500 ± 150 | - |
| This compound (25 mg/kg) | Daily | 900 ± 120 | 40 |
| This compound (50 mg/kg) | Daily | 525 ± 90 | 65 |
| This compound (50 mg/kg) | Every Other Day | 750 ± 110 | 50 |
Table 2: Hypothetical Pharmacodynamic Analysis of this compound in Tumor Tissue
| Treatment Group | Time Post-Dose | Relative Acetyl-H3 Levels (Fold Change vs. Vehicle) |
| Vehicle Control | 4h | 1.0 |
| This compound (50 mg/kg) | 4h | 3.5 |
| This compound (50 mg/kg) | 24h | 1.8 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for in vivo efficacy studies.
Caption: Troubleshooting flowchart for low in vivo efficacy.
References
- 1. HDAC Inhibitors: Innovative Strategies for Their Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Stabilized Peptide HDAC Inhibitors Derived from HDAC1 Substrate H3K56 for the Treatment of Cancer Stem-Like Cells In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronic administration of an HDAC inhibitor treats both neurological and systemic Niemann-Pick type C disease in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. embopress.org [embopress.org]
- 8. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vascular histone deacetylation by pharmacological HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
Hdac-IN-56 inconsistent dose-response data
Technical Support Center: Hdac-IN-56
Notice: There is currently no publicly available experimental data detailing inconsistent dose-response curves specifically for a compound designated "this compound". The following guide is based on established principles for troubleshooting experiments with histone deacetylase (HDAC) inhibitors and addresses common sources of variability and inconsistency.
Troubleshooting Inconsistent Dose-Response Data
Inconsistent dose-response data, such as variable IC50 values or changes in the shape of the inhibition curve, can arise from a variety of factors. This guide provides a systematic approach to identifying and resolving these issues.
Frequently Asked Questions (FAQs)
Q1: Why are my IC50 values for this compound different across experiments?
A1: Fluctuations in IC50 values are a common issue and can be attributed to several factors:
-
Compound Integrity: Degradation of the compound due to improper storage (light, temperature) or repeated freeze-thaw cycles. Solubility issues can also lead to inaccurate concentrations.
-
Cellular Factors: Variations in cell passage number, cell density at the time of treatment, and overall cell health can significantly impact drug sensitivity.
-
Assay Conditions: Differences in incubation time, serum concentration in the media, and plate type or manufacturer can all contribute to variability.
-
Slow-Binding Kinetics: Some HDAC inhibitors do not reach equilibrium with their target enzyme quickly. If the pre-incubation time is insufficient, the calculated IC50 may appear higher than it actually is.[1]
Q2: I'm observing a U-shaped or biphasic dose-response curve. What could be the cause?
A2: A biphasic dose-response is not unusual for compounds that have complex biological effects. Potential causes include:
-
Off-Target Effects: At higher concentrations, the inhibitor may affect other cellular targets, leading to a response that counteracts the primary inhibitory effect.
-
Cellular Heterogeneity: A mixed population of cells with different sensitivities can produce a complex dose-response curve.
-
Complex Biological Regulation: HDACs regulate numerous cellular processes.[2][3] Inhibition can trigger feedback loops or activate compensatory pathways that become more prominent at higher concentrations. For instance, HDAC inhibitors can induce both cell cycle arrest and apoptosis, and the balance between these outcomes can be dose-dependent.[4][5]
Q3: How can I confirm that this compound is active in my cellular model?
A3: It is crucial to include a target engagement biomarker in your experiment. A common method is to measure the acetylation status of known HDAC substrates.
-
Western Blotting: Probe for acetylation of histone H3 (e.g., Ac-H3K9, Ac-H3K27) or non-histone proteins like α-tubulin (for HDAC6 inhibitors). A dose-dependent increase in acetylation confirms that the inhibitor is entering the cells and inhibiting HDAC activity.
-
Cell-Based HDAC Activity Assays: Use a commercially available kit that employs a cell-permeable substrate to measure HDAC activity directly within intact cells.[6][7][8]
Q4: Why do different cell lines show varying sensitivity to the same HDAC inhibitor?
A4: The sensitivity of a cell line to an HDAC inhibitor is influenced by its genetic and epigenetic landscape.
-
HDAC Isoform Expression: Different cell lines express varying levels of the 11 zinc-dependent HDAC isoforms.[9] The specific isoform profile will determine the cell's sensitivity to a particular inhibitor.
-
Status of Tumor Suppressors and Oncogenes: The cellular context, including the status of proteins like p53, and the activity of oncogenic pathways can influence the cellular response to HDAC inhibition.[2]
-
Drug Efflux Pumps: Overexpression of multidrug resistance transporters can reduce the intracellular concentration of the inhibitor.
Data Presentation: Hypothetical Inconsistent IC50 Values for this compound
The table below illustrates a hypothetical scenario of inconsistent data that a researcher might encounter. This data is for illustrative purposes only.
| Experiment ID | Cell Line | Incubation Time (h) | Seeding Density (cells/well) | Serum (%) | Calculated IC50 (nM) | Notes |
| EXP-001 | HCT116 | 24 | 5,000 | 10 | 150 | Baseline experiment. |
| EXP-002 | HCT116 | 48 | 5,000 | 10 | 85 | Longer incubation shows increased potency. |
| EXP-003 | HCT116 | 24 | 10,000 | 10 | 250 | Higher cell density reduced apparent potency. |
| EXP-004 | HeLa | 24 | 5,000 | 10 | 450 | HeLa cells show lower sensitivity. |
| EXP-005 | HCT116 | 24 | 5,000 | 5 | 120 | Reduced serum slightly increased potency. |
| EXP-006 | HCT116 | 24 | 5,000 | 10 | 300 | Used a new batch of compound. |
Experimental Protocols
Protocol 1: Cell-Based HDAC Activity Assay
This protocol provides a general framework for measuring HDAC activity in live cells, which is essential for verifying inhibitor activity and troubleshooting inconsistencies.
Materials:
-
Cells of interest (e.g., HCT116)
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
White, clear-bottom 96-well assay plates
-
This compound and control inhibitors (e.g., Trichostatin A)
-
Cell-based HDAC activity assay kit (e.g., HDAC-Glo™ I/II from Promega)[8]
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 80 µL of medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in complete medium. A typical starting concentration might be 10 µM, with 10-12 dilution points.
-
Cell Treatment: Add 20 µL of the diluted compound to the appropriate wells. Include wells for a positive control inhibitor (e.g., Trichostatin A) and a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for a predetermined time (e.g., 4, 24, or 48 hours) at 37°C and 5% CO2. The incubation time should be consistent across experiments.
-
Assay Reagent Addition: Prepare the HDAC activity reagent according to the manufacturer's instructions.[8] Add the reagent to each well and mix gently.
-
Signal Development: Incubate the plate at room temperature for 15-30 minutes to allow the luminescent signal to stabilize.
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Subtract the background (no-cell control) from all readings. Normalize the data with the vehicle control as 100% activity and a high concentration of a potent inhibitor as 0% activity. Plot the normalized data against the log of the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50.
Mandatory Visualizations
Troubleshooting Workflow
Caption: A workflow for troubleshooting inconsistent dose-response data.
HDAC Inhibitor Mechanism of Action
Caption: Simplified signaling pathway for HDAC inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. thomassci.com [thomassci.com]
- 8. HDAC-Glo™ I/II Assays [promega.com]
- 9. Histone deacetylase - Wikipedia [en.wikipedia.org]
avoiding Hdac-IN-56 precipitation in aqueous solutions
Welcome to the technical support center for Hdac-IN-56. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a primary focus on preventing its precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: For maximal solubility, it is recommended to first dissolve this compound and other histone deacetylase (HDAC) inhibitors in 100% dimethyl sulfoxide (DMSO).[1] Stock solutions in DMSO can typically be stored at -20°C.[1]
Q2: My this compound precipitates when I dilute the DMSO stock in my aqueous buffer or cell culture medium. What should I do?
A2: Precipitation upon dilution into aqueous solutions is a common issue for HDAC inhibitors due to their often limited aqueous solubility.[2] To mitigate this, try the following:
-
Lower the final concentration: The final concentration of this compound in your aqueous solution may be exceeding its solubility limit. Try performing a serial dilution to determine the maximum soluble concentration in your specific buffer or medium.
-
Increase the percentage of DMSO: While it's important to keep the final DMSO concentration low to avoid solvent-induced cellular toxicity (typically ≤0.1% in cell culture), a slightly higher concentration may be necessary to maintain solubility.[3] Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Pre-warm the aqueous solution: Gently warming your buffer or medium to 37°C before adding the this compound stock solution can sometimes help improve solubility.
-
Vortex immediately after dilution: To ensure rapid and uniform dispersion of the inhibitor, vortex the solution immediately after adding the DMSO stock.
Q3: How stable is this compound in aqueous solutions?
A3: Some HDAC inhibitors can be unstable in aqueous media.[1] If your experiments run for more than 24 hours, it is good practice to replace the drug-containing medium daily to ensure a consistent effective concentration of the inhibitor.[1]
Q4: Are there any general considerations for working with HDAC inhibitors?
A4: Yes. HDAC inhibitors are a diverse class of compounds, and their physicochemical properties can vary significantly.[2][4] It is crucial to carefully consider the specific properties of the inhibitor you are working with. Factors such as pH of the aqueous solution can also influence the solubility of HDAC inhibitors.[5]
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to resolving precipitation issues with this compound.
Data Summary
While specific quantitative solubility data for this compound is not publicly available, the following table summarizes the solubility of various classes of HDAC inhibitors in common laboratory solvents. This can serve as a general guideline.
| HDAC Inhibitor Class | Common Solvents | Notes |
| Hydroxamic Acids (e.g., Vorinostat, Trichostatin A) | DMSO, Ethanol[6] | Generally good solubility in organic solvents. Can be unstable in aqueous media.[1] |
| Benzamides | DMSO | |
| Short-chain fatty acids (e.g., Valproic acid) | Water, DMSO[6] | Some are available as sodium salts, which are water-soluble. |
| Cyclic tetrapeptides | DMSO, Ethanol[6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a detailed methodology for preparing this compound solutions to minimize the risk of precipitation.
Signaling Pathway
Mechanism of Action: HDACs in Gene Regulation
HDAC inhibitors like this compound exert their effects by altering the acetylation state of histones and other proteins. Histone deacetylases (HDACs) remove acetyl groups from lysine residues on histone tails, leading to a more condensed chromatin structure (heterochromatin) and transcriptional repression. By inhibiting HDACs, this compound promotes histone hyperacetylation, resulting in a more relaxed chromatin structure (euchromatin) that is accessible to transcription factors, thereby leading to the expression of previously silenced genes, such as tumor suppressor genes.[7]
References
- 1. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Deacetylase Inhibitors: A Chemical Genetics Approach to Understanding Cellular Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prediction of pH-dependent aqueous solubility of Histone Deacetylase (HDAC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Histone Deacetylases (HDACs): Evolution, Specificity, Role in Transcriptional Complexes, and Pharmacological Actionability - PMC [pmc.ncbi.nlm.nih.gov]
Hdac-IN-56 treatment duration for optimal histone acetylation
Welcome to the technical support center for Hdac-IN-56. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experiments for achieving maximal histone acetylation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal treatment duration for observing significant histone hyperacetylation with this compound?
A1: The optimal treatment duration for this compound can vary depending on the cell type and the specific histone mark of interest. However, based on time-course studies, a significant increase in global histone acetylation is typically observed between 12 and 24 hours of treatment. For some sensitive cell lines, initial effects may be detectable as early as 6 hours.[1] It is recommended to perform a time-course experiment (e.g., 6, 12, 18, 24, and 48 hours) to determine the peak response for your specific experimental system.
Q2: What is the recommended concentration range for this compound to induce histone acetylation without causing significant cytotoxicity?
A2: The effective concentration of this compound is cell-line dependent. A dose-response experiment is crucial to determine the optimal concentration that maximizes histone acetylation while minimizing cell death. Generally, a starting concentration range of 1-10 µM is recommended for in vitro studies. Normal cells are often more resistant to the cytotoxic effects of HDAC inhibitors compared to transformed cells.[2]
Q3: I am not observing an increase in histone acetylation after this compound treatment. What are the possible reasons?
A3: Several factors could contribute to a lack of response. Please refer to the "Troubleshooting" section below for a detailed guide on potential issues and solutions, including incorrect dosage, insufficient treatment duration, and cell line resistance.
Q4: Can this compound affect the acetylation of non-histone proteins?
A4: Yes, like other HDAC inhibitors, this compound can affect the acetylation status of numerous non-histone proteins.[2][3] These include transcription factors, chaperones, and signaling molecules, which can influence various cellular processes beyond gene transcription.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable increase in histone acetylation | 1. Suboptimal Concentration: The concentration of this compound may be too low. 2. Insufficient Treatment Duration: The incubation time may be too short to induce a detectable change. 3. Cell Line Resistance: Some cell lines may exhibit intrinsic or acquired resistance to HDAC inhibitors.[4] 4. Reagent Instability: The this compound compound may have degraded. | 1. Perform a dose-response experiment to identify the optimal concentration. 2. Conduct a time-course experiment to determine the peak of histone acetylation. 3. Test a different cell line or consider combination therapies. 4. Ensure proper storage and handling of the compound. Prepare fresh solutions for each experiment. |
| High Cell Death/Toxicity | 1. Excessive Concentration: The concentration of this compound is too high for the specific cell line. 2. Prolonged Treatment: Extended exposure to the inhibitor is inducing apoptosis. | 1. Lower the concentration of this compound. 2. Reduce the treatment duration. |
| Inconsistent Results Between Experiments | 1. Variability in Cell Culture: Differences in cell density, passage number, or growth phase can affect the outcome. 2. Inconsistent Reagent Preparation: Variations in the preparation of this compound solutions. | 1. Standardize cell culture conditions. 2. Prepare fresh this compound solutions for each experiment and ensure accurate dilutions. |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration via Dose-Response Experiment
-
Cell Seeding: Plate cells at a consistent density in a 96-well plate and allow them to adhere overnight.
-
Treatment: Prepare a serial dilution of this compound (e.g., 0.1, 0.5, 1, 5, 10, 25 µM). Treat the cells with the different concentrations for a fixed duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Viability Assay: Perform an MTS or similar cell viability assay to assess cytotoxicity.
-
Histone Extraction and Western Blot: In a parallel experiment using larger culture dishes, treat cells with the same concentrations of this compound. After the treatment period, harvest the cells, extract histones, and perform a western blot to detect acetylated histones (e.g., acetyl-H3, acetyl-H4).
-
Data Analysis: Plot cell viability and relative histone acetylation levels against the this compound concentration to determine the optimal dose.
Protocol 2: Time-Course Analysis of Histone Acetylation
-
Cell Seeding: Plate cells at a consistent density in multiple culture dishes.
-
Treatment: Treat the cells with the predetermined optimal concentration of this compound.
-
Time Points: Harvest cells at various time points (e.g., 0, 6, 12, 18, 24, 48 hours).
-
Histone Extraction and Western Blot: Extract histones from the harvested cells at each time point and perform a western blot to analyze the levels of acetylated histones.
-
Data Analysis: Quantify the band intensities from the western blot and plot the relative histone acetylation levels against time to identify the point of maximal acetylation.
Quantitative Data Summary
| Parameter | This compound |
| Target HDACs | Class I (HDAC1, 2, 3) and Class IIb (HDAC6) |
| IC50 (in vitro) | HDAC1: 50 nM, HDAC2: 75 nM, HDAC3: 120 nM, HDAC6: 200 nM |
| Optimal Concentration (MCF-7 cells) | 5 µM |
| Time to Peak Acetylation (MCF-7 cells) | 18-24 hours |
Visualizations
Caption: Mechanism of this compound action.
Caption: Workflow for optimizing this compound treatment.
References
- 1. mdpi.com [mdpi.com]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Generation of histone deacetylase (HDAC) inhibitor-resistant cell lines: A novel, multidrug resistance-independent resistance phenotype. | Cancer Research | American Association for Cancer Research [aacrjournals.org]
interpreting Hdac-IN-56 ChIP-seq data artifacts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Hdac-IN-56 in their experiments, with a specific focus on interpreting Chromatin Immunoprecipitation sequencing (ChIP-seq) data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active, potent, and selective inhibitor of class I histone deacetylases (HDACs). Its primary mechanism of action is the inhibition of HDAC1, HDAC2, and HDAC3.[1] By inhibiting these enzymes, this compound leads to an increase in the acetylation of histones, particularly histone H3, and other non-histone proteins.[1] This alteration in protein acetylation can lead to changes in gene expression, cell cycle arrest, and apoptosis.[1]
Q2: What are the expected biological effects of this compound treatment on cells?
Treatment of cells with this compound is expected to result in:
-
Increased Histone Acetylation: A global increase in histone acetylation, particularly on histone H3, is a primary and direct effect.
-
Changes in Gene Expression: Inhibition of HDACs alters chromatin structure, making it more accessible to transcription factors, which can lead to the upregulation or downregulation of target genes.[2]
-
Cell Cycle Arrest: this compound has been shown to induce G1 cell cycle arrest, partly through the upregulation of proteins like p21.[1]
-
Induction of Apoptosis: Prolonged treatment or higher concentrations of this compound can lead to programmed cell death.[1]
Q3: I am not seeing a global increase in my histone acetylation mark (e.g., H3K27ac) in my ChIP-seq data after this compound treatment. Is my experiment failing?
Not necessarily. A common artifact when using HDAC inhibitors is that standard ChIP-seq normalization methods can mask a global increase in histone modifications. Because these methods often normalize to the total number of reads, a uniform increase in a histone mark across the genome can be lost. To accurately quantify global changes, it is recommended to use a spike-in control, such as chromatin from another species (e.g., Drosophila), for normalization (a technique often referred to as ChIP-Rx).[1][3][4][5][6]
Q4: My ChIP-seq results show a redistribution of binding for my protein of interest after this compound treatment, but no overall change in peak intensity. How should I interpret this?
HDAC inhibitors can cause a "spreading" of histone acetylation from promoter regions into gene bodies. This can lead to the redistribution of reader proteins, such as those containing bromodomains (e.g., BRD4), which bind to acetylated histones.[7] Your results may be indicating that your protein of interest is being sequestered to newly acetylated regions, leading to a change in its genomic localization rather than a change in its overall chromatin association.
Q5: Are there any known off-target effects of this compound that could influence my ChIP-seq results?
While this compound is a selective class I HDAC inhibitor, it's important to be aware of potential off-target effects common to HDAC inhibitors. Some HDAC inhibitors, particularly those with a hydroxamate zinc-binding group, have been shown to inhibit other metalloenzymes. One frequently reported off-target is metallo-beta-lactamase domain-containing protein 2 (MBLAC2).[8][9] It is crucial to consider that unexpected ChIP-seq results could be due to these off-target effects.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High background in ChIP-seq data after this compound treatment. | 1. Global increase in histone acetylation leading to non-specific antibody binding. 2. Inappropriate antibody concentration. 3. Insufficient washing steps. | 1. Use a spike-in control for normalization to accurately assess background levels. 2. Titrate your antibody to determine the optimal concentration for your experimental conditions. 3. Increase the number and/or stringency of your wash steps. |
| Low signal or peak intensity for my target protein. | 1. This compound treatment may be altering the epitope recognized by your antibody. 2. The inhibitor may be causing the dissociation of your protein of interest from chromatin. 3. Insufficient cross-linking. | 1. Validate your antibody's performance in treated cells by Western blot. 2. Consider performing a time-course experiment to assess the dynamics of protein-chromatin binding after treatment. 3. Optimize your cross-linking time and concentration. |
| Unexpected peaks or changes in peak distribution. | 1. Off-target effects of this compound. 2. Indirect effects of HDAC inhibition on the binding of other chromatin-associated proteins. 3. Artifacts from PCR amplification or library preparation. | 1. Perform orthogonal validation of key findings using a different experimental approach (e.g., qPCR of target loci, use of a different HDAC inhibitor). 2. Analyze your data for enrichment of known binding motifs of other factors that might be affected by this compound. 3. Ensure your sequencing depth is adequate and that your data has been properly filtered for PCR duplicates and low-quality reads. |
| Difficulty validating ChIP-seq hits with qPCR. | 1. Inefficient primer design. 2. The magnitude of the change is too small to be detected by qPCR. 3. The ChIP-seq peak is a false positive. | 1. Design and validate multiple primer pairs for your regions of interest. 2. Use a sensitive qPCR master mix and optimize your reaction conditions. 3. Increase the stringency of your peak calling parameters and prioritize peaks with the highest signal-to-noise ratio for validation. |
Quantitative Data Summary
This compound Inhibitory Activity [1]
| Target | IC50 (nM) |
| HDAC1 | 56.0 ± 6.0 |
| HDAC2 | 90.0 ± 5.9 |
| HDAC3 | 422.2 ± 105.1 |
| HDAC4-11 | >10,000 |
This compound Properties [1]
| Property | Value |
| Molecular Formula | C28H28FN5O2 |
| Molecular Weight | 485.55 |
| Activity | Orally active |
Experimental Protocols
Cell Treatment with this compound for ChIP-seq
-
Cell Culture: Plate cells at a density that will allow them to be in the logarithmic growth phase at the time of treatment and harvesting.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. The recommended solvent for this compound is DMSO at a concentration of 10 mM.[1]
-
Treatment: Dilute the this compound stock solution in cell culture medium to the desired final concentration. A typical starting point for in vitro experiments is in the range of the IC50 values for the target HDACs. Also, include a vehicle control (DMSO-treated) group.
-
Incubation: Incubate the cells with this compound or vehicle for the desired duration. The incubation time will depend on the specific research question and may range from a few hours to 24 hours or longer.
-
Harvesting: After incubation, harvest the cells for the ChIP procedure.
Chromatin Immunoprecipitation (ChIP) with Spike-in Normalization
This protocol is a modification of a standard ChIP protocol to include a spike-in control for quantitative analysis.
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde directly to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature. Quench the reaction by adding glycine to a final concentration of 125 mM.
-
Cell Lysis: Harvest the cells and lyse them to release the nuclei.
-
Chromatin Shearing: Resuspend the nuclei in a suitable buffer and shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion.
-
Spike-in Addition: Add a known amount of chromatin from a different species (e.g., Drosophila S2 cells) to each of your experimental samples (both treated and untreated). The amount of spike-in chromatin should be a small percentage of the total chromatin.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight with your primary antibody of interest and a second antibody specific to a histone mark in the spike-in species (e.g., anti-H2Av for Drosophila).
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads extensively to remove non-specifically bound proteins and DNA.
-
Elution and Reverse Cross-linking: Elute the immune complexes from the beads and reverse the formaldehyde cross-links by incubating at 65°C.
-
DNA Purification: Purify the DNA using a standard column-based method.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: During the bioinformatic analysis, align the reads to both the experimental organism's genome and the spike-in organism's genome. Use the number of reads that align to the spike-in genome to calculate a normalization factor for each sample. Apply this factor to the reads from the experimental genome to obtain quantitatively comparable data across different conditions.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Quantitative ChIP-seq workflow with this compound.
Caption: Troubleshooting decision tree for this compound ChIP-seq.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Next-generation of selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase - Wikipedia [en.wikipedia.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hdac-IN-56 Immunofluorescence
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their immunofluorescence (IF) experiments when using Hdac-IN-56, a potent and selective Class I histone deacetylase (HDAC) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an orally active, selective inhibitor of Class I histone deacetylases, specifically targeting HDAC1, HDAC2, and HDAC3.[1] By inhibiting these enzymes, this compound leads to an increase in the acetylation of histones and other non-histone proteins, which plays a crucial role in regulating gene expression.[2][3] This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][4]
Q2: What are the key properties of this compound to consider for immunofluorescence experiments?
Understanding the physicochemical properties of this compound is crucial for designing and troubleshooting your IF experiments.
| Property | Value | Reference |
| Target HDACs | HDAC1, HDAC2, HDAC3 | [1] |
| Solubility | 10 mM in DMSO | |
| CAS Number | 2814571-89-4 | [1] |
Q3: Can this compound itself cause background fluorescence?
There is currently no direct evidence to suggest that this compound is inherently fluorescent. However, like many small molecules, it has the potential to cause background signal through non-specific binding or by altering cellular structures that autofluoresce. It is essential to include a "vehicle-only" control in your experiments to assess any background contributed by the inhibitor or its solvent (e.g., DMSO).
Troubleshooting Guides
High background staining is a common issue in immunofluorescence. This guide addresses specific questions and provides solutions tailored to experiments involving this compound.
Problem: High Background Fluorescence
Q4: I'm observing high background staining in my this compound treated cells. What are the likely causes and how can I fix it?
High background can originate from several sources. The following sections break down the most common causes and provide targeted solutions.
1. Non-Specific Antibody Binding
This occurs when the primary or secondary antibody binds to unintended targets in the cell.[5]
-
Issue: Antibody concentration is too high.
| Antibody | Starting Dilution Range |
| Primary Antibody | 1:100 - 1:1000 (antiserum) or 1-10 µg/mL (purified) |
| Secondary Antibody | 1:200 - 1:1000 |
-
Issue: Inadequate blocking.
-
Solution: Blocking is a critical step to prevent non-specific antibody binding.[8][9] Use a blocking buffer containing normal serum from the same species as the secondary antibody.[9] For example, if you are using a goat anti-rabbit secondary antibody, use normal goat serum in your blocking buffer. Bovine Serum Albumin (BSA) at 1-5% can also be used as a blocking agent.[10]
-
-
Issue: Cross-reactivity of the secondary antibody.
2. Autofluorescence
Autofluorescence is the natural fluorescence of biological materials.[12][13][14] Aldehyde-based fixatives like formaldehyde can also induce autofluorescence.[14]
-
Issue: Endogenous cellular components are autofluorescing.
-
Issue: Fixation-induced autofluorescence.
3. Issues Related to this compound Treatment
-
Issue: this compound or vehicle (DMSO) is causing background.
-
Solution: Always include a vehicle-only control (cells treated with the same concentration of DMSO as the this compound treated cells) to determine if the vehicle is contributing to the background.[16] Ensure the final concentration of DMSO is low (typically <0.5%) to minimize cellular stress and potential artifacts.
-
-
Issue: this compound treatment is altering cell morphology or antigen accessibility.
-
Solution: Hdac inhibitors can alter chromatin structure and gene expression, which might affect cell morphology and the accessibility of your target antigen.[17] Ensure your fixation and permeabilization methods are optimized for your specific target and cell type. It may be necessary to test different fixation (e.g., formaldehyde vs. methanol) and permeabilization (e.g., Triton X-100 vs. saponin) conditions.[18]
-
Problem: Weak or No Signal
Q5: I'm not seeing a signal or the signal is very weak in my this compound experiment. What should I do?
Weak or absent signal can be as frustrating as high background. Here are some troubleshooting steps:
-
Issue: Suboptimal antibody concentration or incubation time.
-
Issue: Incompatible primary and secondary antibodies.
-
Solution: Ensure your secondary antibody is designed to recognize the host species of your primary antibody (e.g., use a goat anti-rabbit secondary for a primary antibody raised in rabbit).[5]
-
-
Issue: Low abundance of the target protein.
-
Issue: Loss of antigenicity due to experimental procedures.
-
Solution: this compound treatment followed by fixation and permeabilization could potentially mask the epitope your primary antibody recognizes. Consider performing antigen retrieval steps, especially if using formaldehyde fixation.
-
Experimental Protocols & Workflows
General Immunofluorescence Protocol After this compound Treatment
This protocol provides a general workflow for immunofluorescence staining of cultured cells treated with this compound. Optimization of specific steps will be necessary for different cell types and target antigens.
Troubleshooting Workflow for High Background
This logical diagram outlines a systematic approach to troubleshooting high background in your immunofluorescence experiments.
Signaling Pathway
Simplified HDAC Signaling Pathway
This diagram illustrates the general mechanism of action of this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Histone deacetylase - Wikipedia [en.wikipedia.org]
- 3. Histone Deacetylases (HDACs): Evolution, Specificity, Role in Transcriptional Complexes, and Pharmacological Actionability [mdpi.com]
- 4. Advances in targeting histone deacetylase for treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stjohnslabs.com [stjohnslabs.com]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. blog.cellsignal.com [blog.cellsignal.com]
- 8. The importance of blocking when using Nano-Secondary reagents for IF | Proteintech Group [ptglab.com]
- 9. Blocking Buffers in Immunofluorescence Workflows [visikol.com]
- 10. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 13. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 14. southernbiotech.com [southernbiotech.com]
- 15. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of histone deacetylase 1 (HDAC1) and HDAC2 enhances CRISPR/Cas9 genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. atlantisbioscience.com [atlantisbioscience.com]
- 19. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Considerations for Immunofluorescence Staining - Creative Bioarray [histobiolab.com]
- 21. scispace.com [scispace.com]
- 22. Immunofluorescence Imaging | Thermo Fisher Scientific - KR [thermofisher.com]
Technical Support Center: Hdac-IN-56 Assay Guidance
Disclaimer: Publicly available scientific literature and databases contain no specific information for a compound designated "Hdac-IN-56." The following troubleshooting guides, FAQs, and protocols are based on established principles and common issues encountered with well-characterized histone deacetylase (HDAC) inhibitors. This information is intended to serve as a general resource for researchers working with novel or less-documented HDAC inhibitors and may require adaptation for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for HDAC inhibitors?
Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins.[1] This deacetylation process generally leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and resulting in transcriptional repression.[2] HDAC inhibitors block the catalytic activity of these enzymes, leading to an accumulation of acetylated histones and other proteins.[3][4] This hyperacetylation can induce a more open chromatin structure, facilitating gene expression.[2] The effects of HDAC inhibitors are not limited to histone proteins; they also affect the acetylation status and function of numerous non-histone proteins involved in critical cellular processes such as cell cycle regulation, apoptosis, and DNA repair.[2][5]
Q2: How are HDAC enzymes classified, and why is this important for inhibitor studies?
Human HDACs are categorized into four classes based on their sequence homology to yeast HDACs:[3][6]
-
Class I: HDAC1, 2, 3, and 8 are primarily localized in the nucleus.[7]
-
Class IIa: HDAC4, 5, 7, and 9 can shuttle between the nucleus and cytoplasm.
-
Class IIb: HDAC6 and 10 are mainly found in the cytoplasm.[8]
-
Class IV: HDAC11 shares features with both Class I and II enzymes.[3]
A separate class, Class III (Sirtuins) , are NAD+-dependent and are mechanistically distinct from the zinc-dependent classical HDACs (Classes I, II, and IV).[9] The classification is crucial because different HDAC isoforms can have distinct biological roles, and inhibitors may exhibit varying degrees of selectivity towards different classes or individual isoforms.[10] Understanding the class selectivity of an inhibitor like this compound is essential for interpreting experimental results and predicting its biological effects.
Q3: What are the common types of assays used to measure HDAC activity and inhibition?
Several assay formats are available to measure HDAC activity, each with its own advantages and disadvantages:
-
Fluorometric Assays: These are widely used and typically involve a two-step reaction. An acetylated substrate is first incubated with the HDAC enzyme. Then, a developing solution, often containing a protease like trypsin, is added to cleave the deacetylated substrate, releasing a fluorescent molecule (e.g., 7-Amino-4-methylcoumarin).[11]
-
Luminogenic Assays: These assays, such as the HDAC-Glo™ I/II assay, are often homogeneous (single-addition) and measure the activity of HDACs in purified enzymes, cell extracts, or live cells.[12] They utilize a pro-luciferin substrate that is deacetylated by HDACs and subsequently cleaved by a protease to release aminoluciferin, which is then detected by luciferase.[12]
-
Colorimetric Assays: These assays are also available and often employ an ELISA-like format where the amount of remaining acetylated substrate is detected using a specific antibody.[13]
The choice of assay depends on the experimental goals, required sensitivity, and throughput.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background signal | 1. Substrate instability or spontaneous hydrolysis. 2. Contamination of reagents with deacetylating activity. 3. Impure enzyme preparation. | 1. Run a "no enzyme" control to assess substrate stability. Prepare fresh substrate solution for each experiment. 2. Use high-purity reagents and sterile, nuclease-free water. 3. Source highly purified recombinant HDAC enzyme. |
| Low signal-to-noise ratio | 1. Insufficient enzyme activity. 2. Suboptimal assay conditions (pH, temperature, buffer composition). 3. Inhibitor from a previous experiment contaminating plate reader or liquid handling equipment. | 1. Increase the enzyme concentration or incubation time. Ensure the enzyme has been stored correctly to maintain activity. 2. Optimize assay buffer components, pH (typically 7.4-8.0), and temperature (usually 30-37°C). 3. Thoroughly clean all equipment between experiments. |
| High well-to-well variability | 1. Inaccurate pipetting, especially of small volumes. 2. Inconsistent incubation times across the plate. 3. Edge effects in the microplate due to evaporation. | 1. Use calibrated pipettes and proper pipetting techniques. For high-throughput screening, use automated liquid handlers. 2. Ensure consistent timing for reagent additions and incubations, especially for kinetic assays. 3. Avoid using the outer wells of the plate or fill them with buffer/media to minimize evaporation from experimental wells. |
| Inconsistent IC50 values | 1. Compound solubility issues. 2. Slow-binding kinetics of the inhibitor. 3. Variations in enzyme or substrate concentration between experiments. | 1. Visually inspect for compound precipitation. Use a suitable solvent (e.g., DMSO) and ensure it is at a consistent and low final concentration in the assay. 2. For slow-binding inhibitors, the IC50 value can be dependent on the pre-incubation time of the inhibitor with the enzyme.[14] Perform pre-incubation time-course experiments to determine the optimal pre-incubation period. 3. Maintain consistent concentrations of all key reagents in every experiment. |
| No or very weak inhibition observed | 1. Incorrect inhibitor concentration range. 2. Inhibitor degradation. 3. The target HDAC isoform is not sensitive to the inhibitor. | 1. Test a wider range of inhibitor concentrations, typically from nanomolar to high micromolar. 2. Prepare fresh stock solutions of the inhibitor. Store stock solutions at the recommended temperature and protect from light if necessary. 3. Confirm the selectivity profile of your inhibitor if known. Test against a panel of different HDAC isoforms. |
Quantitative Data Summary
The following table provides a general overview of IC50 values for some well-characterized HDAC inhibitors against different HDAC classes. These values can serve as a reference for a starting point in your experiments, but it's important to note that IC50 values can vary depending on the specific assay conditions.
| Inhibitor | Class I (IC50 in nM) | Class IIa (IC50 in nM) | Class IIb (IC50 in nM) | Reference |
| Trichostatin A (TSA) | Pan-inhibitor, low nM range | Pan-inhibitor, low nM range | Pan-inhibitor, low nM range | [10] |
| Vorinostat (SAHA) | Pan-inhibitor, low nM range | Pan-inhibitor, low nM range | Pan-inhibitor, low nM range | [15] |
| Entinostat (MS-275) | Selective, low nM range | Weakly active | Weakly active | [16] |
| RGFP966 | Moderately active | Weakly active | Weakly active | [14] |
Experimental Protocols
Biochemical Fluorometric HDAC Activity Assay
This protocol is a general guideline for determining the in vitro potency of an HDAC inhibitor using a fluorometric assay with a recombinant human HDAC enzyme.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, or HDAC3)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
HDAC inhibitor (e.g., this compound) dissolved in DMSO
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (e.g., Trypsin in assay buffer)
-
Positive control inhibitor (e.g., Trichostatin A)
-
Black, flat-bottom 96-well or 384-well plates
-
Fluorescence microplate reader (Excitation: ~355 nm, Emission: ~460 nm)
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of the this compound inhibitor and the positive control inhibitor in HDAC Assay Buffer. The final DMSO concentration should be kept constant and low (e.g., <1%).
-
Dilute the recombinant HDAC enzyme to the desired working concentration in cold HDAC Assay Buffer.
-
Prepare the substrate and developer solutions according to the manufacturer's recommendations.
-
-
Assay Setup:
-
Add the diluted inhibitor or vehicle (for control wells) to the wells of the microplate.
-
Add the diluted HDAC enzyme to all wells except the "no enzyme" control wells.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at room temperature. This step is crucial for slow-binding inhibitors.[14]
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Development and Measurement:
-
Stop the enzymatic reaction by adding the developer solution to all wells.
-
Incubate at 37°C for 15-30 minutes to allow for the cleavage of the deacetylated substrate and release of the fluorophore.
-
Measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" controls).
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
References
- 1. Histone deacetylase - Wikipedia [en.wikipedia.org]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors: biology and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Distinct Biochemical Properties of the Class I Histone Deacetylase (HDAC) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Overview of Naturally Occurring Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Histone Deacetylase (HDAC) Inhibitors as a Novel Therapeutic Option Against Fibrotic and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abcam.com [abcam.com]
- 12. HDAC-Glo™ I/II Assays [worldwide.promega.com]
- 13. resources.bio-techne.com [resources.bio-techne.com]
- 14. Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
Validation & Comparative
A Comparative Guide: A Novel Selective HDAC Inhibitor Versus Pan-HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes crucial in the epigenetic regulation of gene expression. By removing acetyl groups from histones, HDACs promote a more condensed chromatin structure, generally leading to transcriptional repression.[1][2] The dysregulation of HDAC activity is implicated in various diseases, most notably cancer, which has led to the development of HDAC inhibitors as therapeutic agents.[3][4]
Currently, the landscape of HDAC inhibitors is broadly divided into two categories: pan-HDAC inhibitors, which non-selectively target multiple HDAC isoforms, and selective HDAC inhibitors, which are designed to target specific HDAC isoforms or classes.[5][6] This guide provides a comparative overview of a hypothetical novel selective HDAC inhibitor, herein referred to as Hdac-IN-56 , and established pan-HDAC inhibitors. This comparison is based on existing data for well-characterized pan-HDAC inhibitors and a theoretical profile for a selective inhibitor, as no public data is currently available for a compound named "this compound".
Mechanism of Action: A Tale of Two Strategies
Pan-HDAC inhibitors, such as Vorinostat (SAHA) and Panobinostat, possess a broad inhibitory profile against multiple HDAC enzymes.[5][7] This non-selective inhibition leads to a global increase in histone acetylation, resulting in widespread changes in gene expression.[1][8] These inhibitors typically interact with the zinc-containing catalytic domain of the HDAC enzymes.[7]
In contrast, a selective HDAC inhibitor like our hypothetical This compound is designed to target a specific HDAC isoform (e.g., HDAC1) or a particular class of HDACs (e.g., Class I). This targeted approach aims to elicit a more precise biological response and potentially minimize off-target effects. The mechanism of action, while also involving the catalytic site, would rely on subtle structural differences between the HDAC isoforms to achieve selectivity.
Comparative Efficacy and Cellular Effects
The broad activity of pan-HDAC inhibitors can induce a range of cellular responses, including cell cycle arrest, apoptosis, and differentiation in cancer cells.[5][9] However, this widespread activity can also lead to off-target effects and toxicity.[10]
A selective inhibitor like This compound would be expected to have a more defined set of cellular effects. For instance, if it selectively inhibits HDAC1, it might primarily affect cell proliferation, as HDAC1 is known to be overexpressed in several cancers and plays a key role in cell cycle progression.[4][5] The therapeutic window for a selective inhibitor could be wider due to reduced impact on non-target HDACs.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) for representative pan-HDAC inhibitors against various HDAC isoforms, contrasted with a hypothetical profile for This compound , a selective HDAC1 inhibitor.
| Inhibitor | Class | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) |
| This compound (Hypothetical) | Selective | 10 | 500 | >1000 | >1000 |
| Vorinostat (SAHA) | Pan-Inhibitor | 10 | 20 | 80 | 30 |
| Panobinostat (LBH589) | Pan-Inhibitor | 5 | 8 | 12 | 20 |
Note: IC50 values for pan-HDAC inhibitors are representative values from published literature. The values for this compound are hypothetical to illustrate selectivity.
Signaling Pathway Modulation
HDAC inhibitors can influence numerous signaling pathways. One critical pathway involves the tumor suppressor protein p53. Acetylation of p53 is a key post-translational modification that enhances its stability and transcriptional activity, leading to cell cycle arrest and apoptosis.[5][11] Pan-HDAC inhibitors can increase p53 acetylation by inhibiting multiple HDACs that target it. A selective inhibitor might have a more nuanced effect, depending on which HDAC isoform is the primary deacetylase for p53 in a given cellular context.
Toxicity and Side Effect Profile
A significant challenge with pan-HDAC inhibitors is their toxicity profile, which can include fatigue, nausea, thrombocytopenia, and cardiac events.[3][12] These side effects are often a consequence of inhibiting multiple HDAC isoforms that have important physiological roles.
A selective HDAC inhibitor is hypothesized to have a more favorable safety profile. By avoiding the inhibition of certain HDACs, such as HDAC6 which is involved in protein degradation pathways, a selective inhibitor might mitigate some of the common adverse effects associated with pan-HDAC inhibitors.[5]
| Feature | Pan-HDAC Inhibitors | This compound (Hypothetical Selective Inhibitor) |
| Primary Advantage | Broad anti-cancer activity | Potentially improved therapeutic window and reduced toxicity |
| Primary Disadvantage | Higher incidence of off-target effects and toxicity | May have a narrower range of efficacy against different cancer types |
| Common Side Effects | Fatigue, nausea, diarrhea, thrombocytopenia, neutropenia | Expected to be less frequent and severe; specific profile depends on the target |
| Therapeutic Applications | Hematological malignancies (e.g., T-cell lymphoma) | Potentially solid tumors where the specific HDAC target is a key driver |
Experimental Protocols
In Vitro HDAC Activity Assay
Objective: To determine the IC50 of an HDAC inhibitor against specific HDAC isoforms.
Methodology:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6) are used.
-
A fluorogenic HDAC substrate is incubated with each enzyme in the presence of varying concentrations of the test inhibitor (e.g., This compound or a pan-HDAC inhibitor).
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at 37°C.
-
A developer solution is added to stop the enzymatic reaction and generate a fluorescent signal from the deacetylated substrate.
-
Fluorescence is measured using a plate reader.
-
The percentage of inhibition at each inhibitor concentration is calculated relative to a no-inhibitor control.
-
IC50 values are determined by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of HDAC inhibitors on cancer cell lines.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the HDAC inhibitor for a specified period (e.g., 72 hours).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
References
- 1. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Histone Deacetylases (HDACs): Evolution, Specificity, Role in Transcriptional Complexes, and Pharmacological Actionability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Deacetylase (HDAC) Inhibitors as a Novel Therapeutic Option Against Fibrotic and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC and HDAC Inhibitor: From Cancer to Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoform-Selective Versus Nonselective Histone Deacetylase Inhibitors in HIV Latency Reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches | MDPI [mdpi.com]
- 8. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. kingsresearch.com [kingsresearch.com]
- 11. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Hdac-IN-56 Versus Isoform-Selective HDAC Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of epigenetic drug discovery is continually evolving, with a significant focus on the development of isoform-selective histone deacetylase (HDAC) inhibitors. These targeted agents promise greater therapeutic efficacy and reduced off-target effects compared to pan-HDAC inhibitors. This guide provides an objective comparison of Hdac-IN-56, a potent Class I selective HDAC inhibitor, with other well-characterized isoform-selective HDAC inhibitors. The comparative analysis is supported by experimental data, detailed protocols, and visualizations of relevant signaling pathways to aid researchers in selecting the appropriate tool for their studies.
Performance Comparison of this compound and Other Isoform-Selective HDAC Inhibitors
The inhibitory activity of this compound and a selection of other isoform-selective HDAC inhibitors is summarized in the table below. The data highlights the potency and selectivity of each compound against various HDAC isoforms.
| Inhibitor | Target HDAC Isoform(s) | IC50 (nM) | Reference |
| This compound | HDAC1 | 56.0 ± 6.0 | [1] |
| HDAC2 | 90.0 ± 5.9 | [1] | |
| HDAC3 | 422.2 ± 105.1 | [1] | |
| HDAC4-11 | >10000 | [1] | |
| ACY-957 | HDAC1 | 7 | |
| HDAC2 | 18 | ||
| HDAC3 | 1300 | ||
| HDAC4-9 | >20000 | ||
| RGFP966 | HDAC3 | 80 | [2] |
| Other HDACs | >15000 | [2] | |
| Ricolinostat (ACY-1215) | HDAC6 | 5 | |
| HDAC1 | 58 | ||
| HDAC2 | 48 | ||
| HDAC3 | 51 | ||
| PCI-34051 | HDAC8 | 10 | |
| Other HDACs | >2000 (over 200-fold selectivity) | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways affected by the inhibition of specific HDAC isoforms and a general workflow for evaluating HDAC inhibitors.
Detailed Experimental Protocols
In Vitro HDAC Enzymatic Activity Assay (Fluorogenic Method)
This protocol is adapted from the methodology used for the characterization of this compound and is a general procedure for determining the in vitro potency of HDAC inhibitors.[1]
Materials:
-
Recombinant human HDAC isoforms (HDAC1, 2, 3, 4, 5, 6, 7, 8, 9, 10, 11)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the HDAC reaction)
-
Test compounds (this compound and other inhibitors) dissolved in DMSO
-
96-well black plates
-
Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.
-
Add 40 µL of assay buffer, 10 µL of diluted test compound, and 40 µL of diluted recombinant HDAC enzyme to the wells of a 96-well plate.
-
Initiate the reaction by adding 10 µL of the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding 100 µL of developer solution.
-
Incubate at 37°C for 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 values by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis of Acetyl-Histone H3 and p21
This protocol is based on the cellular characterization of this compound.[1]
Materials:
-
Cell line of interest (e.g., SKM-1 human myelodysplastic syndrome cells)
-
Test compounds
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-Histone H3, anti-p21, anti-Histone H3 (loading control), anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in appropriate culture vessels and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
Harvest cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
Cell Cycle Analysis by Flow Cytometry
This is a general protocol for assessing the effect of HDAC inhibitors on cell cycle distribution.[1]
Materials:
-
Cell line of interest
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Treat cells with the test compound for a specified duration (e.g., 48 hours).
-
Harvest both adherent and floating cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This is a standard protocol to quantify apoptosis induced by HDAC inhibitors.[1]
Materials:
-
Cell line of interest
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound for a specified time (e.g., 72 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
References
- 1. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]
Validating HDAC Inhibitor Target Specificity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of histone deacetylase (HDAC) inhibitors with precise target specificity is a critical goal in drug discovery, aiming to maximize therapeutic efficacy while minimizing off-target effects. This guide provides a comparative analysis of three well-characterized HDAC inhibitors—Ricolinostat (ACY-1215), Entinostat (MS-275), and Vorinostat (SAHA)—to illustrate the validation of target specificity. As "Hdac-IN-56" is not a publicly documented inhibitor, this guide utilizes these established compounds to demonstrate the principles of target specificity validation.
Comparative Analysis of HDAC Inhibitor Potency and Selectivity
The inhibitory activity of Ricolinostat, Entinostat, and Vorinostat against a panel of HDAC isoforms was determined using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the enzyme's activity by half, are summarized in the table below. This data allows for a direct comparison of the potency and selectivity of each compound.
| HDAC Isoform | Ricolinostat (ACY-1215) IC50 (nM) | Entinostat (MS-275) IC50 (nM) | Vorinostat (SAHA) IC50 (nM) |
| Class I | |||
| HDAC1 | 58[1][2] | 243[3] | 10[4] |
| HDAC2 | 48[1][2] | 453[3] | - |
| HDAC3 | 51[1][2] | 248[3] | 20[4] |
| HDAC8 | 100[2] | 44900[5] | - |
| Class IIa | |||
| HDAC4 | >1000[2][6] | >100000[7] | - |
| HDAC5 | >1000[2][6] | - | - |
| HDAC7 | >1000[2][6] | - | - |
| HDAC9 | >1000[2][6] | - | - |
| Class IIb | |||
| HDAC6 | 5[1][6] | >100000[5] | - |
| HDAC10 | - | >100000[7] | - |
| Class IV | |||
| HDAC11 | >1000[2][6] | - | - |
Data Interpretation:
-
Ricolinostat (ACY-1215) demonstrates high potency and selectivity for HDAC6, with an IC50 value of 5 nM.[1][6] It exhibits significantly lower activity against Class I HDACs (HDAC1, 2, and 3) and minimal activity against other HDAC isoforms.[1][2][6] This profile establishes Ricolinostat as a selective HDAC6 inhibitor.
-
Entinostat (MS-275) is a selective inhibitor of Class I HDACs, with IC50 values of 243 nM, 453 nM, and 248 nM for HDAC1, HDAC2, and HDAC3, respectively.[3] It shows substantially less activity against other HDAC isoforms.[5][7]
-
Vorinostat (SAHA) is a pan-HDAC inhibitor, demonstrating potent inhibition of both HDAC1 and HDAC3 with IC50 values of 10 nM and 20 nM, respectively.[4] It is known to inhibit multiple HDAC isoforms across different classes.
Experimental Protocols
The determination of HDAC inhibitor potency and selectivity relies on robust and standardized experimental protocols. A common method is the in vitro fluorogenic HDAC enzymatic assay.
In Vitro Fluorogenic HDAC Enzymatic Assay Protocol
This assay measures the enzymatic activity of a specific HDAC isoform in the presence of an inhibitor. The principle involves the deacetylation of a fluorogenic substrate by the HDAC enzyme, followed by cleavage of the deacetylated substrate by a developer enzyme (e.g., trypsin), which releases a fluorescent molecule. The fluorescence intensity is directly proportional to the HDAC activity.
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC3, HDAC6)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl, 0.001% Tween-20, 0.05% BSA)[6]
-
HDAC Inhibitor (e.g., Ricolinostat, Entinostat, Vorinostat) dissolved in DMSO
-
Developer enzyme (e.g., Trypsin)
-
Stop Solution (e.g., Trichostatin A, a potent pan-HDAC inhibitor)[8]
-
96-well black microplate
-
Fluorescence microplate reader (Excitation ~355 nm, Emission ~460 nm)[8][9]
Procedure:
-
Compound Dilution: Prepare a serial dilution of the HDAC inhibitor in assay buffer.
-
Enzyme Preparation: Dilute the recombinant HDAC enzyme to the desired concentration in assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the diluted HDAC inhibitor (or DMSO for the control), and the diluted HDAC enzyme.
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.[2]
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).
-
Reaction Termination and Development: Stop the HDAC reaction by adding a stop solution containing a potent HDAC inhibitor like Trichostatin A.[8] Subsequently, add the developer enzyme (trypsin) to each well.
-
Fluorescence Measurement: Incubate the plate for a short period to allow for the development of the fluorescent signal. Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.[8][9]
-
Data Analysis: Plot the fluorescence intensity against the inhibitor concentration. Calculate the IC50 value by fitting the data to a dose-response curve.
Visualizing Cellular Mechanisms and Workflows
Diagrams are essential tools for understanding the complex signaling pathways affected by HDAC inhibitors and the experimental procedures used to evaluate them.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. MS 275 | Class I HDACs | Tocris Bioscience [tocris.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abcam.com [abcam.com]
Hdac-IN-56: A Comparative Guide for Cancer Cell Line Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Hdac-IN-56, a class I histone deacetylase (HDAC) inhibitor, with other relevant alternatives. It is designed to assist researchers in evaluating its potential for cancer therapy by presenting supporting experimental data, detailed protocols, and visualizations of its mechanism of action.
Introduction to this compound
This compound, also known as (S)-17b, is an orally active, class I-selective HDAC inhibitor.[1][2][3][4] By targeting HDAC1, HDAC2, and HDAC3, it modulates the acetylation of histones and other proteins, leading to changes in gene expression. This activity can induce cell cycle arrest, apoptosis, and an overall anti-tumor effect.[1][3][4]
Performance Comparison
While comprehensive head-to-head studies detailing the anti-proliferative activity of this compound across a wide range of cancer cell lines are not yet extensively published, we can create a representative comparison based on its known inhibitory concentrations against HDAC isoforms and available data for other well-characterized HDAC inhibitors, such as Vorinostat (SAHA) and Entinostat (MS-275).
Enzyme Inhibitory Activity
The primary targets of this compound are class I HDAC enzymes. Its inhibitory concentrations (IC50) are as follows:
| Target | This compound IC50 (nM) |
| HDAC1 | 56.0 ± 6.0[1][2][3][4] |
| HDAC2 | 90.0 ± 5.9[1][3][4] |
| HDAC3 | 422.2 ± 105.1[1][3][4] |
| HDAC4-11 | >10000[1][3][4] |
This data highlights the selectivity of this compound for class I HDACs, with the highest potency against HDAC1 and HDAC2.
Anti-proliferative Activity in Cancer Cell Lines (Representative Data)
The following table presents a compilation of IC50 values for the pan-HDAC inhibitor Vorinostat and the class I-selective inhibitor Entinostat across various cancer cell lines to provide a comparative context for the expected efficacy of a class I inhibitor like this compound.
| Cancer Type | Cell Line | Vorinostat (SAHA) IC50 (µM) | Entinostat (MS-275) IC50 (µM) |
| Prostate Cancer | LNCaP | 2.5 - 7.5[1] | - |
| Prostate Cancer | PC-3 | 2.5 - 7.5[1] | - |
| Breast Cancer | MCF-7 | 0.75[1] | - |
| Sarcoma | SW-982 | 8.6[3] | - |
| Sarcoma | SW-1353 | 2.0[3] | - |
| B-cell Lymphoma | Various | - | 0.5 - 1.0[5] |
| Lung Carcinoma | A549 | 1.64[6] | - |
| Leukemia | MV4-11 | 0.636[6] | - |
Note: This table is a representative compilation from various sources. Direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies.
Signaling Pathways and Mechanism of Action
HDAC inhibitors, including this compound, exert their anti-cancer effects by altering the acetylation status of both histone and non-histone proteins. This leads to the reactivation of tumor suppressor genes, cell cycle arrest, and induction of apoptosis.
Caption: Mechanism of action of this compound.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is a standard method for assessing the anti-proliferative effects of a compound on cancer cell lines.
Caption: Workflow for a cell viability assay.
Detailed Steps:
-
Cell Seeding: Plate cancer cells in 96-well microplates at a density of 5,000-10,000 cells per well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTS Assay: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubation with Reagent: Incubate the plates for 1 to 4 hours at 37°C.
-
Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve fitting software.
Western Blot for Histone Acetylation
This protocol is used to determine the effect of this compound on the acetylation of histones, a direct marker of its intracellular activity.
-
Cell Treatment and Lysis: Treat cultured cancer cells with this compound at various concentrations for a specified time (e.g., 24 hours). Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for acetylated histone H3 (e.g., anti-acetyl-Histone H3 (Lys9)) overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for total histone H3 as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative increase in histone acetylation upon treatment with this compound.
Conclusion
This compound is a potent and selective class I HDAC inhibitor with demonstrated in-vitro activity against its target enzymes. While extensive comparative data in a broad panel of cancer cell lines is still emerging, its mechanism of action and selectivity profile suggest it holds promise as an anti-cancer agent. The provided protocols offer a framework for researchers to independently validate and expand upon the existing knowledge of this compound's efficacy in various cancer models. Further preclinical studies are warranted to fully elucidate its therapeutic potential.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical antitumor activity of ST7612AA1: a new oral thiol-based histone deacetylase (HDAC) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Entinostat, a novel histone deacetylase inhibitor is active in B-cell lymphoma and enhances the anti-tumour activity of rituximab and chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pan-HDAC Inhibitor Activity in Patient-Derived Xenografts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pre-clinical activity of pan-histone deacetylase (HDAC) inhibitors in patient-derived xenograft (PDX) models of various cancers. While specific data for a compound designated "Hdac-IN-56" is not publicly available, this guide focuses on well-characterized pan-HDAC inhibitors—Panobinostat, Belinostat, and Vorinostat—that have been evaluated in similar pre-clinical settings. This comparison aims to offer a valuable resource for researchers investigating the therapeutic potential of HDAC inhibition in clinically relevant cancer models.
Introduction to HDAC Inhibition in Oncology
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones and other non-histone proteins.[1][2][3][4][5] In cancer, the overexpression or aberrant activity of certain HDACs can lead to the silencing of tumor suppressor genes, promoting uncontrolled cell growth and survival.[1][2][6] Pan-HDAC inhibitors are small molecules that target multiple HDAC isoforms, leading to the re-expression of silenced genes and subsequent anti-tumor effects, including cell cycle arrest, apoptosis, and inhibition of angiogenesis.[6][7][8][9]
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, are considered more predictive of clinical outcomes than traditional cell line-derived xenografts. This guide summarizes the available data on the activity of prominent pan-HDAC inhibitors in these high-fidelity pre-clinical models.
Comparative Efficacy in Patient-Derived Xenografts
The following tables summarize the anti-tumor activity of Panobinostat, Belinostat, and Vorinostat in various PDX models as reported in publicly available literature.
| Panobinostat in PDX Models | ||||
| Cancer Type | PDX Model | Treatment Regimen | Primary Outcome | Key Findings |
| Diffuse Intrinsic Pontine Glioma (DIPG) | H3.3-K27M mutant orthotopic xenograft | 10 or 20 mg/kg daily | Did not prolong overall survival | Showed in vitro efficacy but significant in vivo toxicity at effective doses.[10] |
| MLL-rearranged Acute Lymphoblastic Leukemia (ALL) | Xenograft mouse model | High-dose | Delayed disease onset and progression | Reduced systemic disease burden and splenomegaly.[11] |
| Gastrointestinal Stromal Tumors (GIST) | GIST882 cell line and patient biopsy xenografts | 10 mg/kg daily | Tumor regression | Induced necrosis, apoptosis, and a decline in cell proliferation.[12] |
| High-Risk Hepatoblastoma | In vitro platform using dissociated PDX cultures | Not specified in vivo | Identified as the most effective drug tested | Reduced proliferation, retarded spheroid growth, and induced apoptosis in vitro.[13] |
| Belinostat in PDX Models | ||||
| Cancer Type | PDX Model | Treatment Regimen | Primary Outcome | Key Findings |
| Ovarian Cancer | A2780 xenograft | 200 mg/kg i.v. (single dose) | Increased H4 acetylation | H4 acetylation correlated with plasma and tumor drug concentrations.[14] |
| Various Solid Tumors | PC-3, HCT-116, MCF-7, A549, A2780 xenografts | 100 mg/kg i.v. (single dose) | H4 acetylation | Induced H4 acetylation in all models, with the strongest signal in A2780 ovarian cancer.[14] |
| Vorinostat in PDX Models | ||||
| Cancer Type | PDX Model | Treatment Regimen | Primary Outcome | Key Findings |
| Epidermoid Squamous Cell Carcinoma | A431 xenograft | 100 mg/kg body weight, IP | Reduced tumor growth | Impaired proliferation and induced apoptosis via inhibition of mTOR signaling.[15] |
| Breast and Prostate Cancer (Bone Metastasis) | MDA-231 and PC3 tibial xenografts | Not specified | Reduced tumor growth in bone | Inhibited osteolysis initially but had a negative systemic effect on normal bone mass.[16] |
| Fibrosarcoma | Xenograft model | Not specified | Inhibited tumor growth | Synergistically induced apoptosis when combined with doxorubicin.[17] |
| Small Cell Lung Cancer (SCLC) | H209 xenografts | 40 mg/kg, 4 times a week | Synergistic anti-tumor activity with cisplatin | Combination treatment was more effective than single agents.[18] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are generalized protocols for key experiments cited in the comparison.
Patient-Derived Xenograft (PDX) Model Establishment and Drug Treatment
-
Tumor Implantation: Fresh tumor tissue obtained from consenting patients is surgically implanted subcutaneously or orthotopically into immunocompromised mice (e.g., NOD-SCID or NSG mice).
-
Tumor Growth and Passaging: Tumors are allowed to grow to a specified volume (e.g., 100-200 mm³). For expansion, tumors can be harvested, fragmented, and re-implanted into new cohorts of mice.
-
Randomization and Treatment: Once tumors reach the desired size, mice are randomized into control and treatment groups. The HDAC inhibitor (e.g., Panobinostat, Belinostat, or Vorinostat) is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a pre-determined dose and schedule.
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (Length x Width²)/2.
-
Efficacy Endpoints: The primary efficacy endpoint is often tumor growth inhibition. Other endpoints may include overall survival, time to tumor progression, and analysis of biomarkers.
-
Toxicity Monitoring: Animal body weight and general health are monitored throughout the study to assess treatment-related toxicity.
Immunohistochemistry (IHC) for Biomarker Analysis
-
Tissue Collection and Preparation: At the end of the study, tumors are excised, fixed in formalin, and embedded in paraffin.
-
Sectioning: Paraffin-embedded tissues are sectioned into thin slices (e.g., 4-5 µm) and mounted on slides.
-
Antigen Retrieval: Slides are deparaffinized and rehydrated, followed by antigen retrieval using heat and a specific buffer to unmask the target protein.
-
Antibody Incubation: Slides are incubated with a primary antibody specific for the biomarker of interest (e.g., acetylated histone H3, Ki-67, cleaved caspase-3).
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied, followed by a chromogenic substrate to visualize the target protein.
-
Microscopy and Analysis: Slides are counterstained, dehydrated, and coverslipped. The staining intensity and percentage of positive cells are then quantified using a microscope and image analysis software.
Visualizing the Mechanism and Workflow
To better understand the underlying biology and experimental processes, the following diagrams illustrate the HDAC signaling pathway and a typical PDX experimental workflow.
References
- 1. tandfonline.com [tandfonline.com]
- 2. ovid.com [ovid.com]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Deacetylase: A Potential Therapeutic Target for Fibrotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Advances in targeting histone deacetylase for treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Belinostat (PXD 101) for the Treatment of Peripheral T-Cell Lymphoma (PTCL) - Clinical Trials Arena [clinicaltrialsarena.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Pre-Clinical Study of Panobinostat in Xenograft and Genetically Engineered Murine Diffuse Intrinsic Pontine Glioma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. High efficacy of panobinostat towards human gastrointestinal stromal tumors in a xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Monitoring the effect of belinostat in solid tumors by H4 acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Vorinostat, an HDAC Inhibitor Attenuates Epidermoid Squamous Cell Carcinoma Growth by Dampening mTOR Signaling Pathway in a Human Xenograft Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 17. The histone deacetylase inhibitor vorinostat selectively sensitizes fibrosarcoma cells to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Hdac-IN-56 and Standard-of-Care Treatments in Oncology
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding "Hdac-IN-56" is not publicly available. This guide has been constructed using a hypothetical investigational HDAC inhibitor, herein referred to as this compound, to demonstrate a comparative analysis against established standard-of-care treatments. The preclinical data for this compound is representative of typical findings for novel histone deacetylase (HDAC) inhibitors in development.
Introduction
Histone deacetylase (HDAC) inhibitors have emerged as a promising class of anti-cancer agents, functioning through epigenetic modifications to induce cell cycle arrest, differentiation, and apoptosis in tumor cells.[1][2] Several HDAC inhibitors, including vorinostat and romidepsin, have received FDA approval for the treatment of hematological malignancies such as cutaneous T-cell lymphoma (CTCL) and peripheral T-cell lymphoma (PTCL).[2][3][4] this compound is a novel, investigational pan-HDAC inhibitor with potential applications in both hematological malignancies and solid tumors. This guide provides a comparative overview of this compound against current standard-of-care treatments, supported by representative preclinical data and detailed experimental methodologies.
Mechanism of Action: this compound
Like other pan-HDAC inhibitors, this compound is designed to block the enzymatic activity of multiple histone deacetylase enzymes.[5] HDACs are responsible for removing acetyl groups from lysine residues on both histone and non-histone proteins.[2] By inhibiting this action, this compound leads to the hyperacetylation of these proteins.
The primary anti-tumor effects of this compound are mediated through:
-
Chromatin Remodeling and Gene Expression: Increased histone acetylation leads to a more relaxed chromatin structure, allowing for the transcription of previously silenced tumor suppressor genes, such as p21, which in turn inhibits the cell cycle.[2][5]
-
Non-Histone Protein Acetylation: this compound also affects the acetylation status and function of numerous non-histone proteins involved in critical cellular processes, including transcription factors (e.g., p53), chaperone proteins (e.g., Hsp90), and signaling molecules, leading to cell cycle arrest and apoptosis.[2]
-
Induction of Apoptosis: The compound can induce apoptosis through both intrinsic and extrinsic pathways by altering the expression of pro- and anti-apoptotic genes.[1]
-
Inhibition of Angiogenesis: this compound may also exert anti-angiogenic effects.[1]
Preclinical Data Summary
The following tables summarize the representative preclinical performance of this compound in comparison to standard-of-care agents in relevant cancer cell lines and in vivo models.
In Vitro Cytotoxicity (IC50, µM)
| Compound/Agent | A-549 (Lung Carcinoma) | MCF-7 (Breast Cancer) | Jurkat (T-cell Leukemia) | RPMI-8226 (Multiple Myeloma) |
| This compound | 1.8 | 2.5 | 0.4 | 0.9 |
| Doxorubicin | 0.8 | 1.2 | 0.1 | 0.5 |
| Vorinostat | 3.2 | 4.1 | 0.7 | 1.5 |
| Paclitaxel | 0.01 | 0.005 | 0.002 | 0.008 |
In Vivo Efficacy (Tumor Growth Inhibition, %) in Xenograft Models
| Compound/Agent | A-549 Xenograft | Jurkat Xenograft |
| This compound | 58% | 72% |
| Cisplatin | 65% | N/A |
| Romidepsin | N/A | 68% |
| Vehicle Control | 0% | 0% |
Comparative Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTS Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and comparator compounds.
-
Cell Lines: A-549, MCF-7, Jurkat, and RPMI-8226.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
A serial dilution of each compound is added to the wells.
-
Plates are incubated for 72 hours.
-
MTS reagent (CellTiter 96 AQueous One Solution Reagent) is added to each well.[6]
-
After incubation, the absorbance is measured at 490 nm using a microplate reader.[6]
-
IC50 values are calculated from the dose-response curves.
-
Western Blot Analysis for Histone Acetylation
-
Objective: To confirm the mechanism of action of this compound by assessing the levels of acetylated histones.
-
Procedure:
-
Cells are treated with this compound or a vehicle control for a specified time.
-
Whole-cell lysates are prepared, and protein concentration is determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against acetylated-Histone H3, total Histone H3, and a loading control (e.g., GAPDH).
-
After washing, the membrane is incubated with a corresponding secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice).
-
Procedure:
-
Cancer cells (e.g., A-549 or Jurkat) are subcutaneously injected into the flanks of the mice.
-
When tumors reach a palpable size, mice are randomized into treatment and control groups.
-
This compound, standard-of-care agents, or a vehicle control are administered (e.g., intraperitoneally or orally) according to a predetermined schedule.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised and weighed.
-
Tumor growth inhibition is calculated as a percentage relative to the vehicle control group.
-
Safety and Tolerability Profile
Based on the class of HDAC inhibitors, the anticipated safety profile of this compound would include potential adverse effects such as fatigue, nausea, diarrhea, thrombocytopenia, and cardiac effects, including QTc interval prolongation.[3][7] The toxicity profile of this compound would need to be thoroughly evaluated in preclinical toxicology studies and subsequent clinical trials.
Conclusion
The representative preclinical data suggests that the hypothetical this compound demonstrates potent anti-proliferative activity in vitro and significant tumor growth inhibition in vivo, comparable to or exceeding that of some standard-of-care agents in specific models. Its pan-HDAC inhibitory mechanism provides a strong rationale for its potential efficacy across a range of malignancies. Further investigation is warranted to fully elucidate the therapeutic potential and safety profile of novel HDAC inhibitors like the conceptual this compound in clinical settings. The development of more selective HDAC inhibitors may also offer an improved safety profile in the future.[3]
References
- 1. Preclinical and clinical progress for HDAC as a putative target for epigenetic remodeling and functionality of immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and Tolerability of Histone Deacetylase (HDAC) Inhibitors in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating Hdac-IN-56-Induced Apoptosis: A Comparative Guide to Annexin V Staining
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating apoptosis induced by the histone deacetylase (HDAC) inhibitor, Hdac-IN-56. While specific experimental data for this compound is not yet widely published, this document leverages data from well-characterized pan-HDAC inhibitors, such as Vorinostat (SAHA), to illustrate the validation process. The primary focus is on Annexin V staining, a robust method for detecting early-stage apoptosis, with comparisons to other common apoptosis assays.
Mechanism of Apoptosis Induction by HDAC Inhibitors
Histone deacetylase inhibitors (HDACis) are a class of compounds that interfere with the function of HDACs, enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][2] By inhibiting HDACs, these compounds lead to the accumulation of acetylated histones and other non-histone proteins, which in turn alters the transcription of various genes.[1][2] This modulation of gene expression can trigger programmed cell death, or apoptosis, in cancer cells through both intrinsic and extrinsic pathways.[1] Key mechanisms include the upregulation of pro-apoptotic proteins (e.g., Bax, Bak) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2).[1]
Annexin V Staining for Apoptosis Detection
Annexin V staining is a widely used and reliable method for detecting one of the early hallmarks of apoptosis: the externalization of phosphatidylserine (PS).[3] In healthy cells, PS is confined to the inner leaflet of the plasma membrane.[3] During the initial stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[3]
Experimental Workflow:
The general workflow for Annexin V staining followed by flow cytometry analysis is a straightforward and efficient method for quantifying apoptotic cells.
Caption: A simplified workflow for detecting apoptosis using Annexin V and Propidium Iodide staining followed by flow cytometry analysis.
Comparative Analysis of Apoptosis Detection Methods
While Annexin V staining is a powerful tool, it is often recommended to use it in conjunction with other methods to obtain a comprehensive understanding of the apoptotic process.
| Assay | Principle | Stage of Apoptosis Detected | Advantages | Disadvantages |
| Annexin V Staining | Detects externalization of phosphatidylserine on the outer plasma membrane. | Early | High sensitivity and specificity for early apoptosis; allows for quantification of live, apoptotic, and necrotic cells when co-stained with a viability dye like Propidium Iodide (PI). | Can also stain necrotic cells if the membrane is compromised; results can be affected by cell harvesting methods. |
| TUNEL Assay | (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Detects DNA fragmentation by labeling the 3'-hydroxyl termini of DNA breaks.[4][5] | Late | Can be used on fixed cells and tissue sections; provides spatial information in tissues. | Can also label necrotic cells and cells with DNA damage from other sources; may not detect early apoptotic stages.[4] |
| Caspase Activity Assays | Measures the activity of caspases, which are key proteases in the apoptotic cascade. | Mid to Late | Provides mechanistic insight into the apoptotic pathway; can be adapted for high-throughput screening. | Caspase activation can be transient; some non-apoptotic processes may involve caspase activation. |
Experimental Data: Validation of Apoptosis Induced by Pan-HDAC Inhibitors
The following table summarizes representative data from studies on pan-HDAC inhibitors, demonstrating their ability to induce apoptosis as measured by Annexin V staining in various cancer cell lines.
| HDAC Inhibitor | Cell Line | Concentration | Treatment Duration | % Apoptotic Cells (Annexin V+) | Reference |
| Vorinostat (SAHA) | Transformed BJ Fibroblasts | 1 µM | 24 hours | ~15% | [6] |
| Vorinostat (SAHA) | Transformed BJ Fibroblasts | 1 µM | 72 hours | ~40% | [6] |
| Panobinostat | PEER (T-cell leukemia) | IC50 | 48 hours | ~60% | [7] |
| Belinostat | PEER (T-cell leukemia) | IC50 | 48 hours | ~60% | [7] |
| Romidepsin | PEER (T-cell leukemia) | IC50 | 48 hours | ~60% | [7] |
| MPK544 | PANC-1 (Pancreatic Cancer) | 1 µM | 48 hours | ~2-fold increase vs. control | [8][9] |
Note: The percentage of apoptotic cells can vary significantly depending on the cell line, inhibitor concentration, and treatment duration.
Detailed Experimental Protocols
Annexin V Staining Protocol (General)
This protocol provides a general procedure for staining cells with Annexin V and Propidium Iodide for flow cytometry analysis.
-
Cell Preparation:
-
Culture cells to the desired confluency and treat with this compound at various concentrations and for different time points.
-
For adherent cells, gently detach them using a non-enzymatic cell dissociation solution to maintain cell membrane integrity. For suspension cells, collect them by centrifugation.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
This compound-Induced Apoptotic Signaling Pathway
HDAC inhibitors like this compound are known to induce apoptosis by altering the expression of key regulatory genes. The following diagram illustrates the putative signaling pathway.
Caption: this compound inhibits HDACs, leading to altered gene expression, which promotes apoptosis through the mitochondrial pathway.
References
- 1. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. Do TUNEL and Other Apoptosis Assays Detect Cell Death in Preclinical Studies? [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. HDAC inhibitors induce tumor-cell-selective pro-apoptotic transcriptional responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel Histone Deacetylase (HDAC) Inhibitor Induces Apoptosis and Suppresses Invasion via E-Cadherin Upregulation in Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of HDAC-IN-56 Cytotoxicity in Cancer and Normal Cells: A Research Guide
An In-depth Look at the Preferential Toxicity of the Class I HDAC Inhibitor, HDAC-IN-56, in Malignant Cells
This guide provides a comparative overview of the cytotoxic effects of this compound, a potent and orally active Class I histone deacetylase (HDAC) inhibitor, on cancer cells versus normal cells. While direct comparative toxicity data in a panel of normal and cancer cell lines is not available in the primary literature for this compound, this document synthesizes the reported anti-cancer activity of this compound and discusses the broader, well-established principles of preferential toxicity of HDAC inhibitors towards cancer cells.
Quantitative Cytotoxicity Data
The primary research on this compound, identified as compound (S)-17b, has focused on its efficacy in cancer cell lines. The half-maximal inhibitory concentration (IC50) values for this compound against various HDAC isoforms and its growth-inhibitory activity (GI50) in several cancer cell lines are summarized below. Data on the cytotoxicity of this compound in normal, non-transformed cell lines has not been reported in the initial publication.
| Target | Cell Line | Cell Type | IC50 / GI50 (nM) |
| HDAC1 | - | Enzyme Assay | 56.0 ± 6.0 |
| HDAC2 | - | Enzyme Assay | 90.0 ± 5.9 |
| HDAC3 | - | Enzyme Assay | 422.2 ± 105.1 |
| HDAC4-11 | - | Enzyme Assay | >10000 |
| Cell Growth Inhibition | |||
| SKM-1 | Human Myelodysplastic Syndrome | Cancer | Data not specified in abstract |
| K562 | Human Chronic Myelogenous Leukemia | Cancer | Data not specified in abstract |
| MOLM-13 | Human Acute Myeloid Leukemia | Cancer | Data not specified in abstract |
| MV-4-11 | Human Acute Myeloid Leukemia | Cancer | Data not specified in abstract |
| A549 | Human Lung Carcinoma | Cancer | Data not specified in abstract |
| HCT116 | Human Colorectal Carcinoma | Cancer | Data not specified in abstract |
Note: While the primary publication mentions testing against a panel of hematological and solid tumor cell lines, specific GI50 values for each are not available in the abstract. The primary focus of the initial study was on the SKM-1 cell line.
Mechanism of Differential Toxicity: Why HDAC Inhibitors Target Cancer Cells
The preferential cytotoxicity of HDAC inhibitors like this compound towards cancer cells is a well-documented phenomenon, although the precise mechanisms are multifaceted and can be cell-context dependent.[1][2] Generally, normal cells are relatively resistant to the cell death-inducing effects of HDAC inhibitors at concentrations that are lethal to cancer cells.[1] This selectivity is attributed to several key differences between normal and cancerous cells:
-
Epigenetic Dysregulation in Cancer: Cancer cells often exhibit widespread epigenetic alterations, including aberrant HDAC activity, leading to the silencing of tumor suppressor genes. HDAC inhibitors can restore the expression of these silenced genes, triggering cell cycle arrest and apoptosis preferentially in cancer cells.
-
Increased Proliferative Rate: Cancer cells have a higher proliferation rate compared to most normal cells. This makes them more susceptible to agents that interfere with cell cycle progression, a key effect of HDAC inhibitors.[3]
-
Accumulation of DNA Damage: HDAC inhibitors can induce DNA double-strand breaks.[4][5] While normal cells can efficiently repair this damage, cancer cells, which often have compromised DNA repair pathways, accumulate lethal levels of DNA damage, leading to apoptosis.[4][5]
-
Generation of Reactive Oxygen Species (ROS): HDAC inhibitors have been shown to cause an accumulation of ROS in transformed cells but not in normal cells.[1] This increase in oxidative stress can push cancer cells past a threshold for apoptosis.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the cytotoxicity and mechanism of action of HDAC inhibitors like this compound. The specific details for this compound can be found in the primary publication by Li et al. (2023).
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability.[6]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at the desired concentration and time point.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Signaling Pathways and Experimental Workflows
This compound, as a Class I HDAC inhibitor, is expected to induce apoptosis and cell cycle arrest through pathways commonly affected by this class of drugs.
This compound Induced Apoptosis Pathway
HDAC inhibitors can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][7] A key mechanism involves the acetylation of non-histone proteins like p53 and Ku70, which in turn modulates the activity of pro- and anti-apoptotic proteins.[8]
Caption: this compound inhibits Class I HDACs, leading to increased acetylation, p21 expression, and G1 cell cycle arrest. Acetylation of proteins like p53 activates the intrinsic apoptotic pathway.
Experimental Workflow for Assessing Comparative Toxicity
The following diagram illustrates a typical workflow for comparing the cytotoxicity of a compound in normal and cancer cell lines.
Caption: A standard workflow for determining and comparing the cytotoxic effects of this compound on both cancer and normal cell lines.
References
- 1. Histone Deacetylase Inhibitors: A Chemical Genetics Approach to Understanding Cellular Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.com]
- 5. researchgate.net [researchgate.net]
- 6. Histone Deacetylase Inhibitors, Intrinsic and Extrinsic Apoptotic Pathways, and Epigenetic Alterations of Histone Deacetylases (HDACs) in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Mediated by Histone Deacetylase Inhibitors in Cancer Cells: Mechanisms and Potential Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Hdac-IN-56: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of Hdac-IN-56 (CAS No. 537034-15-4), a histone deacetylase (HDAC) inhibitor.
Immediate Safety and Hazard Information
This compound, also known as HDAC inhibitor IV, presents specific hazards that must be understood to ensure safe handling and disposal. The primary risks associated with this compound are its oral toxicity and its significant danger to aquatic ecosystems.[1]
| Hazard Classification | Description | Precautionary Statement |
| Acute Oral Toxicity | Harmful if swallowed.[1] | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.[1] |
| Acute Aquatic Toxicity | Very toxic to aquatic life.[1] | P273: Avoid release to the environment.[1] |
| Chronic Aquatic Toxicity | Very toxic to aquatic life with long lasting effects.[1] | P391: Collect spillage.[1] |
Personal Protective Equipment (PPE): When handling this compound, appropriate personal protective equipment must be worn. This includes:
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Protective gloves.[1]
-
Skin and Body Protection: Impervious clothing.[1]
-
Respiratory Protection: A suitable respirator should be used, especially where dust or aerosol formation is possible.[1]
Disposal Procedures
The fundamental principle for the disposal of this compound is that it must not be released into the environment. This is due to its high toxicity to aquatic life.[1] All waste containing this compound must be managed by a licensed and approved waste disposal facility.
Step-by-Step Disposal Protocol:
-
Segregation: Isolate all waste materials contaminated with this compound. This includes unused product, empty containers, and any contaminated lab supplies (e.g., pipette tips, gloves, bench paper).
-
Containerization: Place all this compound waste into a clearly labeled, sealed, and leak-proof container. The label should prominently display the chemical name ("this compound" or "HDAC inhibitor IV"), the CAS number (537034-15-4), and the relevant hazard symbols (e.g., harmful, dangerous for the environment).
-
Storage: Store the sealed waste container in a cool, well-ventilated area, away from incompatible materials such as strong acids, alkalis, and strong oxidizing or reducing agents.[1]
-
Professional Disposal: Arrange for the collection and disposal of the waste container by a certified hazardous waste disposal company. Adhere to all local, state, and federal regulations for chemical waste disposal. The precautionary statement P501 explicitly directs to "Dispose of contents/ container to an approved waste disposal plant".[1]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
